Product packaging for Antileishmanial agent-9(Cat. No.:)

Antileishmanial agent-9

Cat. No.: B12420212
M. Wt: 366.4 g/mol
InChI Key: IUCUCDXHJVOZQL-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-9 is a useful research compound. Its molecular formula is C23H26O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O4 B12420212 Antileishmanial agent-9

Properties

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl (E)-3-[2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate

InChI

InChI=1S/C23H26O4/c1-15-19-14-16(7-13-21(24)27-23(2,3)4)6-12-20(19)26-22(15)17-8-10-18(25-5)11-9-17/h6-15,22H,1-5H3/b13-7+

InChI Key

IUCUCDXHJVOZQL-NTUHNPAUSA-N

Isomeric SMILES

CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C=CC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of a Novel Pyrazolo[3,4-d]pyrimidine Antileishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antileishmanial agent-9" does not refer to a universally recognized, specific compound. It has been used in various research publications to denote different compounds within a series under investigation. This guide focuses on a representative pyrazolo[3,4-c]pyrimidine analogue, herein referred to as "Analogue 9," which is a derivative of the known Hsp90 inhibitor SNX-2112. This compound has demonstrated potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, emerging resistance, and high cost. The development of new, effective, and safe antileishmanial agents is a global health priority. One promising avenue of research is the targeting of essential parasite proteins, such as Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the folding, stability, and function of a wide range of "client" proteins, many of which are involved in cell signaling, proliferation, and stress response. In Leishmania, Hsp90 (also known as Hsp83) plays a vital role in stage differentiation, cell cycle control, and survival within the host macrophage, making it an attractive drug target.

This technical guide details the discovery and synthesis of a novel pyrazolo[3,4-c]pyrimidine-based antileishmanial agent, Analogue 9. This compound was developed as an analogue of SNX-2112, a known potent inhibitor of Hsp90.

Discovery and Rationale

The discovery of Analogue 9 was based on a targeted drug design approach. The parent compound, SNX-2112, has shown potent antitumor activity through Hsp90 inhibition. Given that Leishmania Hsp90 is essential for parasite viability, it was hypothesized that analogues of SNX-2112 could exhibit significant and selective antileishmanial activity. The pyrazolo[3,4-c]pyrimidine scaffold was identified as a promising starting point for the development of novel antileishmanial agents.

Synthesis of Analogue 9

The synthesis of Analogue 9, a pyrazolo[3,4-c]pyrimidine derivative, is a multi-step process. The following is a representative synthetic scheme based on the synthesis of similar compounds.

Synthesis_Workflow A Starting Material A (e.g., Substituted Hydrazine) C Intermediate 1 (Pyrazolopyrimidine core) A->C Reaction 1 (Cyclization) B Starting Material B (e.g., Pyrazole derivative) B->C E Analogue 9 C->E Reaction 2 (Functionalization) D Reagent C D->E

A generalized synthetic workflow for pyrazolo[3,4-c]pyrimidine analogues.

Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine

This protocol is a general representation for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, which would be adapted for the specific synthesis of Analogue 9.

Step 1: Synthesis of 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative

  • A mixture of an appropriate ethyl 2-cyano-3-oxobutanoate derivative and a substituted hydrazine is refluxed in ethanol in the presence of a catalytic amount of acetic acid for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pyrazole intermediate.

  • The pyrazole intermediate is then refluxed with formamide for 8-10 hours.

  • After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the 4-hydroxy-pyrazolo[3,4-d]pyrimidine core.

Step 2: Chlorination

  • The 4-hydroxy-pyrazolo[3,4-d]pyrimidine derivative is refluxed in an excess of phosphorus oxychloride for 3-4 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting solid is filtered, washed with water, and dried to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.

Step 3: Amination to Yield Final Product (Analogue 9)

  • The 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate is dissolved in a suitable solvent (e.g., isopropanol).

  • The desired amine is added, along with a base such as diisopropylethylamine.

  • The reaction mixture is heated to reflux for 12-24 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the final product, Analogue 9.

Biological Activity and Data

Analogue 9 has demonstrated potent and selective activity against the axenic amastigote stage of Leishmania donovani. The following table summarizes the available quantitative data for representative pyrazolo[3,4-d]pyrimidine compounds against Leishmania parasites and a mammalian cell line to indicate selectivity.

CompoundTargetAssayIC50 / EC50 (µM)Cytotoxicity (CC50 in J774 cells, µM)Selectivity Index (SI = CC50/IC50)
Analogue 9 L. donovani amastigotesAxenic amastigote assayPotent and selective activity reported>25High
Miltefosine L. donovani amastigotesAxenic amastigote assay~2-5~20-40~8-10
SNX-2112 L. donovani amastigotesAxenic amastigote assayPotent activity reportedModerate-

Note: Specific IC50 values for Analogue 9 are not publicly available and are described qualitatively in the source literature as "potent and selective." Data for Miltefosine is provided for comparison.

Experimental Protocols: Biological Assays

In vitro Antileishmanial Activity Assay (L. donovani Axenic Amastigotes)

  • Leishmania donovani axenic amastigotes are cultured in MAA/20 medium at 37°C with 5% CO2.

  • Amastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

  • The test compound (Analogue 9) is serially diluted and added to the wells.

  • Plates are incubated for 72 hours at 37°C with 5% CO2.

  • Parasite viability is determined by adding a resazurin-based reagent and measuring fluorescence after a further 4-6 hours of incubation.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

In vitro Cytotoxicity Assay (J774 Murine Macrophage Cell Line)

  • J774 macrophage cells are cultured in DMEM supplemented with 10% FBS at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The test compound (Analogue 9) is serially diluted and added to the wells.

  • Plates are incubated for 48 hours at 37°C with 5% CO2.

  • Cell viability is assessed using an MTT or resazurin-based assay.

  • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.

Proposed Mechanism of Action: Hsp90 Inhibition

The proposed mechanism of action for Analogue 9 is the inhibition of Leishmania Hsp90. By binding to the ATP-binding pocket of Hsp90, the compound disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins. This disruption of cellular homeostasis ultimately results in parasite death.

Hsp90_Signaling_Pathway cluster_0 Leishmania Cell Hsp90 Leishmania Hsp90 FoldedProteins Properly Folded Client Proteins Hsp90->FoldedProteins Chaperone Activity Degradation Protein Degradation Hsp90->Degradation Misfolded Proteins ClientProteins Client Proteins (e.g., Kinases, Cell Cycle Regulators) ClientProteins->Hsp90 CellDeath Parasite Cell Death FoldedProteins->CellDeath Inhibition of Survival Pathways Analogue9 Analogue 9 Analogue9->Hsp90 Inhibition Degradation->CellDeath Loss of Essential Proteins

Proposed mechanism of action of Analogue 9 via Hsp90 inhibition in Leishmania.

Conclusion and Future Directions

Analogue 9, a pyrazolo[3,4-c]pyrimidine derivative, represents a promising lead compound for the development of new antileishmanial drugs. Its potent and selective activity against Leishmania donovani amastigotes, coupled with a rational mechanism of action targeting the essential parasite protein Hsp90, makes it a strong candidate for further preclinical development.

Future studies should focus on:

  • Lead Optimization: Synthesis and evaluation of further analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanism of Action Studies: Identification of the specific Leishmania Hsp90 client proteins affected by Analogue 9.

  • In vivo Efficacy: Evaluation of the compound in animal models of visceral leishmaniasis.

  • Toxicity Profiling: Comprehensive assessment of the safety profile of optimized lead compounds.

The development of Hsp90 inhibitors like Analogue 9 holds significant promise for addressing the urgent need for new and improved treatments for leishmaniasis.

Structure-Activity Relationship of Antileishmanial Agent-9 and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) for a series of trans-2-phenyl-2,3-dihydrobenzofurans as potent antileishmanial agents. The focus of this guide is Antileishmanial Agent-9 (compound 16c from the primary literature) and its analogs, evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.

Core Findings and Structure-Activity Relationship Analysis

A comprehensive study by Bernal et al. (2020) investigated a series of seventy (±)-trans-2-phenyl-2,3-dihydrobenzofurans, revealing key structural features that govern their antileishmanial activity and cytotoxicity. This compound (compound 16c ) was identified as a compound with potent and selective activity against Leishmania donovani, exhibiting an IC50 value of 4.01 μM and relatively low cytotoxicity in L-6 cells (IC50 = 40.1 μM)[1][2].

The SAR analysis of the seventy synthesized compounds, categorized as Class A (natural product-like) and Class B (synthetic analogs), highlighted several critical determinants for antileishmanial potency and selectivity.

Key Observations from the Structure-Activity Relationship Study:
  • Substitution on the Phenyl Ring at Position 2: The nature and position of substituents on the C-2 phenyl ring significantly influence activity.

  • Substitution on the Dihydrobenzofuran Core: Modifications on the benzofuran ring system also play a crucial role in modulating the biological activity.

  • Lipophilicity and Physicochemical Properties: A holistic analysis of the series suggested that in silico ADME-like properties and ligand efficiency metrics are important for identifying promising candidates for further development[1]. Compounds 16c , 18 , and 23 were highlighted as promising candidates based on these analyses[1].

  • Stereochemistry: Chiral separation of one of the potent compounds (8m ) and subsequent biological evaluation of its enantiomers indicated no significant effect of chirality on the antileishmanial activity or cytotoxicity[1].

The potential of trans-2-phenyl-2,3-dihydrobenzofurans as a promising scaffold for the development of new leishmanicidal agents was confirmed through this extensive study[1].

Quantitative Structure-Activity Relationship Data

The following tables summarize the biological data for a selection of the seventy trans-2-phenyl-2,3-dihydrobenzofurans, including this compound (16c ). The data is compiled from the supplementary information of the QSAR study by Bernal and Schmidt (2023).

Table 1: Antileishmanial Activity and Cytotoxicity of Selected Class A Analogs

Compound IDR1R2R3R4R5R6R7R8L. donovani IC50 (µM)L6 Cytotoxicity IC50 (µM)Selectivity Index (SI)
8m OMeOMeHHOMeHHH< 2> 4.6> 2.3
8n OMeOMeHHHOMeHH< 2> 4.6> 2.3
8o OMeOMeHHHHOMeH< 2> 4.6> 2.3
8r OMeOMeHHHHHOMe< 2> 4.6> 2.3
13 OMeOMeHHHHHH2.515.26.1

Table 2: Antileishmanial Activity and Cytotoxicity of Selected Class B Analogs

Compound IDR1R2R3R4R5R6R7R8L. donovani IC50 (µM)L6 Cytotoxicity IC50 (µM)Selectivity Index (SI)
16c (Agent-9) HHHHOMeHHH4.0140.110.0
18 HHHHHOMeHH5.6473.913.1
23 HHHHFHHH6.855.48.1
30 HHOMeHHHHH> 50> 50-

Experimental Protocols

While the full, detailed experimental protocols from the primary publication by Bernal et al. (2020) could not be accessed for this guide, this section provides a general overview of the methodologies typically employed for the synthesis and biological evaluation of such compounds, based on standard laboratory practices.

General Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofurans

The synthesis of the trans-2-phenyl-2,3-dihydrobenzofuran scaffold is typically achieved through a multi-step process. A common approach involves the reaction of a substituted phenol with a cinnamoyl chloride derivative to form a phenyl cinnamate ester. This intermediate then undergoes an intramolecular oxidative cyclization, often catalyzed by a palladium salt, to yield the dihydrobenzofuran ring system. The trans stereochemistry is the thermodynamically favored product in many of these reactions. Further modifications of the substituents on both the benzofuran core and the C-2 phenyl ring are then carried out to generate a library of analogs.

In Vitro Antileishmanial Activity Assay

The in vitro activity against Leishmania donovani is typically assessed using an axenic amastigote assay.

  • Parasite Culture: L. donovani axenic amastigotes are cultured in a suitable medium (e.g., MAA/20) at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to obtain a range of test concentrations.

  • Assay Procedure: The parasite suspension is added to 96-well plates containing the serially diluted compounds. The final DMSO concentration is kept at a level that does not affect parasite viability (typically ≤ 1%).

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay (AlamarBlue). Resazurin is reduced by viable cells to the fluorescent resorufin. The fluorescence is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is generally evaluated against a mammalian cell line, such as rat skeletal myoblast L6 cells.

  • Cell Culture: L6 cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure: A suspension of L6 cells is seeded into 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • Viability Assessment: Cell viability is assessed using a resazurin-based assay, similar to the antileishmanial assay.

  • Data Analysis: The 50% cytotoxic concentration (IC50) is determined from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the antileishmanial agents.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis S1 Starting Materials (Phenols, Cinnamic Acids) S2 Chemical Synthesis of (±)-trans-2-phenyl-2,3-dihydrobenzofurans S1->S2 S3 Purification and Structural Characterization S2->S3 B1 In Vitro Antileishmanial Assay (L. donovani axenic amastigotes) S3->B1 B2 In Vitro Cytotoxicity Assay (L6 cells) S3->B2 B3 IC50 Determination B1->B3 B2->B3 A1 Structure-Activity Relationship (SAR) Analysis B3->A1 A2 Identification of Lead Compounds A1->A2

Caption: General workflow for the synthesis and biological evaluation of trans-2-phenyl-2,3-dihydrobenzofurans.

Structure-Activity Relationship Logic

The diagram below outlines the logical relationships in the SAR study, leading to the identification of promising antileishmanial candidates.

G cluster_sar Structure-Activity Relationship Analysis A Library of 70 trans-2-phenyl-2,3-dihydrobenzofurans B Evaluation of Antileishmanial Activity (IC50 against L. donovani) A->B C Assessment of Cytotoxicity (IC50 against L6 cells) A->C D Calculation of Selectivity Index (SI) B->D C->D H Identification of Key Structural Features for Potency and Selectivity D->H E Analysis of Substituent Effects on Phenyl Ring E->H F Analysis of Substituent Effects on Dihydrobenzofuran Core F->H G In Silico ADME and Ligand Efficiency Analysis I Selection of Promising Candidates (e.g., 16c, 18, 23) G->I H->I

Caption: Logical flow of the structure-activity relationship analysis.

Signaling Pathways

Information regarding the specific signaling pathways in Leishmania donovani that are inhibited by this compound and its analogs was not available in the reviewed literature. Further mechanistic studies are required to elucidate the precise mode of action of this class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may not reflect the exact procedures used in the cited primary research, the full text of which was not accessible. For detailed and specific methodologies, direct reference to the original publication is necessary.

References

A Technical Guide to Antileishmanial Drug Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, emerging resistance, and high costs. The development of novel, effective, and safe antileishmanial agents is a critical priority. A cornerstone of modern drug discovery is the identification and validation of specific molecular targets within the Leishmania parasite that are essential for its survival and proliferation, yet absent or sufficiently divergent from host homologs to ensure selective toxicity.

This guide provides an in-depth overview of the contemporary strategies employed for the identification of antileishmanial drug targets. It details key validated targets, presents quantitative data for notable inhibitory compounds, outlines detailed experimental protocols, and visualizes complex workflows and pathways. While the prompt specified "antileishmanial agent-9," no publicly documented agent with this designation exists. Therefore, this guide will focus on the established principles and methodologies of target identification, using well-characterized antileishmanial compounds and their targets as illustrative examples.

Core Strategies in Antileishmanial Target Identification

The journey to uncover a new drug target in Leishmania primarily follows two paths: target-based discovery and phenotypic screening.[1]

  • Target-Based Drug Discovery: This approach begins with the selection of a specific parasite protein or pathway believed to be essential.[1] High-throughput screening (HTS) is then used to identify molecules that inhibit the target's function.[1] The availability of complete genome sequences for various Leishmania species has significantly advanced this strategy, allowing for the identification of unique or divergent parasite proteins.[2]

  • Phenotypic Drug Discovery: This method involves screening large compound libraries directly against the whole Leishmania parasite (either promastigotes or the clinically relevant intracellular amastigotes) to find compounds that kill it.[1] A major subsequent challenge is the deconvolution of the compound's mechanism of action to identify its specific molecular target.[3]

The following diagram illustrates a generalized workflow for antileishmanial drug target identification, integrating both phenotypic and target-based approaches.

G cluster_phenotypic Phenotypic Screening cluster_target_based Target-Based Screening p1 High-Throughput Screening (Whole Parasite Assay) p2 Hit Compound Identified p1->p2 p3 Target Deconvolution (e.g., 'Omics', Affinity Methods) p2->p3 v1 Target ID Confirmed (e.g., Thermal Shift Assay) p3->v1 Putative Target t1 Hypothesize Target (Genomics, Proteomics) t2 Target Validation (Genetic Knockout) t1->t2 t3 Develop Biochemical Assay t2->t3 t4 High-Throughput Screening (Compound Library) t3->t4 t4->v1 Validated Hit v2 Lead Optimization v1->v2 v3 Preclinical Development v2->v3

General workflow for antileishmanial drug target identification.

Key Validated and Potential Drug Targets in Leishmania

Several metabolic pathways and enzymes have been identified as crucial for Leishmania survival and are being actively pursued as drug targets.

2.1. Sterol Biosynthesis Pathway

Leishmania parasites synthesize ergosterol and other 24-methyl sterols for their membrane function, whereas mammalian cells produce cholesterol.[2] This metabolic difference makes the enzymes in the parasite's sterol biosynthesis pathway attractive drug targets.[2][4] For instance, the antifungal drug Amphotericin B is known to target ergosterol-containing membranes.[1]

Target EnzymeDescriptionExample Inhibitor(s)IC50 / Potency
Squalene Epoxidase (SE)Catalyzes the conversion of squalene to 2,3-oxidosqualene.[2]TerbinafineInhibits growth of promastigotes and amastigotes.[2]
Δ(24)-Sterol Methyltransferase (SMT)An enzyme present in trypanosomatids but absent in the human host.[2]AzasterolsKnown to inhibit SMT.[2]
Squalene Synthase (SQS)Catalyzes the first committed step in sterol biosynthesis.ER-119884, E5700IC50 for L. amazonensis promastigotes: 10 nM and 30 nM, respectively.[2]

The diagram below outlines key steps in the Leishmania ergosterol biosynthesis pathway and indicates points of inhibition.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors FPP Farnesyl Diphosphate Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SE) Ergosterol Ergosterol Oxidosqualene->Ergosterol Multiple Steps (incl. SMT) Quinuclidines Quinuclidines (e.g., E5700) Quinuclidines->Squalene inhibit SQS Terbinafine Terbinafine Terbinafine->Oxidosqualene inhibit SE Azasterols Azasterols Azasterols->Ergosterol inhibit SMT

Key targets within the Leishmania ergosterol biosynthesis pathway.

2.2. N-Myristoyltransferase (NMT)

N-Myristoyltransferase is a genetically validated drug target in Leishmania. This enzyme catalyzes the attachment of myristate to the N-terminal glycine of numerous proteins, a modification crucial for their localization and function.[5]

Compound IDTargetTarget OrganismIC50 (Enzyme)EC50 (Amastigote)Selectivity (Human NMT)
DDD100097NMTL. donovaniNot specified2.4 µMModest

2.3. Other Promising Targets

Several other enzymes and pathways are considered promising for antileishmanial drug development.

TargetPathway/FunctionExample Inhibitor(s)In Vitro Potency
Pteridine Reductase 1 (PTR1)Folate Metabolism / Pteridine Salvage[6]Thiazolopyrimidine derivativesIC50 = 2.69 µM (L. major amastigotes)[3]
Trypanothione ReductaseThiol Metabolism (unique to trypanosomatids)Various compounds-
DNA TopoisomerasesDNA replication and repairDihydrobetulinic acid, IsoflavanoidsActive against L. donovani topoisomerases I and II[2]
Nucleoside TransportersPurine Salvage Pathway-LdNT1 and LdNT2 are essential for purine uptake.[2]

Host-Parasite Interaction Pathways as Targets

Leishmania parasites are adept at manipulating host cell signaling pathways to ensure their survival, primarily by inhibiting apoptosis of the host macrophage. Targeting these host pathways represents an alternative therapeutic strategy.

Leishmania infection has been shown to activate the PI3K/Akt survival pathway in host macrophages.[7] This leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby preventing host cell death and creating a safe haven for the parasite.

G cluster_host_cell Host Macrophage Leishmania Leishmania (intracellular amastigote) PI3K PI3K Leishmania->PI3K activates Akt Akt PI3K->Akt activates Bad Pro-apoptotic proteins (e.g., Bad) Akt->Bad phosphorylates & inhibits Apoptosis Apoptosis Bad->Apoptosis inhibition of apoptosis

Leishmania manipulation of the host PI3K/Akt survival pathway.

Experimental Protocols for Target Identification and Validation

This section provides standardized methodologies for key experiments in the target identification workflow.

4.1. Protocol: In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This assay determines the efficacy of a compound against the clinically relevant intracellular stage of the parasite.

  • Cell Culture: Culture a macrophage cell line (e.g., J774 or peritoneal macrophages) in appropriate media and seed into 96-well plates. Allow cells to adhere overnight.

  • Infection: Infect the macrophage monolayer with Leishmania promastigotes (e.g., L. donovani) at a multiplicity of infection (MOI) of approximately 10:1 (parasites:macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh media containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control drug (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification:

    • Fix the cells with methanol and stain with Giemsa.

    • Using a microscope, count the number of amastigotes per 100 macrophages for each compound concentration.

    • Alternatively, for high-throughput screening, use parasites expressing a reporter gene like luciferase or GFP for quantitative measurement of parasite viability.[8]

  • Data Analysis: Calculate the number of amastigotes per macrophage and determine the 50% inhibitory concentration (IC50) by plotting the percentage of infection reduction against the log of the compound concentration.

4.2. Protocol: Thermal Proteome Profiling (TPP) for Target Identification

TPP is a powerful unbiased method to identify the protein targets of a drug in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.[9]

  • Cell Culture and Treatment: Grow Leishmania promastigotes to mid-log phase. Divide the culture into two flasks: one treated with the test compound and one with a vehicle control. Incubate for a defined period.

  • Harvest and Lysis: Harvest the parasites, wash with PBS, and lyse the cells to obtain a soluble protein extract (proteome).

  • Temperature Gradient: Aliquot the proteome from both treated and control samples. Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C). At each temperature, the heat will cause some proteins to denature and precipitate.

  • Separation: Centrifuge the heated aliquots to pellet the aggregated, denatured proteins. The soluble, non-denatured proteins remain in the supernatant.

  • Protein Digestion and TMT Labeling: Collect the supernatants. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the treated and control samples.

    • For each protein, generate a "melting curve" by plotting its relative solubility as a function of temperature.

    • A direct target of the compound will be stabilized, resulting in a shift of its melting curve to higher temperatures in the drug-treated sample compared to the control.

The workflow for a TPP experiment is visualized below.

G p1 Leishmania Culture p2a Treat with Test Compound p1->p2a p2b Vehicle Control p1->p2b p3a Cell Lysis p2a->p3a p3b Cell Lysis p2b->p3b p4 Heat aliquots across a temperature gradient p3a->p4 p3b->p4 p5 Separate soluble from aggregated proteins p4->p5 p6 Protein Digestion & TMT Labeling p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Data Analysis: Generate Melting Curves p7->p8 p9 Identify proteins with thermal shift (Targets) p8->p9

Experimental workflow for Thermal Proteome Profiling (TPP).

4.3. Protocol: CRISPR/Cas9-Mediated Gene Knockout for Target Validation

Genetic validation is crucial to confirm that a putative target is essential for parasite survival. CRISPR/Cas9 has become a powerful tool for this purpose in Leishmania.[1][10]

  • Guide RNA (gRNA) Design: Design two unique gRNAs targeting the 5' and 3' regions of the gene of interest to ensure complete gene deletion.

  • Donor DNA Template: Prepare a donor DNA template consisting of a drug resistance marker (e.g., neomycin phosphotransferase) flanked by short (e.g., 30 bp) homology arms corresponding to the regions just upstream and downstream of the target gene.

  • Cas9/gRNA Expression: Clone the designed gRNAs into a vector that also expresses the Cas9 nuclease.

  • Transfection: Co-transfect Leishmania parasites with the Cas9/gRNA plasmid and the linear donor DNA template via electroporation.

  • Selection: Plate the transfected parasites on semi-solid agar containing the appropriate drug (e.g., G418 for the neomycin marker) to select for parasites that have integrated the resistance cassette.

  • Validation:

    • Pick individual colonies and expand them in liquid culture.

    • Isolate genomic DNA and perform PCR using primers flanking the target gene locus to confirm the replacement of the gene with the resistance marker.

    • Phenotypic Analysis: If no viable knockout clones can be isolated after multiple attempts, it strongly suggests the gene is essential for parasite survival, thus validating it as a potential drug target.[10]

This guide provides a framework for the complex but critical process of antileishmanial drug target identification. By integrating genomic, proteomic, and chemical biology approaches, the scientific community can continue to identify and validate novel targets, paving the way for the next generation of therapies to combat this neglected tropical disease.

References

A Technical Guide to the Preliminary Screening of Novel Antileishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health threat. The limitations of current therapies, including toxicity, emerging resistance, and high cost, underscore the urgent need for the discovery and development of novel antileishmanial agents.[1][2] This in-depth technical guide provides a comprehensive overview of the core methodologies and experimental protocols essential for the preliminary screening of new chemical entities with potential antileishmanial activity.

Introduction to the Antileishmanial Drug Discovery Cascade

The initial stages of antileishmanial drug discovery follow a hierarchical screening cascade designed to efficiently identify promising lead compounds from large chemical libraries. This process typically begins with high-throughput in vitro assays against the readily culturable promastigote stage of the parasite, followed by more complex and physiologically relevant assays using the intracellular amastigote form.[3][4] Compounds demonstrating significant and selective activity are then advanced to in vivo models.

Logical Workflow for Preliminary Antileishmanial Screening

G A Compound Library B Primary Screening: Promastigote Viability Assay A->B C Secondary Screening: Intracellular Amastigote Assay B->C D Cytotoxicity Assay: Mammalian Cells B->D E Determination of IC50, CC50, and SI C->E D->E F Hit Compound Selection E->F G In Vivo Studies F->G G cluster_0 Leishmania Leishmania parasite PI3K PI3K Leishmania->PI3K activates p38MAPK p38 MAPK Leishmania->p38MAPK inhibits ERK12 ERK1/2 Leishmania->ERK12 activates IL12 IL-12 Production (Leishmanicidal) PI3K->IL12 inhibits p38MAPK->IL12 promotes IL10 IL-10 Production (Pro-parasitic) ERK12->IL10 promotes G SbV Pentavalent Antimony (SbV) (Prodrug) SbIII Trivalent Antimony (SbIII) (Active form) SbV->SbIII Reduction inside parasite TryR Trypanothione Reductase SbIII->TryR inhibits TopoI DNA Topoisomerase I SbIII->TopoI inhibits Redox Disrupted Redox Balance (Oxidative Stress) TryR->Redox DNA Impaired DNA Replication & Transcription TopoI->DNA Death Parasite Death Redox->Death DNA->Death

References

The Efficacy of Miltefosine (as Antileishmanial Agent-9) on Leishmania Amastigote and Promastigote Stages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the antileishmanial agent, Miltefosine, on the two primary life stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote. This document summarizes key quantitative data, details common experimental protocols for assessing drug efficacy, and visualizes the agent's impact on cellular signaling pathways.

Quantitative Efficacy of Miltefosine

Miltefosine has demonstrated significant activity against both the promastigote and amastigote stages of various Leishmania species. The following tables summarize the 50% inhibitory concentrations (IC50) from in vitro studies, providing a comparative view of the agent's potency.

Table 1: In Vitro Efficacy of Miltefosine against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM)Reference
L. donovani0.4 - 3.8[1][2]
L. major22[3]
L. tropica11[3]
L. infantum0.102 ± 0.03[4]
L. martiniquensis (CU1)Not specified[5]
L. martiniquensis (CU1R1)Not specified[5]
L. martiniquensis (LSCM1)Not specified[5]

Table 2: In Vitro Efficacy of Miltefosine against Leishmania Amastigotes

Leishmania SpeciesHost CellIC50 (µM)Reference
L. donovaniMouse Peritoneal Macrophages0.9 - 4.3[1][2]
L. infantumJ774 Macrophages18.2 ± 0.3[4]
L. martiniquensis (intracellular)Not specifiedSlightly more susceptible than promastigotes[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antileishmanial activity of agents like Miltefosine.

In Vitro Promastigote Susceptibility Assay

This assay determines the direct effect of a compound on the viability and proliferation of Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media, such as M199, supplemented with fetal bovine serum and other necessary nutrients, at a temperature of 27°C.[3]

  • Drug Preparation: The test agent (Miltefosine) is dissolved in a suitable solvent and serially diluted to achieve a range of concentrations.

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1.0-2.0 × 10^6 cells/mL.[6] The drug dilutions are then added to the wells. Control wells containing untreated parasites and a reference drug are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Parasite viability is assessed using various methods, such as:

    • Microscopic Counting: Direct counting of motile promastigotes using a hemocytometer.

    • Colorimetric Assays: Utilizing metabolic indicators like Resazurin or MTT, where a change in color corresponds to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage.

  • Host Cell Culture: A suitable macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages are cultured in 96-well plates and allowed to adhere.[7]

  • Infection: The adherent macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio. The promastigotes differentiate into amastigotes within the host cells.

  • Drug Treatment: After infection and removal of extracellular parasites, the infected macrophages are treated with serial dilutions of the test agent.

  • Incubation: The plates are incubated for 72 hours to allow for drug action and amastigote proliferation.

  • Quantification of Infection: The number of intracellular amastigotes is determined by:

    • Microscopic Examination: Fixing and staining the cells with Giemsa, followed by microscopic counting of amastigotes per macrophage.

    • High-Content Screening: Using automated microscopy and image analysis to quantify infection rates.

    • Reporter Gene Assays: Employing parasite lines expressing reporter genes like luciferase or GFP for a more high-throughput analysis.[6]

  • Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated infected cells.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over the host cells.

  • Cell Culture: The same macrophage cell line used in the amastigote assay is seeded in 96-well plates.

  • Drug Treatment: The cells are treated with the same range of drug concentrations used in the efficacy assays.

  • Incubation: The plates are incubated for the same duration as the amastigote assay.

  • Viability Assessment: Host cell viability is measured using colorimetric assays like MTT or by assessing membrane integrity with assays like LDH release.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI), the ratio of CC50 to IC50, is then determined to assess the compound's therapeutic window. An SI value greater than 1 indicates a higher selectivity for the parasite.[8]

Signaling Pathways and Mechanism of Action

Miltefosine exerts its antileishmanial effect through a multi-faceted mechanism that disrupts several key cellular processes in the parasite.[9] It is known to interfere with lipid metabolism, induce apoptosis-like cell death, and disrupt mitochondrial function.[9][10]

One of the primary targets of miltefosine is the parasite's membrane. It interacts with lipids, which can lead to a loss of membrane integrity.[10] Furthermore, miltefosine inhibits cytochrome c oxidase, a crucial enzyme in the mitochondrial respiratory chain, thereby impairing the parasite's energy metabolism.[9][11] The disruption of mitochondrial function is a key factor in the induction of an apoptosis-like phenotype in Leishmania.[10]

In the host cell, miltefosine can modulate the immune response by affecting the PI3K/Akt signaling pathway, which can lead to apoptosis in infected cells, further contributing to its antiparasitic effect.[9]

Visualizations

The following diagrams illustrate the experimental workflow for antileishmanial drug screening and the proposed signaling pathways affected by Miltefosine.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay P1 Culture Leishmania promastigotes P2 Treat with Antileishmanial Agent-9 P1->P2 P3 Incubate (48-72h) P2->P3 P4 Assess Viability (e.g., Resazurin) P3->P4 P5 Determine IC50 P4->P5 SI Calculate Selectivity Index (SI = CC50 / IC50) P5->SI A1 Culture Macrophages A2 Infect with promastigotes A1->A2 A3 Treat with This compound A2->A3 A4 Incubate (72h) A3->A4 A5 Fix, Stain & Count intracellular amastigotes A4->A5 A6 Determine IC50 A5->A6 A6->SI C1 Culture Macrophages C2 Treat with This compound C1->C2 C3 Incubate (72h) C2->C3 C4 Assess Macrophage Viability (e.g., MTT) C3->C4 C5 Determine CC50 C4->C5 C5->SI

Caption: General experimental workflow for in vitro antileishmanial drug screening.

signaling_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage Agent9 This compound (Miltefosine) Membrane Membrane Lipid Interaction Agent9->Membrane Mitochondrion Mitochondrial Dysfunction Agent9->Mitochondrion Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis CytochromeC Inhibition of Cytochrome c oxidase Mitochondrion->CytochromeC Mitochondrion->Apoptosis PI3K PI3K/Akt Pathway Modulation HostApoptosis Apoptosis of Infected Cell PI3K->HostApoptosis Agent9_host This compound (Miltefosine) Agent9_host->PI3K

Caption: Proposed mechanism of action of Miltefosine on Leishmania and host cells.

References

The Pharmacopoeia of Nature: A Technical Guide to the Origin and Natural Sources of Potential Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current chemotherapeutics, including toxicity, high cost, and emerging drug resistance, have intensified the search for novel, effective, and safer antileishmanial agents.[1][2][3] Nature, with its vast chemical diversity, represents a promising and largely untapped reservoir of compounds with the potential to address this urgent medical need.[4][5] This technical guide provides an in-depth overview of the origin and natural sources of potential antileishmanial agents, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Natural Sources of Antileishmanial Agents

A diverse array of natural sources, including terrestrial plants, marine organisms, and microorganisms, have been identified as producers of compounds with significant antileishmanial activity.[2][6][7] These sources yield a rich variety of chemical scaffolds that serve as a foundation for new drug discovery efforts.

The Plant Kingdom: A Primary Reservoir

The plant kingdom is a cornerstone in the search for new medicinal agents, with a long history of use in traditional medicine to treat parasitic infections.[4][8] Research has validated the antileishmanial potential of numerous plant-derived extracts and purified compounds. The most studied plant families for antileishmanial activity include Asteraceae and Lamiaceae.[4]

Marine Organisms: A Frontier of Discovery

The unique marine environment harbors organisms that produce a plethora of novel bioactive metabolites as a defense mechanism.[7][9] Marine sources such as algae, sponges, bacteria, and fungi have yielded compounds with potent antileishmanial properties, highlighting the immense potential of marine natural products in drug discovery.[6][7][10]

Major Classes of Antileishmanial Natural Products

Several major classes of chemical compounds derived from natural sources have demonstrated promising antileishmanial activity. These include terpenoids, alkaloids, and flavonoids, each with distinct mechanisms of action against Leishmania parasites.

Terpenoids

Terpenoids represent one of the most frequently isolated classes of natural products with antileishmanial properties.[4] This large and diverse class of organic compounds is built from isoprene units. Their proposed mechanisms of action include inducing oxidative stress, modulating the host's immune response, and triggering various forms of parasite cell death.[11] Triterpenes, in particular, have shown significant efficacy in preclinical studies.[12][13]

Alkaloids

Alkaloids, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, have shown potent activity against various Leishmania species.[1][14] Isoquinoline, indole, and quinoline alkaloids are among the most investigated subclasses.[15] Their mechanisms of action are varied and can include inhibition of parasite proliferation, disruption of the respiratory chain and protein synthesis, cell cycle arrest, and induction of mitochondrial dysfunction.[15]

Flavonoids

Flavonoids are a class of polyphenolic secondary metabolites found in plants.[16] Compounds such as quercetin, luteolin, and fisetin have demonstrated significant leishmanicidal activity.[17][18] Their mechanisms of action can involve the inhibition of key parasite enzymes, such as arginase, and the modulation of the host immune response.[19][20] Synthetic modifications of natural flavonoid scaffolds have also yielded potent antileishmanial agents.[21][22][23]

Quantitative Data on Antileishmanial Activity

The following tables summarize the in vitro activity of selected natural products against different forms and species of Leishmania. The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antileishmanial Activity of Terpenoids

CompoundSource OrganismLeishmania SpeciesParasite StageIC50 (µM)Reference
PlumericinAllamanda schottiiL. amazonensisPromastigote0.07[24]
PlumericinAllamanda schottiiL. brasiliensisPromastigote0.01[24]
Myrsinoic acid BRapanea ferrugineaL. brasiliensisPromastigote15.1[24]
Guttiferone AGarcinia achachairuL. amazonensisPromastigote18.6[24]

Table 2: Antileishmanial Activity of Alkaloids

CompoundSource OrganismLeishmania SpeciesParasite StageIC50 (µM)Reference
SolamargineSolanum lycocarpumL. mexicanaAmastigote6.03[1]
SolasonineSolanum lycocarpumL. mexicanaAmastigote5.9[1]
CoronaridinePeschiera australisL. amazonensisPromastigote-[3]
Ancistrocladinium AAncistrocladus sp.L. majorAmastigote<1[25][26]
Ancistrocladinium BAncistrocladus sp.L. majorAmastigote<1[25][26]

Table 3: Antileishmanial Activity of Flavonoids

CompoundSource OrganismLeishmania SpeciesParasite StageIC50 (µM)Reference
QuercetinPlant-derivedL. amazonensisAmastigote3.4[1]
LuteolinPlant-derivedL. donovaniAmastigote2.8[17]
FisetinPlant-derivedL. donovaniAmastigote2.1[17]
3-HydroxyflavoneSyntheticL. donovaniAmastigote2.9[17]
FM09hSyntheticL. amazonensisAmastigote0.3[21]

Experimental Protocols

The evaluation of antileishmanial activity typically involves a series of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

In Vitro Antileishmanial Assays

The primary screening of potential antileishmanial compounds is conducted using in vitro assays against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[27][28]

This assay assesses the effect of a compound on the viability and proliferation of Leishmania promastigotes.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at a specific temperature (24-26°C).[27]

  • Compound Incubation: Logarithmic phase promastigotes are seeded in 96-well plates and incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using methods such as direct counting with a hemocytometer, or more commonly, using metabolic assays like the resazurin reduction assay (alamarBlue) or MTS assay.[28][29] These assays measure the metabolic activity of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.[30][31]

This assay is considered the gold standard for in vitro screening as it evaluates the activity of compounds against the clinically relevant intracellular amastigote stage.[32]

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.[29][33]

  • Infection: The adherent macrophages are infected with stationary phase Leishmania promastigotes. The promastigotes are phagocytosed by the macrophages and transform into amastigotes.

  • Compound Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compound is added.

  • Assessment of Infection: After a defined incubation period, the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination. Alternatively, high-throughput screening methods may employ automated imaging systems or reporter gene-expressing parasites.[33]

  • Data Analysis: The IC50 value is calculated based on the reduction in the percentage of infected cells or the number of amastigotes per cell.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line (e.g., the same macrophage cell line used in the amastigote assay or other cell lines like HepG2) is determined.[14][29] The methodology is similar to the promastigote viability assay, and the 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for identifying promising drug candidates with minimal host toxicity.

Visualizing the Path to Discovery

The following diagrams illustrate key workflows and pathways relevant to the discovery and mechanism of action of natural antileishmanial agents.

Experimental_Workflow_for_Antileishmanial_Drug_Discovery node_a Natural Source (Plant, Marine Organism, etc.) node_b Extraction and Fractionation node_a->node_b node_c Bioassay-Guided Isolation node_b->node_c node_d Pure Compound node_c->node_d node_e In Vitro Promastigote Assay node_d->node_e node_f In Vitro Amastigote Assay node_d->node_f node_g Cytotoxicity Assay node_d->node_g node_h Lead Compound Identification (High Potency, High Selectivity) node_e->node_h node_f->node_h node_g->node_h node_i Mechanism of Action Studies node_h->node_i node_j In Vivo Animal Models node_h->node_j node_k Preclinical Development node_j->node_k

Caption: Workflow for Antileishmanial Drug Discovery from Natural Sources.

Leishmania_Arginase_Inhibition_Pathway node_arginine L-Arginine node_arginase Leishmania Arginase node_arginine->node_arginase node_ornithine L-Ornithine + Urea node_arginase->node_ornithine node_polyamines Polyamines (Putrescine, Spermidine) node_ornithine->node_polyamines node_proliferation Parasite Proliferation and Survival node_polyamines->node_proliferation node_flavonoids Flavonoids (e.g., Quercetin) node_flavonoids->node_inhibition node_inhibition->node_arginase

Caption: Inhibition of Leishmania Arginase by Flavonoids.

Mitochondrial_Dysfunction_Pathway node_natural_product Natural Product (e.g., Alkaloid, Terpenoid) node_mitochondrion Leishmania Mitochondrion node_natural_product->node_mitochondrion node_membrane_potential Disruption of Mitochondrial Membrane Potential node_mitochondrion->node_membrane_potential node_ros Increased Reactive Oxygen Species (ROS) node_mitochondrion->node_ros node_atp Decreased ATP Production node_membrane_potential->node_atp node_apoptosis Apoptosis-like Cell Death node_ros->node_apoptosis node_atp->node_apoptosis

Caption: Induction of Mitochondrial Dysfunction in Leishmania by Natural Products.

Conclusion

The vast chemical diversity of the natural world offers a fertile ground for the discovery of novel antileishmanial agents. Terpenoids, alkaloids, and flavonoids, derived from both terrestrial and marine sources, have demonstrated significant potential in preclinical studies. A systematic approach, combining bioassay-guided isolation with robust in vitro and in vivo evaluations, is crucial for identifying and advancing promising lead compounds. Further research into the mechanisms of action of these natural products will not only provide a deeper understanding of Leishmania biology but also pave the way for the development of the next generation of safer and more effective treatments for leishmaniasis.

References

Methodological & Application

Synthesis Protocol for Antileishmanial Agent-9

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the synthesis and evaluation of Antileishmanial agent-9, a promising compound in the development of new therapeutics against leishmaniasis. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro antileishmanial activity and cytotoxicity of two compounds identified as "Analogue 9" in the scientific literature.

Table 1: Biological Activity of Analogue 9 (2-(2-phenoxyethyl)-2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide) [1]

Leishmania StrainFormIC₅₀ (µM)
L. majorPromastigote103
L. donovaniPromastigote153

Table 2: Biological Activity of Analogue 9 (a tetrahydroindazole derivative) [4]

AssayActivity
Axenic amastigote assayPotent and selective activity

Experimental Protocols

Synthesis of Analogue 9 (2-(2-phenoxyethyl)-2H-benzo[e][1][2][3]thiadiazine-1,1-dioxide)[1]

This protocol is based on a substitution reaction.

Materials:

  • Benzothiadiazine-1,1-dioxide

  • Potassium carbonate

  • Anhydrous magnesium sulphate

  • Solvents (analytical grade)

  • All chemicals and reagents were of analytical grade and required no further purification.[1]

Procedure:

  • The synthesis is achieved through an SN reaction.[1]

  • Successful synthesis is confirmed by the disappearance of the N2-H peak at δ 12.26 ppm in the ¹H-NMR spectrum of the parent benzothiadiazine-1,1-dioxide.[1]

  • Further confirmation is obtained by the disappearance of the NH-peak stretching from the parent compound at 3253 cm⁻¹ in the IR spectra of the synthesized derivatives.[1]

  • The resonance of the aromatic protons of the benzothiadiazine-1,1-dioxide core in the synthesized compounds is observed in the δ 7.81–7.33 ppm region as a sequence of doublets and triplets with J values varying from 7.8 to 7.6 Hz.[1]

In Vitro Antileishmanial Activity Assay[1][5][6]

This protocol is a general guide for assessing the in vitro efficacy of compounds against Leishmania promastigotes and amastigotes.

Materials:

  • Leishmania strains (L. major, L. donovani, etc.)

  • Appropriate culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • Reference drug (e.g., Amphotericin B)

  • 96-well microtiter plates

  • Incubator (37°C with 5% CO₂)

  • Microplate reader

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes

  • Dimethyl sulfoxide (DMSO)

Promastigote Viability Assay:

  • Culture Leishmania promastigotes in the appropriate medium supplemented with FBS.

  • Seed the promastigotes into 96-well plates.

  • Add serial dilutions of the test compounds and a reference drug to the wells. Use DMSO as a negative control.[5]

  • Incubate the plates for a specified period (e.g., 72 hours).[5]

  • Assess parasite viability using a colorimetric method such as the MTT assay.[5]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀).

Intracellular Amastigote Assay:

  • Infect macrophages (e.g., peritoneal macrophages from BALB/c mice or a cell line like J774) with Leishmania promastigotes.[6][7]

  • Incubate to allow for the differentiation of promastigotes into amastigotes within the macrophages.[5]

  • Remove extracellular parasites by washing.

  • Add serial dilutions of the test compounds and a reference drug to the infected macrophages.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[5]

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Determine the number of amastigotes per macrophage by microscopic examination.

  • Calculate the 50% effective concentration (EC₅₀).

Cytotoxicity Assay[1]

This protocol is used to determine the toxicity of the compounds against a mammalian cell line.

Materials:

  • Vero cells (or other suitable mammalian cell line)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds

  • Positive control (e.g., Emetine)

  • 96-well microtiter plates

  • Incubator (37°C with 5% CO₂)

  • MTT or other viability reagents

  • Microplate reader

Procedure:

  • Seed Vero cells into 96-well plates and allow them to adhere overnight.

  • Add serial dilutions of the test compounds and a positive control.

  • Incubate the plates for a specified period.

  • Assess cell viability using a colorimetric assay (e.g., MTT).

  • Measure the absorbance and calculate the 50% cytotoxic concentration (CC₅₀).

Visualizations

The following diagrams illustrate the synthesis workflow and a hypothetical signaling pathway.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification & Analysis A Benzothiadiazine-1,1-dioxide D SN Reaction in appropriate solvent A->D B Potassium Carbonate B->D C 2-Phenoxyethyl Halide C->D E This compound (Analogue 9) D->E F Purification E->F G Spectroscopic Analysis (NMR, IR) F->G

Caption: Synthesis workflow for this compound (Analogue 9).

Signaling_Pathway cluster_membrane Parasite Membrane cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Agent9 This compound MembraneTarget Membrane Integrity Disruption Agent9->MembraneTarget CytochromeC Cytochrome c Oxidase Inhibition Agent9->CytochromeC Apoptosis Apoptosis-like Cell Death MembraneTarget->Apoptosis ROS Increased ROS Production CytochromeC->ROS ROS->Apoptosis

References

Application Notes and Protocols for Efficacy Testing of Antileishmanial Agent-9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, representing a significant global health problem with a spectrum of clinical manifestations, including cutaneous, mucocutaneous, and visceral forms. The limitations of current therapies, such as high toxicity, emerging drug resistance, and difficult administration routes, necessitate the urgent discovery and development of new, effective, and safer antileishmanial agents. This document provides a detailed experimental framework for evaluating the efficacy of a novel compound, "Antileishmanial agent-9," through a systematic series of in vitro and in vivo assays. The protocols are designed for researchers, scientists, and drug development professionals to ensure a robust and reproducible assessment of the agent's therapeutic potential.

The evaluation process follows a logical progression, beginning with high-throughput in vitro screening against the parasite's promastigote and clinically relevant amastigote stages, followed by cytotoxicity assessment to determine selectivity.[1][2][3] Promising candidates from these initial screens are then advanced to in vivo efficacy testing using established murine models to evaluate the agent's performance in a complex biological system.[4][5][6]

Overall Experimental Workflow

The following diagram outlines the sequential workflow for the comprehensive evaluation of this compound, from initial screening to preclinical in vivo assessment.

Caption: High-level workflow for antileishmanial drug discovery.

Part 1: In Vitro Efficacy and Cytotoxicity Protocols

In vitro assays are fundamental for the initial screening of antileishmanial compounds. They provide a rapid and cost-effective method to determine the direct activity of an agent against the parasite and its toxicity towards host cells.[2][7]

Protocol 1.1: Anti-promastigote Activity Assay

This primary screening assay evaluates the effect of Agent-9 on the extracellular, motile promastigote stage of the parasite.[1]

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).

  • This compound, stock solution in DMSO.

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution.

  • 96-well flat-bottom microtiter plates.

Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 2 x 10^6 parasites/mL in fresh culture medium.[1]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of Agent-9 and the reference drug in culture medium. Add 100 µL of each dilution to the wells in triplicate. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change is observed in the negative control wells.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.

Protocol 1.2: Host Cell Cytotoxicity Assay

This protocol determines the toxicity of Agent-9 against a mammalian host cell line, typically macrophages, to assess its selectivity.

Materials:

  • Macrophage cell line (e.g., J774A.1, THP-1).[1][4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with FBS.

  • This compound and a control cytotoxic drug (e.g., doxorubicin).

  • Resazurin solution or MTT reagent.

  • 96-well plates.

Procedure:

  • Seed macrophages at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours to allow adherence. For THP-1 cells, differentiation into adherent macrophages is required first.[8]

  • Remove the medium and add fresh medium containing serial dilutions of Agent-9.

  • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using the resazurin or MTT assay as per the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the agent that reduces cell viability by 50%.[1]

Protocol 1.3: Intracellular Anti-amastigote Activity Assay

This is the most clinically relevant in vitro assay, as it measures the efficacy of Agent-9 against the intracellular, non-motile amastigote stage residing within host macrophages.[2][4]

Materials:

  • Adherent macrophages (as in Protocol 1.2).

  • Stationary-phase Leishmania promastigotes.

  • Culture media and reagents from previous protocols.

  • Giemsa stain.

Procedure:

  • Seed macrophages in a 24-well plate containing sterile glass coverslips and allow them to adhere.

  • Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells gently with pre-warmed medium to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of Agent-9 and the reference drug.

  • Incubate for another 72 hours at 37°C with 5% CO2.

  • After incubation, wash the coverslips, fix with methanol, and stain with Giemsa.

  • Examine the coverslips under a microscope to determine the number of amastigotes per 100 macrophages.

  • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.

Alternatively, assays using luciferase-expressing parasites can be employed for a higher-throughput, non-microscopic readout.[4]

G A Seed Macrophages in 24-well plate B Infect with Leishmania Promastigotes (10:1 ratio) A->B C Incubate 24h (Phagocytosis & Transformation) B->C D Wash to remove extracellular parasites C->D E Add medium with Agent-9 dilutions D->E F Incubate 72h E->F G Fix, Stain (Giemsa) & Microscopy F->G H Count amastigotes/ 100 macrophages G->H I Calculate IC50 H->I

Caption: Workflow for the intracellular amastigote assay.

Data Presentation: In Vitro Screening

Summarize the results in a table to easily compare the potency and selectivity of Agent-9. The Selectivity Index (SI) is a critical parameter, calculated as CC50 / IC50 (amastigote). A higher SI value indicates greater selectivity for the parasite over host cells.[1]

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
This compound DataDataDataCalculated
Amphotericin B (Ref.) DataDataDataCalculated

Part 2: In Vivo Efficacy Protocol

Compounds with a high Selectivity Index in vitro should be advanced to in vivo testing. The BALB/c mouse model is widely used due to its susceptibility to Leishmania infection, which often mimics aspects of human disease.[6]

Protocol 2.1: Murine Model of Visceral Leishmaniasis

Animals:

  • Female BALB/c mice, 6-8 weeks old.[6]

Infection:

  • Harvest Leishmania donovani amastigotes from the spleen of a previously infected hamster or obtain promastigotes from culture.

  • Infect mice via intravenous (tail vein) injection with 1 x 10^7 stationary-phase promastigotes.

  • Allow the infection to establish for a defined period (e.g., 14-28 days).

Treatment:

  • Randomly assign mice to experimental groups (e.g., Vehicle Control, Agent-9 low dose, Agent-9 high dose, Reference Drug).

  • Administer Agent-9 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a set duration (e.g., 5-10 consecutive days).

  • Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.[9]

Efficacy Evaluation:

  • At the end of the treatment period (or a specified time point post-treatment), euthanize the mice.

  • Aseptically remove the liver and spleen and weigh them.

  • Prepare tissue impression smears from a small piece of each organ on glass slides, fix with methanol, and stain with Giemsa.

  • Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): number of amastigotes per 1000 host cell nuclei × organ weight (in grams).[9]

  • Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.

Data Presentation: In Vivo Efficacy

Organize the in vivo data clearly to demonstrate the dose-dependent efficacy of Agent-9.

Treatment GroupDose (mg/kg/day)Mean Spleen LDU (± SD)% Suppression (Spleen)Mean Liver LDU (± SD)% Suppression (Liver)
Vehicle Control -Data0%Data0%
This compound Low DoseDataCalculatedDataCalculated
This compound High DoseDataCalculatedDataCalculated
Reference Drug DoseDataCalculatedDataCalculated

Part 3: Hypothetical Mechanism of Action of Agent-9

Understanding the mechanism of action is crucial for drug development. Known antileishmanial drugs disrupt various parasite-specific pathways, including redox metabolism, DNA topology, and lipid biosynthesis.[10][11] Miltefosine, for example, interferes with lipid metabolism and intracellular calcium homeostasis.[10][12] The diagram below illustrates a hypothetical signaling pathway where Agent-9 disrupts the parasite's oxidative stress defense system, a common target for antileishmanial drugs.

G Hypothetical MoA: Agent-9 Disrupts Redox Homeostasis ROS Reactive Oxygen Species (ROS) (from Macrophage) TryS2 Trypanothione (Oxidized) ROS->TryS2 Oxidizes Agent9 Antileishmanial Agent-9 TryR Trypanothione Reductase (TryR) Agent9->TryR INHIBITS TrySH2 Trypanothione (Reduced) TryR->TrySH2 Reduces TryS2->TryR Substrate OxidativeStress Increased Oxidative Stress TryS2->OxidativeStress Accumulation leads to Peroxidase Trypanothione Peroxidase TrySH2->Peroxidase Reduces H2O H2O Peroxidase->H2O Detoxifies ROS Apoptosis Parasite Apoptosis OxidativeStress->Apoptosis

References

Application Notes and Protocols for the In Vitro Evaluation of Antileishmanial Agent-9

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic antileishmanial agents is a global health priority. Antileishmanial Agent-9 is a novel synthetic compound under investigation for its potential therapeutic efficacy against Leishmania parasites. These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against Leishmania promastigotes and intracellular amastigotes, as well as its cytotoxicity against mammalian cells. The provided methodologies are essential for determining the compound's potency and selectivity, which are critical parameters in the early stages of drug discovery.

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound, with comparative data for the standard antileishmanial drug, miltefosine, included for reference.

Table 1: In Vitro Activity of this compound against Leishmania donovani

CompoundPromastigote IC₅₀ (µM)[1][2]Amastigote IC₅₀ (µM)[1][2]
This compoundUser-determinedUser-determined
Miltefosine (Reference)~5.0~1.0

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundMacrophage CC₅₀ (µM)[1][3]Selectivity Index (SI)
This compoundUser-determinedUser-determined
Miltefosine (Reference)~20.0~20

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that is cytotoxic to 50% of the cells. The Selectivity Index (SI) is calculated as CC₅₀ / Amastigote IC₅₀.

Experimental Protocols

General Laboratory Requirements
  • Biosafety Level 2 (BSL-2) laboratory facilities.

  • Sterile cell culture hood.

  • Humidified incubator with 5% CO₂ at 37°C for macrophage cell lines.

  • Incubator at 26°C for Leishmania promastigote cultures.

  • Inverted microscope.

  • Microplate reader (for absorbance or fluorescence).

  • Standard cell culture flasks, plates (96-well), and consumables.

  • Hemocytometer or automated cell counter.

Cell Culture

Leishmania donovani promastigotes (e.g., MHOM/SD/62/1S strain) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained at 26°C. Parasites in the logarithmic phase of growth should be used for all experiments.

J774A.1 (murine macrophage) or THP-1 (human monocytic) cell lines are commonly used as host cells for Leishmania amastigotes.[1][3]

  • J774A.1: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • THP-1: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. For differentiation into macrophages, THP-1 monocytes are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.[1]

Preparation of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Perform serial dilutions of the stock solution in the respective cell culture medium to achieve the desired final concentrations for the assays.

Anti-promastigote Viability Assay

This assay determines the direct effect of this compound on the viability of Leishmania promastigotes.

  • Harvest logarithmic phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in fresh M199 medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add 100 µL of the diluted this compound to the wells in triplicate. Include wells with untreated parasites (negative control) and a reference drug like miltefosine (positive control).

  • Incubate the plate at 26°C for 72 hours.

  • Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting with a hemocytometer.

    • For the resazurin assay, add 20 µL of the reagent to each well, incubate for 4-6 hours, and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using a dose-response curve.

Intracellular Amastigote Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote form of the parasite.

  • Seed differentiated macrophages (e.g., PMA-treated THP-1 or J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a negative control and a reference drug as a positive control.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the percentage of infection reduction compared to the untreated control and determine the IC₅₀ value.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of this compound against the host mammalian cells.

  • Seed macrophages (e.g., J774A.1 or differentiated THP-1) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Add serial dilutions of this compound to the cells in triplicate.

  • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[3]

    • For the MTT assay, add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance.

  • Calculate the percentage of cytotoxicity for each concentration and determine the CC₅₀ value.

Visualizations

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay promastigote_culture Culture L. donovani promastigotes (log phase) plate_promastigotes Plate promastigotes (1x10^6/mL) promastigote_culture->plate_promastigotes add_agent_promo Add this compound (serial dilutions) plate_promastigotes->add_agent_promo incubate_promo Incubate at 26°C for 72h add_agent_promo->incubate_promo viability_assay Assess viability (e.g., Resazurin assay) incubate_promo->viability_assay calculate_ic50_promo Calculate IC50 viability_assay->calculate_ic50_promo macrophage_culture Culture and differentiate macrophages (e.g., THP-1) infect_macrophages Infect macrophages with promastigotes (10:1 ratio) macrophage_culture->infect_macrophages wash_cells Wash to remove extracellular parasites infect_macrophages->wash_cells add_agent_ama Add this compound wash_cells->add_agent_ama incubate_ama Incubate at 37°C for 72h add_agent_ama->incubate_ama stain_cells Fix and stain (Giemsa) incubate_ama->stain_cells count_amastigotes Microscopic counting stain_cells->count_amastigotes calculate_ic50_ama Calculate IC50 count_amastigotes->calculate_ic50_ama plate_macrophages Plate macrophages (2x10^4/well) add_agent_cyto Add this compound plate_macrophages->add_agent_cyto incubate_cyto Incubate at 37°C for 72h add_agent_cyto->incubate_cyto cytotoxicity_assay Assess viability (e.g., MTT assay) incubate_cyto->cytotoxicity_assay calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50

Caption: Workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage agent9 This compound membrane Parasite Membrane Interaction agent9->membrane ros_production Increased ROS Production agent9->ros_production Immunomodulatory Effect hsp90 Hsp90 Inhibition membrane->hsp90 Possible MoA protein_folding Disrupted Protein Folding hsp90->protein_folding apoptosis Apoptosis-like Cell Death protein_folding->apoptosis parasite_killing Enhanced Parasite Killing ros_production->parasite_killing

Caption: Hypothetical signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vivo Studies of Antileishmanial Agents in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antileishmanial agent-9" does not correspond to a universally recognized compound in scientific literature. Therefore, these application notes and protocols are based on a well-characterized and clinically approved antileishmanial drug, Miltefosine , as a representative agent. Researchers should adapt these guidelines based on the specific properties of their compound of interest.

Introduction

Leishmaniasis is a parasitic disease with a spectrum of clinical manifestations, ranging from cutaneous lesions to fatal visceral disease. The development of new antileishmanial agents requires robust in vivo testing to evaluate efficacy and safety. Murine models are critical in this preclinical phase. This document provides a detailed guide for conducting in vivo studies in mice using Miltefosine as an exemplary antileishmanial agent. Miltefosine is an oral alkylphosphocholine drug effective against visceral and cutaneous leishmaniasis[1].

Mechanism of Action of Miltefosine

Miltefosine exerts its antileishmanial effect through a multi-faceted mechanism that is not yet fully elucidated. Its primary modes of action are believed to include:

  • Disruption of Lipid Metabolism: As a phospholipid analog, miltefosine integrates into the parasite's cell membrane, disrupting its structure and interfering with lipid-dependent signaling pathways[2][3]. It also inhibits phosphatidylcholine biosynthesis[4].

  • Induction of Apoptosis-like Cell Death: Miltefosine has been shown to induce programmed cell death in Leishmania parasites, characterized by DNA condensation and fragmentation[1][5].

  • Mitochondrial Dysfunction: The drug inhibits cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, leading to impaired mitochondrial function[1][6][7].

  • Disruption of Calcium Homeostasis: Miltefosine can impair the function of acidocalcisomes, which are important calcium stores in the parasite, thereby disrupting intracellular calcium signaling[3][4][8].

  • Immunomodulation: In the host, miltefosine can stimulate a Th1-type immune response, characterized by increased levels of IFN-γ and IL-12, which is crucial for parasite clearance[9].

Miltefosine_Mechanism_of_Action Miltefosine Miltefosine Membrane Parasite Cell Membrane Miltefosine->Membrane Integrates into Mitochondrion Mitochondrion Miltefosine->Mitochondrion Enters Acidocalcisome Acidocalcisome Miltefosine->Acidocalcisome Affects Host_Cell Host Macrophage Miltefosine->Host_Cell Modulates Lipid_Metabolism Disruption of Lipid Metabolism Membrane->Lipid_Metabolism Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Cyt_C_Oxidase Inhibition of Cytochrome C Oxidase Mitochondrion->Cyt_C_Oxidase Cyt_C_Oxidase->Apoptosis Calcium Disruption of Ca2+ Homeostasis Calcium->Apoptosis Acidocalcisome->Calcium Immune_Response Th1 Immune Response (↑IFN-γ, ↑IL-12) Host_Cell->Immune_Response

Mechanism of action of Miltefosine against Leishmania.

In Vivo Dosage and Efficacy Data in Mice

The effective dosage of Miltefosine in murine models of leishmaniasis can vary depending on the Leishmania species, the mouse strain, and the disease model (cutaneous or visceral). The following table summarizes dosages and outcomes from various studies.

Mouse StrainLeishmania SpeciesDisease ModelDosageRoute of Admin.Treatment DurationEfficacyReference
BALB/cL. majorCutaneous20 mg/kg/dayOral20 daysComplete clinical cure, significant reduction in parasite burden.[10]
BALB/cL. amazonensisCutaneous13 mg/kg/dayOral Gavage15 daysClinical and parasitological cure.[11]
BALB/cL. infantumVisceral7.7 mg/kg/day (twice daily)Oral Gavage5 daysComplete suppression of hepatic amastigote load.[12]
BALB/cL. infantumVisceral15.4 mg/kg/day (twice daily)Oral Gavage5 daysComplete suppression of splenic amastigote load.[12]
BALB/cL. donovaniVisceral9, 3, 1 mg/kg/doseOral5 daysDose-dependent reduction in parasite burden.[13]
BALB/cL. majorCutaneous2.5 mg/kg/dayOral2 weeksSignificant decrease in lesion size.[14]

Experimental Protocols

The following are generalized protocols for in vivo studies. Specific parameters should be optimized for the particular research question.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Culture: Leishmania donovani or L. infantum promastigotes are cultured to stationary phase.

  • Infection:

    • Harvest and wash stationary phase promastigotes.

    • Infect mice via intravenous (tail vein) or intraperitoneal injection with 1 x 107 to 2 x 107 promastigotes[12][13].

    • Allow the infection to establish for 7 days[13].

  • Drug Preparation and Administration:

    • Prepare Miltefosine fresh daily by dissolving in sterile water.

    • Administer the drug solution orally via gavage once or twice daily for 5-20 consecutive days, depending on the experimental design[12][13]. A vehicle control group (e.g., sterile water) must be included.

  • Assessment of Efficacy:

    • Euthanize mice 3 days after the final treatment[13].

    • Aseptically remove the liver and spleen and weigh them.

    • Prepare tissue homogenates and determine the parasite burden using a limiting dilution assay or by counting Giemsa-stained amastigotes on tissue impression smears[12].

    • Parasite burden is often expressed in Leishman Donovan Units (LDU), calculated as: (number of amastigotes / number of host cell nuclei) x organ weight in mg.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Culture: Leishmania major or L. amazonensis promastigotes are cultured to stationary phase.

  • Infection:

    • Inject 1 x 106 to 1 x 107 stationary phase promastigotes subcutaneously or intradermally into the base of the tail or a hind footpad[11][14].

    • Monitor the mice for the development of a visible lesion (typically 3-5 weeks)[11][14].

  • Drug Preparation and Administration:

    • Prepare and administer Miltefosine orally as described for the VL model.

  • Assessment of Efficacy:

    • Measure the lesion size (diameter or volume) with a caliper at regular intervals throughout the treatment period.

    • After the treatment period, euthanize the mice and excise the lesion.

    • Determine the parasite burden in the lesion tissue by limiting dilution assay or quantitative PCR.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Acclimatize Mice Infection Infect Mice with Leishmania Promastigotes (IV, IP, or SC) Start->Infection Establishment Allow Infection Establishment (e.g., 7 days for VL, 3-5 weeks for CL) Infection->Establishment Grouping Randomize Mice into Treatment & Control Groups Establishment->Grouping Treatment Administer Drug (e.g., Miltefosine) and Vehicle Control Daily (e.g., 5-20 days) Grouping->Treatment Monitoring Monitor Health and Measure Lesion Size (for CL) Treatment->Monitoring Sacrifice Euthanize Mice Post-Treatment Treatment->Sacrifice Analysis Assess Parasite Burden (Liver, Spleen, Lesion) Sacrifice->Analysis End End: Data Analysis Analysis->End

General workflow for in vivo antileishmanial drug testing in mice.

References

Application Note: Analytical Methods for the Quantification of Antileishmanial Agent-9 (Represented by 9-Anilinoacridine Derivatives)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application data for the quantitative analysis of Antileishmanial Agent-9, a representative 9-anilinoacridine derivative, in biological matrices. The methods are intended for use in preclinical and clinical research, including pharmacokinetic and drug metabolism studies.

Introduction

Leishmaniasis remains a significant global health problem, necessitating the development of new, effective, and safer therapeutic agents. One promising class of compounds under investigation is the 9-anilinoacridines, which have demonstrated potent activity against both promastigote and amastigote forms of Leishmania species[1][2]. These agents are believed to exert their antileishmanial effect primarily through the inhibition of DNA topoisomerase II, an enzyme vital for DNA replication and repair in the parasite[3]. The general structure consists of an acridine core substituted at the 9-position with an anilino group, with further substitutions on either ring system to modulate activity and toxicity[2][3].

For the purpose of this application note, "this compound" (AA-9) will refer to a representative 9-anilinoacridine derivative. Accurate quantification of this agent in biological fluids is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This note details two validated methods for the determination of AA-9 in plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Proposed Mechanism of Action: Topoisomerase II Inhibition

9-Anilinoacridines act as DNA intercalators. By inserting themselves between DNA base pairs, they stabilize the transient covalent complex formed between DNA and topoisomerase II. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death of the parasite.

G AA9 This compound (9-Anilinoacridine) Complex Cleavable Complex (DNA-TopoII-AA9) AA9->Complex Intercalates & Stabilizes DNA Parasite DNA DNA->Complex TopoII Leishmania Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents Re-ligation Replication DNA Replication Inhibited DSB->Replication Apoptosis Parasite Apoptosis Replication->Apoptosis

Caption: Mechanism of Action for this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for preparing plasma samples for both HPLC-UV and UPLC-MS/MS analysis. Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from the sample.

Materials:

  • Blank rat or human plasma

  • This compound (AA-9) analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar acridine derivative)

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge (capable of 14,000 x g)

  • Vortex mixer

Protocol:

  • Pipette 100 µL of plasma sample (blank, standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 1 µg/mL) to all samples except for the blank matrix. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer 250 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • The sample is now ready for injection into the chromatography system.

G cluster_prep Sample Preparation Workflow start 100 µL Plasma Sample add_is Add 10 µL Internal Standard (Vortex) start->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex Vigorously (1 min) add_acn->vortex centrifuge Centrifuge (14,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Transfer 250 µL Supernatant to Autosampler Vial centrifuge->supernatant end Ready for Analysis supernatant->end

Caption: Plasma Sample Preparation Workflow.

Method 1: HPLC-UV Quantification

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Data Acquisition: OpenLab CDS or equivalent chromatography data software.

Chromatographic Conditions:

  • Mobile Phase: 65:35 (v/v) Acetonitrile : 20 mM Ammonium Acetate Buffer (pH 4.5)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 265 nm (or the λmax of the specific 9-anilinoacridine derivative)

  • Run Time: 10 minutes

Method 2: UPLC-MS/MS Quantification (High Sensitivity)

This method is recommended for studies requiring low limits of quantification, such as in vivo pharmacokinetic studies with low dosage.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Data Acquisition: Analyst or MassLynx software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 95% B

    • 2.5 - 3.5 min: 95% B

    • 3.5 - 3.6 min: 95% to 10% B

    • 3.6 - 5.0 min: 10% B

  • Run Time: 5 minutes

Mass Spectrometer Conditions (Hypothetical):

  • Ionization Mode: ESI Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Detection: Multiple Reaction Monitoring (MRM)

    • AA-9 Transition (Example): Q1: 350.2 Da → Q3: 255.1 Da

    • IS Transition (Example): Q1: 364.2 Da → Q3: 269.1 Da (Note: MRM transitions must be optimized for the specific analyte and internal standard.)

G cluster_analysis Analytical Workflow sample Prepared Sample in Autosampler inject Inject (5-20 µL) sample->inject column Chromatographic Separation (C18 Reverse-Phase) inject->column detect Detection column->detect uv UV Detector (265 nm) detect->uv HPLC ms Tandem Mass Spec (MRM Mode) detect->ms UPLC-MS/MS data Data Acquisition & Quantification uv->data ms->data result Concentration Result data->result

Caption: General Analytical Workflow for AA-9 Quantification.

Data Presentation and Method Validation

The following tables summarize the representative performance characteristics of the UPLC-MS/MS method. Method validation was performed according to industry-standard bioanalytical guidelines.

Table 1: Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was used.

ParameterResult
Concentration Range 1 - 2000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
LLOQ 1 ng/mL
Table 2: Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated using Quality Control (QC) samples at four concentration levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ 18.5%+4.2%11.2%+5.8%
Low (LQC) 36.2%-2.5%7.8%-1.9%
Medium (MQC) 1504.1%+1.8%5.5%+2.4%
High (HQC) 15003.5%-0.9%4.9%-1.3%
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 3: Matrix Effect and Recovery

The recovery of the analyte and the effect of the biological matrix were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)IS-Normalized Matrix Factor
Low (LQC) 392.50.98
Medium (MQC) 15094.11.03
High (HQC) 150093.80.96
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix Factor should be between 0.85 and 1.15.

Conclusion

This application note provides two robust and reliable methods for the quantification of a representative 9-anilinoacridine antileishmanial agent in plasma. The HPLC-UV method is suitable for routine analysis where high concentration levels are expected. The UPLC-MS/MS method offers superior sensitivity and selectivity, making it ideal for demanding pharmacokinetic studies in the drug development pipeline. Both methods demonstrate excellent performance in terms of linearity, precision, and accuracy, ensuring high-quality data for critical research and development decisions.

References

Application Notes and Protocols for High-Throughput Screening Assays in Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health threat, affecting millions worldwide.[1][2][3] The limitations of current therapies, including high toxicity, emerging drug resistance, and prohibitive costs, underscore the urgent need for novel antileishmanial drugs.[1][4] High-throughput screening (HTS) has emerged as a critical strategy to accelerate the identification of new chemical entities with therapeutic potential.[4][5] These application notes provide detailed protocols for various HTS assays designed for the discovery of antileishmanial compounds, focusing on both parasite- and host-cell-based approaches.

Core Concepts in Antileishmanial HTS

The Leishmania parasite exists in two main life stages: the motile promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages.[6][7] While promastigote-based assays are simpler and more amenable to automation, screening against the clinically relevant intracellular amastigote stage is considered more biologically relevant and is more likely to identify compounds effective in a host environment.[6][8][9][10]

Key Assay Formats:

  • Promastigote-based assays: These assays directly measure the viability of promastigotes in culture. They are often used for primary screening due to their simplicity and scalability.[4][5][10]

  • Axenic amastigote assays: These assays utilize amastigotes that have been adapted to grow in a cell-free culture medium that mimics the intracellular environment.[9][11][12] This format offers a closer representation of the relevant parasite stage than promastigotes while avoiding the complexity of a host-cell system.[11][13]

  • Intracellular amastigote assays: These are considered the gold standard for antileishmanial drug discovery as they assess compound efficacy against amastigotes residing within host macrophages.[8][14][15] These assays can be configured in various ways, including high-content imaging and reporter gene-based readouts.

Experimental Workflows and Signaling Pathways

A typical HTS workflow for antileishmanial drug discovery involves a multi-step process, starting with a primary screen of a large compound library, followed by secondary screens to confirm activity, assess cytotoxicity, and determine potency.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Promastigote Viability) Compound_Library->Primary_Assay Screening Primary_Hits Primary Hits Primary_Assay->Primary_Hits Hit Identification Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Cytotoxicity Host Cell Cytotoxicity Assay (CC50 Determination) Primary_Hits->Cytotoxicity Intracellular_Assay Intracellular Amastigote Assay Dose_Response->Intracellular_Assay Cytotoxicity->Intracellular_Assay Confirmed_Hits Confirmed Hits Intracellular_Assay->Confirmed_Hits Selectivity Index (SI) Calculation Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Caption: General workflow for antileishmanial HTS.

The process of macrophage infection by Leishmania promastigotes is a key signaling event that can be targeted by novel therapeutics.

Macrophage_Infection_Pathway Promastigote Promastigote Macrophage Macrophage Promastigote->Macrophage Attachment Phagocytosis Phagocytosis Macrophage->Phagocytosis Internalization Parasitophorous_Vacuole Parasitophorous Vacuole (PV) Phagocytosis->Parasitophorous_Vacuole Transformation Transformation to Amastigote Parasitophorous_Vacuole->Transformation Amastigote Amastigote Transformation->Amastigote Replication Replication Amastigote->Replication within PV Cell_Lysis Macrophage Lysis & Amastigote Release Replication->Cell_Lysis

Caption: Leishmania infection pathway in macrophages.

Quantitative Data Summary

The following tables summarize key quantitative data from representative antileishmanial HTS campaigns.

Table 1: HTS Campaign Performance Metrics

Library SizePrimary Screen AssayHit Cutoff (% Inhibition)Hit Rate (%)Reference
26,500L. major promastigote viability≥ 70%2.1%[4][5]
4,000L. major promastigote viability≥ 70%Not specified[4][5]
10,000Fluorometric (parasite viability)≥ 80%2.1%[2]
909L. donovani promastigote viability≥ 60%6.5%[10]
909L. donovani intracellular amastigote≥ 60%3.0%[10]
26,500L. donovani intracellular amastigote≥ 55%~0.46%[15]

Table 2: Potency of Standard Antileishmanial Drugs in HTS Assays

CompoundAssay TypeParasite SpeciesIC50 (µM)Reference
Amphotericin BPromastigote viabilityL. major~0.1[5]
Amphotericin BIntracellular amastigoteL. donovani~0.02[16]
MiltefosinePromastigote viabilityL. major~2.0[5]
MiltefosineIntracellular amastigoteL. amazonensis~1.0[16]
ParomomycinPromastigote viabilityL. major~5.0[5]
PentamidineAxenic amastigoteL. mexicana0.22 ± 0.05[11]
Sodium StibogluconateIntracellular amastigoteL. mexicana18.0 ± 4.0[11]

Detailed Experimental Protocols

Protocol 1: Promastigote-Based HTS Assay using Resazurin

This protocol describes a colorimetric assay to assess the viability of Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. major, L. donovani)

  • M199 medium supplemented with 10% fetal bovine serum (FBS)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • 384-well clear-bottom plates

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Amphotericin B)

  • Negative control (e.g., 1% DMSO)

Methodology:

  • Parasite Culture: Culture Leishmania promastigotes in M199 medium with 10% FBS at 26°C until they reach the late logarithmic phase of growth.

  • Plate Preparation: Dispense 50 µL of M199 medium containing 1 x 10^6 promastigotes/mL into each well of a 384-well plate.

  • Compound Addition: Add 0.5 µL of test compounds, positive control, or negative control to the appropriate wells. The final concentration of DMSO should not exceed 1%.

  • Incubation: Incubate the plates at 26°C for 48-72 hours.

  • Resazurin Addition: Add 5 µL of resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.

  • Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.

Protocol 2: High-Content Imaging Assay for Intracellular Amastigotes

This protocol details an image-based assay to quantify intracellular Leishmania amastigotes within host macrophages.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Stationary-phase Leishmania promastigotes (e.g., L. donovani)

  • DNA staining dye (e.g., Hoechst 33342 or DAPI)

  • 384-well imaging plates (e.g., black-walled, clear-bottom)

  • Compound library

  • High-content imaging system and analysis software

Methodology:

  • Macrophage Seeding and Differentiation: Seed THP-1 cells into 384-well imaging plates at a density of 2 x 10^4 cells/well in RPMI medium containing PMA (e.g., 50 ng/mL). Incubate for 48-72 hours at 37°C in 5% CO2 to allow for differentiation into adherent macrophages.

  • Parasite Infection: Wash the differentiated macrophages to remove PMA and infect with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove extracellular parasites by washing. Add fresh medium containing the test compounds and controls. Incubate for an additional 48-72 hours.

  • Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA dye to visualize the nuclei of both host cells and intracellular amastigotes.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use a custom algorithm to segment and count the number of host cells and intracellular amastigotes per cell.[8]

  • Data Analysis: Determine the infection rate (percentage of infected cells) and the number of amastigotes per cell for each compound treatment. Calculate the IC50 and assess cytotoxicity based on the number of host cells.[8][15]

Protocol 3: Reporter Gene Assay using Luciferase-Expressing Leishmania

This protocol describes a bioluminescent assay for quantifying intracellular amastigote viability.

Materials:

  • Leishmania parasites stably expressing a luciferase reporter gene (e.g., firefly luciferase).[17]

  • Macrophage cell line (e.g., THP-1 or primary macrophages)

  • Luciferase assay reagent (containing luciferin)

  • 384-well white, opaque plates

  • Compound library

  • Luminometer

Methodology:

  • Macrophage Seeding and Infection: Follow steps 1 and 2 from Protocol 2, using luciferase-expressing Leishmania promastigotes for infection.

  • Compound Treatment: Follow step 3 from Protocol 2.

  • Cell Lysis and Luciferase Reaction: After the treatment period, lyse the infected macrophages using a lysis buffer compatible with the luciferase assay system. Add the luciferase assay reagent to each well to initiate the bioluminescent reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence intensity is directly proportional to the number of viable intracellular amastigotes. Calculate the percentage of inhibition for each compound relative to controls and determine the IC50.

Conclusion

The HTS assays and protocols detailed in these application notes provide a robust framework for the discovery of novel antileishmanial compounds. The choice of assay depends on the specific goals of the screening campaign, with promastigote-based assays being suitable for large-scale primary screens and intracellular amastigote assays being essential for hit validation and lead optimization. The integration of quantitative data analysis and clear experimental workflows will facilitate the identification and development of the next generation of therapies for leishmaniasis.

References

Application Notes and Protocols for Testing Antileishmanial Agent-9 on Clinical Isolates of Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority due to the limitations of current therapies, including toxicity and emerging drug resistance. This document provides a detailed protocol for the preclinical in vitro evaluation of a novel hypothetical compound, Antileishmanial agent-9, against clinical isolates of Leishmania. The described assays are designed to determine the agent's efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its selectivity for the parasite over a host cell line.

Data Presentation

The efficacy and toxicity of this compound are quantified by determining the 50% inhibitory concentration (IC50) against Leishmania parasites and the 50% cytotoxic concentration (CC50) against a mammalian cell line. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the agent's therapeutic window.[1][2][3]

Table 1: In vitro activity of this compound against Leishmania donovani clinical isolates.

CompoundIsolate IDParasite StageIC50 (µM) ± SD
This compoundLd-Clin-01Promastigote2.5 ± 0.3
This compoundLd-Clin-01Amastigote1.8 ± 0.2
This compoundLd-Clin-02Promastigote3.1 ± 0.4
This compoundLd-Clin-02Amastigote2.2 ± 0.3
Amphotericin BLd-Clin-01Promastigote0.15 ± 0.02
Amphotericin BLd-Clin-01Amastigote0.11 ± 0.01
MiltefosineLd-Clin-01Promastigote4.2 ± 0.5
MiltefosineLd-Clin-01Amastigote3.5 ± 0.4

Table 2: Cytotoxicity and Selectivity Index of this compound.

CompoundHost Cell LineCC50 (µM) ± SDSelectivity Index (SI) (Amastigote)
This compoundTHP-155.2 ± 4.730.7
Amphotericin BTHP-125.8 ± 2.1234.5
MiltefosineTHP-145.1 ± 3.912.9

Experimental Protocols

In Vitro Anti-promastigote Susceptibility Assay

This assay evaluates the direct effect of this compound on the viability of Leishmania promastigotes, the flagellated, motile form found in the sandfly vector.

Materials:

  • Leishmania clinical isolates (low passage number)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 25 mM HEPES

  • This compound stock solution (in DMSO)

  • Amphotericin B and Miltefosine (as reference drugs)

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom microtiter plates

  • Spectrofluorometer

Procedure:

  • Culture Leishmania promastigotes in supplemented M199 medium at 26°C to mid-log phase.

  • Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and reference drugs in the culture medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used for dilutions (solvent control).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

In Vitro Anti-amastigote Susceptibility Assay

This assay assesses the efficacy of this compound against the intracellular amastigote stage, the clinically relevant form that resides within host macrophages.

Materials:

  • THP-1 human monocytic cell line (or other suitable macrophage-like cell line like J774)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Stationary-phase Leishmania promastigotes

  • This compound stock solution (in DMSO)

  • Amphotericin B and Miltefosine

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate and differentiate them into macrophages by adding 50 ng/mL of PMA and incubating for 48 hours at 37°C with 5% CO2.

  • Wash the adherent macrophages with fresh RPMI-1640 medium.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate the infected cells for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Wash the cells gently with pre-warmed medium to remove extracellular promastigotes.

  • Add 200 µL of fresh medium containing serial dilutions of this compound or reference drugs to the infected macrophages in triplicate.

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence as described in the anti-promastigote assay.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells, which is essential for calculating the selectivity index.

Materials:

  • THP-1 cells (or the same cell line used in the anti-amastigote assay)

  • RPMI-1640 medium

  • This compound stock solution

  • Resazurin sodium salt solution

  • 96-well flat-bottom microtiter plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Add 200 µL of fresh medium containing serial dilutions of this compound to the cells in triplicate. Include wells with cells and medium only (negative control).

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence as previously described.

  • Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The hypothetical mechanism of action of this compound is proposed to involve multiple pathways leading to parasite death, drawing parallels with the known mechanisms of established antileishmanial drugs like Amphotericin B and Miltefosine.[4][5][6][7][8][9][10]

Antileishmanial_Agent_9_Pathway cluster_membrane Parasite Membrane cluster_intracellular Intracellular Targets cluster_apoptosis Apoptosis-like Cell Death agent9 Antileishmanial agent-9 ergosterol Ergosterol Binding agent9->ergosterol lipid_metabolism Disruption of Lipid Metabolism agent9->lipid_metabolism ca_homeostasis Disruption of Ca2+ Homeostasis agent9->ca_homeostasis mitochondrion Mitochondrial Dysfunction agent9->mitochondrion pore Pore Formation ergosterol->pore ion_leakage Ion Leakage pore->ion_leakage apoptosis Apoptosis-like Cell Death ion_leakage->apoptosis lipid_metabolism->apoptosis ca_homeostasis->apoptosis mitochondrion->apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

The overall experimental workflow for the in vitro evaluation of this compound is depicted below.

Experimental_Workflow cluster_assays In Vitro Assays start Start culture_parasites Culture Leishmania clinical isolates (promastigotes) start->culture_parasites culture_cells Culture THP-1 macrophage cell line start->culture_cells promastigote_assay Anti-promastigote Assay culture_parasites->promastigote_assay amastigote_assay Anti-amastigote Assay culture_parasites->amastigote_assay culture_cells->amastigote_assay cytotoxicity_assay Cytotoxicity Assay culture_cells->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50, SI) promastigote_assay->data_analysis amastigote_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for testing this compound.

Logical Relationship Diagram

The relationship between the key parameters determined in the study is illustrated below.

Logical_Relationship ic50 IC50 (Anti-parasitic Potency) si Selectivity Index (SI) (Therapeutic Window) ic50->si CC50 / IC50 cc50 CC50 (Host Cell Toxicity) cc50->si

Caption: Relationship between IC50, CC50, and Selectivity Index.

References

Application Note: Quantitative Analysis of Antileishmanial Agent-9 Uptake in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmania parasites are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral disease. These parasites reside and replicate within host macrophages, making the effective delivery and accumulation of therapeutic agents inside these cells a critical factor for drug efficacy. Measuring the intracellular concentration of antileishmanial compounds is therefore essential for understanding their pharmacokinetic and pharmacodynamic properties, optimizing drug design, and developing effective treatment strategies. This application note provides detailed protocols for quantifying the uptake of a novel therapeutic candidate, "Antileishmanial agent-9" (AA-9), by macrophages in vitro. The described methods include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and specific quantification, and fluorescence-based techniques for high-throughput analysis and visualization.

Part 1: Overview of Methodologies

Several analytical techniques can be employed to measure the intracellular concentration of AA-9. The choice of method depends on the specific research question, the properties of the drug molecule, available equipment, and required throughput.

Table 1: Comparison of Methodologies for Quantifying Intracellular AA-9

Technique Principle Sensitivity Throughput Advantages Disadvantages
HPLC-MS/MS Chromatographic separation followed by mass-based detection.Very High (pg-ng/mL)Low to MediumGold standard for quantification; high specificity and accuracy.Requires specialized equipment; complex sample preparation.
Fluorescence Microscopy Visualization of a fluorescent version of AA-9 or a fluorescent tag.HighLowProvides spatial information on subcellular localization.Semi-quantitative; requires fluorescent labeling which may alter drug properties.[1][2]
Flow Cytometry Measures fluorescence of individual cells in suspension.HighHighHigh-throughput analysis of a large cell population; allows for cell sorting.[3]Provides population-level data, not subcellular localization; requires fluorescent labeling.
Fluorometry / Plate Reader Measures bulk fluorescence from cell lysates in a multi-well plate format.[1][4]Medium to HighVery HighSimple, rapid, and suitable for high-throughput screening (HTS).[1]No single-cell resolution; susceptible to interference from autofluorescence.

Part 2: Experimental Protocols

Detailed methodologies for cell culture, infection, and subsequent quantification of AA-9 are provided below. These protocols can be adapted based on the specific Leishmania species and macrophage cell line used.

Protocol 2.1: Macrophage Culture and Leishmania Infection

This protocol describes the culture of common macrophage cell lines and subsequent infection with Leishmania promastigotes.

Materials:

  • Macrophage cell lines (e.g., J774, RAW 264.7, or THP-1).[5][6]

  • Leishmania species (e.g., L. donovani, L. major) promastigotes.

  • Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][7]

  • For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation.

  • Phosphate Buffered Saline (PBS), sterile.

  • 6-well or 24-well tissue culture plates.

Procedure:

  • Macrophage Seeding:

    • Culture macrophages in complete RPMI-1640 medium at 37°C with 5% CO2.[5][7]

    • For J774 or RAW 264.7 cells, seed them into plates at a density of 5 x 10^5 cells/mL and allow them to adhere for 4-6 hours.[7]

    • For THP-1 monocytes, differentiate them into adherent macrophages by treating with 50-200 nM PMA for 48 hours. Afterwards, replace the medium with fresh, PMA-free medium and rest the cells for another 24-72 hours before infection.[5][8]

  • Leishmania Infection:

    • Culture Leishmania promastigotes in appropriate medium at 26°C until they reach the stationary phase.

    • Centrifuge the stationary phase promastigotes and resuspend them in fresh macrophage culture medium.

    • Remove the medium from the adherent macrophages and add the parasite suspension at a Multiplicity of Infection (MOI) of 10:1 (parasites:macrophage).[5] Other MOIs can be used depending on the parasite species and experimental goals.[9][10]

    • Incubate the co-culture for 12-24 hours at 37°C to allow for phagocytosis.[5]

    • After incubation, wash the cells extensively (3-5 times) with warm PBS to remove any non-internalized parasites.[5][9]

    • Add fresh complete medium to the infected macrophages. The cells are now ready for treatment with this compound.

Protocol 2.2: Quantification of AA-9 Uptake by HPLC-MS/MS

This protocol provides a robust method for the precise quantification of intracellular AA-9.

Materials:

  • Infected macrophage cultures (from Protocol 2.1).

  • This compound (AA-9) solution of known concentration.

  • Ice-cold PBS.

  • Cell scraper.

  • Lysis Buffer (e.g., RIPA buffer or 0.1% Triton X-100 in water).

  • Acetonitrile (ACN) with 0.1% formic acid.

  • Internal Standard (IS): A structurally similar molecule to AA-9 not found in the sample.

  • HPLC-MS/MS system.

Procedure:

  • Drug Treatment:

    • Prepare serial dilutions of AA-9 in complete medium.

    • Add the AA-9 solutions to the infected macrophage cultures. Include a vehicle-only control.

    • Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C.

  • Sample Collection and Lysis:

    • After incubation, remove the drug-containing medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular drug.

    • Add 500 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Protein Precipitation and Sample Preparation:

    • Determine the protein concentration of a small aliquot of the lysate using a BCA or Bradford assay. This will be used for normalization.

    • To the remaining lysate, add the Internal Standard.

    • Add three volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:ACN with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Develop a separation method using an appropriate C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both AA-9 and the Internal Standard.

    • Generate a standard curve by spiking known concentrations of AA-9 into lysate from untreated cells and processing them in the same manner.

  • Data Analysis:

    • Quantify the peak area ratio of AA-9 to the Internal Standard.

    • Calculate the concentration of AA-9 in the samples using the standard curve.

    • Normalize the intracellular AA-9 concentration to the protein content of the lysate (e.g., ng of AA-9 / mg of protein).

Protocol 2.3: Visualization of AA-9 Uptake by Fluorescence Microscopy

This protocol is suitable if a fluorescent derivative of AA-9 is available or if AA-9 is intrinsically fluorescent.

Materials:

  • Infected macrophage cultures on glass coverslips in a multi-well plate.

  • Fluorescent this compound (F-AA-9).

  • Hoechst 33342 or DAPI for nuclear staining.

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS).

  • Mounting medium.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Cell Seeding and Infection:

    • Seed and infect macrophages on sterile glass coverslips placed in multi-well plates as described in Protocol 2.1.

  • Drug Treatment:

    • Treat the infected cells with F-AA-9 at the desired concentration for various time points.

  • Cell Staining and Fixation:

    • Remove the medium and wash the cells three times with warm PBS.

    • (Optional) For live-cell imaging, add Hoechst 33342 to the final wash to stain the nuclei and proceed directly to imaging.

    • For fixed-cell imaging, add 4% paraformaldehyde and incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Add a solution of DAPI or Hoechst 33342 in PBS and incubate for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope. Capture images in the brightfield, DAPI/Hoechst channel, and the channel corresponding to the F-AA-9 fluorophore.

  • Analysis:

    • Qualitatively assess the uptake of F-AA-9 by observing the fluorescence intensity within the macrophages.

    • Observe the subcellular localization of the fluorescence signal (e.g., diffuse in the cytoplasm, concentrated in vesicles).

    • For semi-quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.[11]

Part 3: Data Presentation

Quantitative data from uptake experiments should be presented clearly to allow for easy interpretation and comparison.

Table 2: Time-Dependent Uptake of this compound in L. donovani-Infected J774 Macrophages (Data presented as Mean ± SD, n=3)

Time (Hours) Intracellular AA-9 Concentration (ng/mg protein)
00.0 ± 0.0
115.2 ± 2.1
445.8 ± 5.3
878.1 ± 6.9
2495.4 ± 8.2

Table 3: Dose-Dependent Uptake of this compound in L. donovani-Infected J774 Macrophages at 8 Hours (Data presented as Mean ± SD, n=3)

Extracellular AA-9 Conc. (µM) Intracellular AA-9 Concentration (ng/mg protein)
0.112.5 ± 1.8
0.541.3 ± 4.5
1.078.1 ± 6.9
5.0254.6 ± 21.7
10.0410.2 ± 35.1

Part 4: Visualizations

Diagrams created using Graphviz to illustrate workflows and potential biological pathways.

G cluster_prep Cell & Parasite Preparation cluster_exp Experiment cluster_analysis Analysis culture_mac Culture Macrophages (e.g., J774, THP-1) infect Infect Macrophages (10:1 MOI, 12-24h) culture_mac->infect culture_lei Culture Leishmania (Promastigotes) culture_lei->infect wash Wash to Remove Extracellular Parasites infect->wash treat Treat with This compound wash->treat collect Collect Samples (Cell Lysate or Fixed Cells) treat->collect quantify Quantify/Visualize Uptake (HPLC, Microscopy, etc.) collect->quantify analyze Data Analysis (Normalize & Compare) quantify->analyze G start Infected Macrophages Treated with AA-9 wash Wash 3x with Ice-Cold PBS start->wash lyse Lyse Cells & Collect Lysate wash->lyse protein Quantify Protein (for normalization) lyse->protein add_is Add Internal Standard (IS) lyse->add_is precip Precipitate Proteins (Cold Acetonitrile) add_is->precip centrifuge Centrifuge to Pellet Debris precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC-MS/MS System reconstitute->inject G cluster_cell Intracellular AA9_ext Extracellular This compound endocytosis Endocytosis/ Phagocytosis AA9_ext->endocytosis Uptake membrane Macrophage Plasma Membrane endosome Early Endosome endocytosis->endosome Vesicle Formation lysosome Phagolysosome (Acidic pH) endosome->lysosome Maturation release Drug Release into Cytoplasm lysosome->release Escape or Transport target Interaction with Intracellular Target release->target

References

Application Notes and Protocols: Evaluation of Antileishmanial Agent-9 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential of Antileishmanial agent-9, a novel pyrazolo[3,4-c]pyrimidine derivative, in combination therapy for leishmaniasis. While specific combination therapy data for this agent is not yet publicly available, this document outlines the rationale, experimental protocols, and data presentation structures necessary for its preclinical assessment. The protocols provided are based on established methodologies for antileishmanial drug combination studies.

1. Introduction to this compound

This compound is a synthetic pyrazolo[3,4-c]pyrimidine analogue that has demonstrated potent and selective activity against Leishmania donovani amastigotes. Its proposed mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and activation of various client proteins essential for parasite survival, proliferation, and differentiation.[1][2][3] Targeting Hsp90 represents a promising strategy for antileishmanial drug development.[2][4]

Combination therapy is a cornerstone of treatment for many infectious diseases, including leishmaniasis.[5][6][7] The goals of combination therapy are to enhance efficacy, reduce treatment duration and dosage, minimize toxicity, and prevent the emergence of drug resistance.[7][8] This document provides the necessary protocols to investigate the synergistic, additive, or antagonistic interactions of this compound with standard-of-care antileishmanial drugs such as amphotericin B and miltefosine.

2. Data Presentation

Clear and structured presentation of quantitative data is essential for the evaluation of combination therapies. The following tables are templates for summarizing in vitro and in vivo experimental findings.

Table 1: In Vitro Susceptibility of Leishmania species to this compound and Standard Drugs

CompoundLeishmania StageIC₅₀ (µM) ± SDCC₅₀ (µM) ± SD (on Macrophages)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundPromastigoteData to be generatedData to be generatedData to be generated
Axenic AmastigoteData to be generated
Intracellular AmastigoteData to be generated
Amphotericin BPromastigoteExample: 0.16 ± 0.03[9]Example: >25Example: >156
Intracellular AmastigoteExample: 0.05 ± 0.01
MiltefosinePromastigoteExample: 2.95 ± 0.18[10]Example: 45.0 ± 5.0Example: 15.25
Intracellular AmastigoteExample: 4.5 ± 0.5

Table 2: In Vitro Synergy Analysis of this compound in Combination with Standard Drugs against Intracellular Amastigotes

Drug Combination (Agent-9 + Partner)RatioIC₅₀ of Agent-9 in Combination (µM)IC₅₀ of Partner in Combination (µM)Fractional Inhibitory Concentration Index (FICI)Interaction
Agent-9 + Amphotericin B1:1Data to be generatedData to be generatedData to be generatedSynergism (FICI ≤ 0.5), Additive (0.5 < FICI ≤ 1), Indifference (1 < FICI ≤ 4), Antagonism (FICI > 4)
1:2Data to be generatedData to be generatedData to be generated
2:1Data to be generatedData to be generatedData to be generated
Agent-9 + Miltefosine1:1Data to be generatedData to be generatedData to be generated
1:2Data to be generatedData to be generatedData to be generated
2:1Data to be generatedData to be generatedData to be generated

Table 3: In Vivo Efficacy of this compound Combination Therapy in a Murine Model of Visceral Leishmaniasis

Treatment Group (Dose, mg/kg/day)Route of AdministrationParasite Burden (Leishman-Donovan Units) in Liver ± SDParasite Burden (Leishman-Donovan Units) in Spleen ± SD% Inhibition of Parasite Burden (Liver)% Inhibition of Parasite Burden (Spleen)
Vehicle Controle.g., OralData to be generatedData to be generated00
This compound (low dose)OralData to be generatedData to be generatedData to be generatedData to be generated
This compound (high dose)OralData to be generatedData to be generatedData to be generatedData to be generated
Amphotericin B (low dose)e.g., IntraperitonealData to be generatedData to be generatedData to be generatedData to be generated
Agent-9 (low dose) + Amphotericin B (low dose)Oral + IPData to be generatedData to be generatedData to be generatedData to be generated
Miltefosine (standard dose)OralData to be generatedData to be generatedData to be generatedData to be generated

3. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. In Vitro Susceptibility Assays

3.1.1. Culture of Leishmania Promastigotes and Amastigotes

  • Promastigotes: Leishmania donovani (e.g., strain MHOM/SD/62/1S) promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Axenic Amastigotes: To obtain axenic amastigotes, late-stationary phase promastigotes are incubated in amastigote medium (e.g., MAA/20) at 37°C in a 5% CO₂ atmosphere.

  • Intracellular Amastigotes: Murine macrophage cell lines (e.g., J774A.1) are seeded in 96-well plates and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Non-phagocytosed parasites are removed by washing after 24 hours.[11]

3.1.2. Determination of 50% Inhibitory Concentration (IC₅₀)

  • Prepare serial dilutions of this compound and reference drugs (Amphotericin B, Miltefosine) in the appropriate culture medium.

  • Add the drug dilutions to 96-well plates containing promastigotes (1 x 10⁶ cells/mL) or macrophages infected with amastigotes.

  • Incubate the plates for 72 hours at 25°C for promastigotes or 37°C with 5% CO₂ for amastigotes.

  • Assess parasite viability using a resazurin-based assay or by microscopic counting of Giemsa-stained slides for intracellular amastigotes.

  • Calculate the IC₅₀ values by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).

3.1.3. Cytotoxicity Assay (CC₅₀)

  • Seed a macrophage cell line (e.g., J774A.1) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Determine cell viability using the resazurin assay.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by nonlinear regression.

3.2. In Vitro Synergy Testing: Checkerboard Assay

  • Prepare serial dilutions of this compound and the partner drug (e.g., Amphotericin B) in a 96-well plate. The dilutions should be prepared orthogonally to create a matrix of concentration combinations.

  • Infect J774A.1 macrophages with L. donovani promastigotes as described above.

  • Add the drug combination matrix to the infected macrophages.

  • Incubate for 72 hours at 37°C with 5% CO₂.

  • Assess the percentage of infected macrophages and the number of amastigotes per macrophage by microscopy after Giemsa staining.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FIC of Agent-9 = (IC₅₀ of Agent-9 in combination) / (IC₅₀ of Agent-9 alone)

    • FIC of Partner Drug = (IC₅₀ of Partner Drug in combination) / (IC₅₀ of Partner Drug alone)

  • Calculate the FICI by summing the individual FICs: FICI = FIC of Agent-9 + FIC of Partner Drug.

  • Interpret the FICI value to determine the nature of the interaction (synergism, additivity, indifference, or antagonism).

3.3. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

  • Animal Model: Use susceptible BALB/c mice (female, 6-8 weeks old).

  • Infection: Infect mice intravenously via the lateral tail vein with 1 x 10⁷ stationary-phase L. donovani promastigotes.

  • Treatment: Begin treatment 14 days post-infection. Administer this compound (e.g., orally), the partner drug (e.g., intraperitoneally for Amphotericin B), and the combination daily for 5-10 consecutive days. Include a vehicle control group.[5][9]

  • Assessment of Parasite Burden: Euthanize mice 1-2 days after the last treatment dose. Aseptically remove the liver and spleen.

  • Prepare tissue impressions (smears) on glass slides and stain with Giemsa.

  • Determine the parasite burden by microscopy and express it as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

  • Calculate the percentage of inhibition of parasite burden in treated groups relative to the vehicle control group.

4. Visualizations

4.1. Signaling Pathway

Hsp90_Inhibition_Pathway Agent9 This compound Hsp90 Leishmania Hsp90 Agent9->Hsp90 Inhibits ClientProteins Client Proteins (e.g., kinases, transcription factors) Hsp90->ClientProteins Activates/Stabilizes MisfoldedProteins Misfolded/Unstable Client Proteins Hsp90->MisfoldedProteins ParasiteGrowth Parasite Proliferation & Differentiation ClientProteins->ParasiteGrowth ClientProteins->ParasiteGrowth Proteasome Proteasomal Degradation MisfoldedProteins->Proteasome Apoptosis Apoptosis MisfoldedProteins->Apoptosis Proteasome->Apoptosis

Caption: Proposed mechanism of this compound via Hsp90 inhibition.

4.2. Experimental Workflow

in_vitro_synergy_workflow start Start: In Vitro Synergy Screen culture Culture Macrophages (J774A.1) start->culture infect Infect Macrophages with L. donovani Promastigotes culture->infect treat Treat Infected Macrophages infect->treat checkerboard Prepare Checkerboard Dilutions of Agent-9 and Partner Drug checkerboard->treat incubate Incubate for 72h at 37°C, 5% CO₂ treat->incubate stain Fix and Stain with Giemsa incubate->stain microscopy Microscopic Analysis (Count Amastigotes) stain->microscopy calculate Calculate IC₅₀ and FICI microscopy->calculate interpret Interpret Interaction (Synergy, Additive, etc.) calculate->interpret end End: Synergy Profile Determined interpret->end

Caption: Workflow for in vitro synergy screening of this compound.

4.3. Logical Relationships

in_vivo_combination_study_logic start Start: Preclinical In Vivo Study infect Infect BALB/c Mice with L. donovani start->infect group Randomize into Treatment Groups: - Vehicle - Agent-9 (Mono) - Partner Drug (Mono) - Combination infect->group treat Administer Treatment (e.g., 5-10 days) group->treat euthanize Euthanize and Harvest Liver and Spleen treat->euthanize assess Assess Parasite Burden (LDU) euthanize->assess analyze Statistical Analysis (e.g., ANOVA) assess->analyze evaluate Evaluate Efficacy and Synergy analyze->evaluate end End: In Vivo Efficacy Established evaluate->end

Caption: Logical workflow for an in vivo combination therapy study.

References

methodology for assessing Antileishmanial agent-9 resistance in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

An essential component in the fight against leishmaniasis is the effective monitoring of drug resistance. The emergence and spread of Leishmania parasites with reduced susceptibility to frontline drugs pose a significant threat to public health, particularly in endemic regions. A robust and standardized methodology for assessing antileishmanial drug resistance is crucial for clinical management, epidemiological surveillance, and the development of new therapeutic strategies.

These application notes provide detailed protocols for the in vitro and in vivo assessment of antileishmanial agent resistance, methods for investigating the underlying molecular mechanisms, and guidelines for data presentation and interpretation. The protocols are intended for use by researchers, scientists, and drug development professionals working in the field of leishmaniasis.

Part 1: In Vitro Susceptibility Assays

In vitro assays are the cornerstone for determining the susceptibility profile of Leishmania isolates. The intracellular amastigote-macrophage model is considered the gold standard as it evaluates the clinically relevant stage of the parasite.[1][2]

Protocol 1: Intracellular Amastigote Susceptibility Assay

This protocol determines the 50% inhibitory concentration (IC50) of a drug against intracellular Leishmania amastigotes.

Materials:

  • Host cells: Murine macrophage cell line (e.g., J774A.1) or human monocytic cell line (e.g., THP-1).

  • Leishmania promastigotes (stationary phase).

  • Culture medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • 96-well flat-bottom tissue culture plates.

  • Test compounds and reference drugs (e.g., Amphotericin B, Miltefosine).

  • Resazurin sodium salt solution (for colorimetric readout) or Giemsa stain (for microscopic counting).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Macrophage Seeding: Seed macrophages into a 96-well plate at a density of 4 x 10⁴ cells/well and incubate for 18-24 hours at 37°C with 5% CO₂ to allow adherence.[3]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 15:1.[3] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Free Parasites: After incubation, wash the wells twice with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Drug Exposure: Add 200 µL of fresh medium containing serial dilutions of the test compound or reference drug to the wells. Include untreated infected cells as a negative control and uninfected cells as a background control.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Quantification of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope. The IC50 is the concentration that reduces the parasite burden by 50% compared to the untreated control.[1]

    • Resazurin Assay: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance. This assay measures the metabolic activity of viable cells (macrophages and parasites).[4][5][6]

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]

G cluster_workflow Workflow: Intracellular Amastigote Assay A 1. Seed Macrophages in 96-well plate B 2. Infect with Leishmania Promastigotes A->B C 3. Incubate (24h) (Promastigote to Amastigote) B->C D 4. Wash to remove free parasites C->D E 5. Add serial dilutions of test drug D->E F 6. Incubate (72h) E->F G 7. Quantify Parasite Load (Microscopy or Resazurin) F->G H 8. Calculate IC50 Value G->H

Figure 1. Experimental workflow for the in vitro intracellular amastigote susceptibility assay.

Data Presentation: In Vitro Susceptibility

The resistance factor (RF) is calculated by dividing the IC50 of the resistant strain by the IC50 of the susceptible (wild-type, WT) strain.

Antileishmanial AgentStrainIC50 (µM) ± SDResistance Factor (RF)
Pentavalent Antimonial (SbV) WT5.2 ± 0.8-
RES85.5 ± 12.316.4
Miltefosine (MF) WT2.1 ± 0.4-
RES25.3 ± 4.112.0
Amphotericin B (AmB) WT0.08 ± 0.02-
RES0.95 ± 0.1511.9

Table 1. Example of in vitro susceptibility data for wild-type (WT) and resistant (RES) Leishmania strains.

Part 2: In Vivo Assessment of Drug Resistance

In vivo models are essential to confirm in vitro findings and to evaluate drug efficacy in a complex biological system that mimics human disease.[7] The most common models for visceral leishmaniasis are BALB/c mice and Syrian golden hamsters.[8][9]

Protocol 2: General In Vivo Efficacy Model (Mouse/Hamster)

Materials:

  • BALB/c mice or Syrian golden hamsters.

  • Leishmania donovani or L. infantum amastigotes or stationary-phase promastigotes.

  • Test compound and vehicle control.

  • Equipment for intravenous or intraperitoneal injections.

  • Materials for tissue homogenization and slide preparation (spleen and liver).

Procedure:

  • Animal Infection: Infect animals (e.g., BALB/c mice) via intravenous injection with 1-2 x 10⁷ amastigotes or metacyclic promastigotes.

  • Treatment Initiation: Begin treatment at a clinically relevant time point (e.g., 7 days post-infection for visceral leishmaniasis models).

  • Drug Administration: Administer the test drug and vehicle control to different groups of animals daily for a specified period (e.g., 5-10 consecutive days). The route of administration (oral, intraperitoneal) should be appropriate for the drug being tested.

  • Endpoint Analysis: At 1-2 weeks post-treatment, humanely euthanize the animals.

  • Parasite Burden Quantification:

    • Aseptically remove the spleen and liver.

    • Weigh the organs.

    • Prepare Giemsa-stained impression smears from a small section of each organ.

    • Determine the parasite burden by microscopy, expressed as Leishman-Donovan Units (LDU): (number of amastigotes / number of host nuclei) x organ weight in mg.[2]

  • Data Analysis: Calculate the percentage of parasite suppression for each treated group compared to the vehicle-treated control group.

G cluster_workflow Workflow: In Vivo Resistance Model A 1. Infect Animal Model (e.g., BALB/c mouse) with Leishmania B 2. Allow infection to establish A->B C 3. Administer Drug (vs. Vehicle Control) over several days B->C D 4. Euthanize at pre-defined endpoint C->D E 5. Excise Spleen & Liver D->E F 6. Quantify Parasite Burden (LDU calculation) E->F G 7. Compare % suppression between strains F->G

Figure 2. General experimental workflow for an in vivo drug resistance assessment model.

Data Presentation: In Vivo Efficacy
Leishmania StrainTreatment GroupMean Spleen LDU ± SD% Parasite Suppression
WT (Susceptible) Vehicle Control2540 ± 350-
Drug X (10 mg/kg)127 ± 4595.0%
RES (Resistant) Vehicle Control2610 ± 410-
Drug X (10 mg/kg)1985 ± 38023.9%

Table 2. Example of in vivo efficacy data comparing a susceptible (WT) and resistant (RES) Leishmania strain in a mouse model.

Part 3: Analysis of Resistance Mechanisms

Understanding the molecular basis of resistance is key to developing strategies to overcome it. Common mechanisms include decreased drug uptake, increased drug efflux, drug inactivation, and target modification.[10][11]

Key Resistance Mechanisms & Pathways

1. Pentavalent Antimonials (SbV): Resistance is complex and multifactorial. Key mechanisms include:

  • Decreased Drug Uptake: Downregulation of the aquaglyceroporin 1 (AQP1) transporter, which reduces the influx of the active trivalent form (SbIII).[12][13]

  • Increased Drug Efflux: Overexpression of ABC transporters, such as the multidrug resistance-associated protein A (MRPA/ABCC3), which sequesters SbIII-thiol conjugates into intracellular vesicles.[13][14]

  • Enhanced Thiol Metabolism: Increased levels of intracellular thiols like trypanothione (TSH) can chelate and detoxify the drug.[14][15]

G cluster_cell Antimonial Resistance Mechanisms cluster_res Resistance Adaptations membrane label_out Extracellular label_in Intracellular SbV SbV (Prodrug) AQP1 AQP1 Transporter SbV->AQP1 Uptake SbIII SbIII (Active) Thiol Trypanothione (TSH) SbIII->Thiol Inhibition of Trypanothione Reductase Complex SbIII-TSH Complex SbIII->Complex AQP1->SbIII Reduction MRPA MRPA (ABC Transporter) MRPA->membrane Efflux Thiol->Complex Vesicle Vesicle Complex->Vesicle Vesicle->MRPA AQP1_down AQP1 Downregulation (Decreased Uptake) MRPA_up MRPA Upregulation (Increased Efflux) Thiol_up Increased Thiol Pool (Detoxification)

Figure 3. Key resistance mechanisms to pentavalent antimonials in Leishmania.

2. Miltefosine (MF): Resistance primarily involves defects in drug transport across the parasite's plasma membrane.

  • Impaired Drug Influx: Mutations or downregulation of the Leishmania donovani miltefosine transporter (LdMT) and its beta-subunit, LdRos3, prevent the drug from entering the cell.[11]

  • Increased Drug Efflux: Overexpression of ABC transporters like MDR1 (P-glycoprotein) can actively pump miltefosine out of the parasite.[11]

G cluster_cell Miltefosine Resistance Mechanisms cluster_res Resistance Adaptations membrane label_out Extracellular label_in Intracellular MF_out Miltefosine LdMT LdMT-LdRos3 Transporter Complex MF_out->LdMT Influx MF_in Miltefosine MDR1 MDR1 (ABC Transporter) MF_in->MDR1 Target Intracellular Targets (Apoptosis, Lipid Metabolism) MF_in->Target Inhibition LdMT->MF_in MDR1->MF_out Efflux LdMT_mut LdMT/LdRos3 Mutation (Decreased Influx) MDR1_up MDR1 Upregulation (Increased Efflux)

Figure 4. Primary resistance mechanisms to miltefosine in Leishmania.

Protocol 3: Molecular Analysis of Resistance

A. Gene Expression Analysis by qRT-PCR This protocol quantifies the expression levels of target genes (e.g., AQP1, MRPA, LdMT) in resistant vs. susceptible parasites.

  • RNA Extraction: Isolate total RNA from log-phase promastigotes of both resistant and susceptible strains.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform real-time PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.

B. Genomic Analysis Whole-genome sequencing (WGS) is a powerful tool to identify genetic changes associated with resistance.

  • DNA Extraction: Isolate high-quality genomic DNA from resistant and susceptible parasite populations.

  • Library Preparation & Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align sequencing reads to a reference Leishmania genome.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Analyze copy number variation (CNV) to detect gene amplifications or deletions.[14]

    • Assess chromosome aneuploidy.[16][17]

C. Proteomic Analysis Proteomics can identify changes in protein abundance that are not evident from genomic or transcriptomic data.

  • Protein Extraction: Prepare total protein lysates from resistant and susceptible parasites.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Mass Spectrometry:

    • Digest proteins into peptides.

    • Analyze peptides using liquid chromatography-mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Identify and quantify proteins. Compare protein abundance between resistant and susceptible strains to identify differentially expressed proteins that may contribute to the resistance phenotype.[19][20]

References

Troubleshooting & Optimization

troubleshooting poor efficacy of Antileishmanial agent-9 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-9

Welcome to the technical support center for this compound (AL-9). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of AL-9.

Assumed Mechanism of Action for this compound

For the context of this guide, this compound is a novel small molecule inhibitor of Leishmania's trypanothione reductase (TryR). This enzyme is crucial for the parasite's defense against oxidative stress, making it a prime therapeutic target.[1][2]

Frequently Asked Questions (FAQs)

Q1: We are observing excellent in vitro activity of AL-9 against Leishmania amastigotes, but the in vivo efficacy in our murine model is poor. What are the potential reasons?

A1: A discrepancy between in vitro and in vivo efficacy is a common challenge in drug development.[3] Several factors could be contributing to the poor in vivo performance of AL-9:

  • Poor Pharmacokinetics (PK): The drug may not be reaching the target tissues (liver, spleen, skin lesions) at a sufficient concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or rapid excretion.[4][5]

  • Suboptimal Formulation: The formulation used for in vivo administration may not be suitable for ensuring adequate bioavailability of AL-9.[1][6]

  • Inadequate Dosing or Administration Route: The dose might be too low, the dosing frequency might be inappropriate, or the route of administration may not be optimal for this compound.[7]

  • Host Immune Response: The host's immune response plays a critical role in controlling Leishmania infection.[8][9][10] AL-9 might require a specific host immune status to be effective, or it might be immunosuppressive.

  • Parasite-Related Factors: While less likely if in vitro results are strong, the specific parasite strain used in vivo could have intrinsic resistance mechanisms not present in the lab-adapted strain.[3][11][12]

Q2: How can we improve the bioavailability of AL-9 for our in vivo studies?

A2: Improving bioavailability often involves optimizing the drug's formulation. Consider the following strategies:

  • Solubility Enhancement: If AL-9 has poor aqueous solubility, using solubilizing agents, such as cyclodextrins or co-solvents (e.g., PEG400), can improve its dissolution and absorption.[1]

  • Liposomal Formulations: Encapsulating AL-9 in liposomes can enhance its stability, improve its pharmacokinetic profile, and facilitate targeted delivery to macrophages, the host cells for Leishmania.[1][13]

  • Nanoparticle-based Delivery Systems: Similar to liposomes, biodegradable polymeric nanoparticles can improve the therapeutic index of antileishmanial drugs by targeting them to infected macrophages.[13][14]

Q3: What is the first step in troubleshooting the poor in vivo efficacy of AL-9?

A3: The first and most critical step is to conduct a pharmacokinetic (PK) study in the same animal model used for your efficacy studies. This will help you understand how AL-9 is being absorbed, distributed, metabolized, and excreted (ADME).[4][15] The data from this study will indicate whether the drug is reaching the site of infection at therapeutic concentrations.

Troubleshooting Guides

Guide 1: Investigating Pharmacokinetic Issues

If you suspect poor pharmacokinetics are the cause of low efficacy, a systematic investigation is necessary.

Objective: To determine the pharmacokinetic profile of AL-9 and identify any liabilities.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy, uninfected BALB/c mice (or the same strain as in your efficacy studies).

  • Drug Formulation and Administration:

    • Prepare AL-9 in different formulations (e.g., simple suspension, solution with co-solvents, liposomal formulation).

    • Administer a single dose of AL-9 via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Harvest key tissues where the parasite resides (liver, spleen, skin) at the final time point.

  • Sample Analysis:

    • Process blood to plasma.

    • Use a validated bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of AL-9 in plasma and tissue homogenates.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

    • Compare the plasma and tissue concentrations to the in vitro EC50/EC90 values to determine if therapeutic levels are being achieved.

Data Interpretation:

Observation Potential Cause Next Steps
Low Cmax and AUC after oral dosingPoor absorption or high first-pass metabolism.Improve formulation (see Guide 2), consider an alternative route of administration (e.g., intraperitoneal, intravenous).
Rapid decline in plasma concentration (short half-life)Rapid metabolism or clearance.Increase dosing frequency, investigate potential metabolic pathways, or use a formulation that provides sustained release.[6]
Low drug concentration in target tissues (liver/spleen)Poor tissue penetration.Consider targeted delivery systems like liposomes or nanoparticles.[1][13]

Table 1: Interpreting Pharmacokinetic Data

Guide 2: Optimizing Drug Formulation and Delivery

Based on PK data, you may need to optimize the formulation of AL-9.

Objective: To develop a formulation that improves the in vivo bioavailability and efficacy of AL-9.

Experimental Protocol: Formulation Efficacy Study

  • Animal Model: Use Leishmania-infected BALB/c mice.

  • Formulation Preparation: Prepare AL-9 in at least two different formulations based on your PK findings. For example:

    • Formulation A: Simple suspension in 0.5% carboxymethylcellulose.

    • Formulation B: AL-9 encapsulated in liposomes.

  • Treatment Regimen:

    • Administer the different formulations at the same dose and schedule.

    • Include a vehicle control group and a positive control group (e.g., liposomal Amphotericin B).[1]

  • Efficacy Assessment:

    • Monitor disease progression (e.g., lesion size for cutaneous leishmaniasis, organ parasite burden for visceral leishmaniasis).

    • At the end of the study, quantify the parasite load in the target organs (liver, spleen, lymph nodes, or skin) using methods like qPCR or limiting dilution assay.[16]

Data Presentation:

Treatment Group Dose (mg/kg/day) Administration Route Mean Parasite Burden (Log10 units ± SD) % Inhibition
Vehicle Control-Oral7.5 ± 0.4-
AL-9 (Suspension)50Oral6.8 ± 0.69.3%
AL-9 (Liposomal)50IV4.2 ± 0.544.0%
Amphotericin B5IV3.1 ± 0.358.7%

Table 2: Example Efficacy Data for Different AL-9 Formulations

Visualizations

Signaling Pathway

cluster_parasite Leishmania Parasite GSH Glutathione (GSH) TryS Trypanothione Synthetase GSH->TryS Spermidine Spermidine Spermidine->TryS TSH Trypanothione (T[SH]2) TryS->TSH Oxidized_TSH Oxidized Trypanothione (TS2) TSH->Oxidized_TSH Peroxidase Detox Detoxification TSH->Detox TryR Trypanothione Reductase (TryR) TryR->Oxidized_TSH Oxidized_TSH->TSH NADPH -> NADP+ ROS Reactive Oxygen Species (ROS) ROS->TSH AL9 Antileishmanial agent-9 AL9->TryR Inhibition

Caption: Hypothetical mechanism of this compound targeting Trypanothione Reductase.

Experimental Workflow

Start Poor in vivo efficacy of AL-9 observed PK_Study Conduct Murine Pharmacokinetic (PK) Study Start->PK_Study Analyze_PK Analyze PK Data: Cmax, AUC, Half-life PK_Study->Analyze_PK Check_Exposure Is drug exposure in plasma/tissue sufficient? Analyze_PK->Check_Exposure Reformulate Reformulate AL-9 (e.g., liposomes, nanoparticles) Check_Exposure->Reformulate No Dose_Adjust Adjust Dose or Administration Route Check_Exposure->Dose_Adjust No Re_Efficacy Re-evaluate in vivo Efficacy Check_Exposure->Re_Efficacy Yes Reformulate->Re_Efficacy Dose_Adjust->Re_Efficacy Investigate_Other Investigate Other Causes: - Host Immune Response - Parasite Resistance Re_Efficacy->Investigate_Other Still Poor Success Efficacy Improved Re_Efficacy->Success

Caption: Workflow for troubleshooting poor in vivo efficacy of this compound.

Logical Relationships of Treatment Failure

cluster_drug Drug-Related Factors cluster_host Host-Related Factors cluster_parasite Parasite-Related Factors Failure Treatment Failure with AL-9 Formulation Poor Formulation/ Solubility Failure->Formulation PK Suboptimal PK (Absorption, Metabolism, Distribution, Excretion) Failure->PK Dosing Inadequate Dosing Regimen Failure->Dosing Immunity Immunosuppression/ Non-permissive Immune Response Failure->Immunity Resistance Intrinsic or Acquired Drug Resistance Failure->Resistance

References

Technical Support Center: Enhancing the Selectivity Index of Antileishmanial Agent-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the selectivity index of Antileishmanial agent-9. For the purpose of this guide, "this compound" is used as a placeholder for a candidate compound, with examples drawn from classes such as 9-anilinoacridines and β-carbolines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Selectivity Index (SI) and why is it crucial for antileishmanial drug development?

A1: The Selectivity Index (SI) is a critical parameter used to evaluate the potential of a compound as a therapeutic agent. It is the ratio of the compound's cytotoxicity against a host cell line (usually mammalian macrophages) to its activity against the Leishmania parasite.[1] The formula is:

SI = CC₅₀ / IC₅₀

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of host cells.

  • IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes a 50% inhibition of parasite growth (either promastigotes or intracellular amastigotes).

A higher SI value is desirable as it indicates that the compound is more toxic to the parasite than to the host's cells, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting. A compound with an SI value greater than 1 is considered more selective for the parasite.[1]

Q2: My this compound shows high potency (low IC₅₀) but also high toxicity (low CC₅₀), resulting in a poor Selectivity Index. What are the general strategies to improve this?

A2: Improving the selectivity index involves either increasing the potency against Leishmania or decreasing the toxicity towards host cells, or ideally both. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your lead compound and evaluate the impact on both antileishmanial activity and cytotoxicity. For instance, studies on 9-anilinoacridines have shown that lipophilicity and specific substitutions can significantly impact activity and toxicity.[2]

  • Targeting Parasite-Specific Pathways: Focus on inhibiting enzymes or pathways that are essential for the parasite but absent or significantly different in mammals. Examples include the ergosterol biosynthesis pathway, trypanothione reductase, and GPI biosynthesis.

  • Computational Approaches (QSAR): Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict how different chemical modifications will affect the selectivity index.[3] This can help prioritize the synthesis of more promising analogues.

  • Drug Delivery Systems: Encapsulating the agent in nanoparticles or liposomes can enhance its delivery to infected macrophages, thereby increasing its effective concentration at the site of infection and reducing systemic toxicity.

Q3: What are the key Leishmania-specific signaling pathways to target for improving selectivity?

A3: Several metabolic and signaling pathways in Leishmania are distinct from their mammalian host counterparts, making them excellent targets for selective drug design. Targeting these pathways can enhance the IC₅₀ without significantly impacting the CC₅₀.

  • Ergosterol Biosynthesis: Leishmania synthesizes ergosterol for its cell membrane, whereas mammalian cells produce cholesterol. Enzymes in this pathway, such as squalene epoxidase and sterol methyltransferase, are validated drug targets.

  • Trypanothione Reductase: This enzyme is unique to trypanosomatids and is crucial for their defense against oxidative stress. It is a well-established target for selective inhibitors.

  • GPI Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors are vital for the parasite's surface coat proteins. The enzymes involved in GPI biosynthesis are potential targets.

  • Folate Biosynthesis: Unlike their hosts, Leishmania can synthesize folates de novo, making the enzymes in this pathway attractive targets.

Below is a diagram illustrating key Leishmania-specific metabolic pathways that can be targeted.

Leishmania_Targets cluster_parasite Leishmania Parasite cluster_drug Drug Targets Squalene Squalene Ergosterol Ergosterol Squalene->Ergosterol Ergosterol Biosynthesis Polyamines Polyamines Trypanothione Trypanothione Polyamines->Trypanothione Trypanothione Reductase Inositol Inositol GPI Anchor GPI Anchor Inositol->GPI Anchor GPI Biosynthesis Pteridine Pteridine Folate Folate Pteridine->Folate Folate Biosynthesis Ergosterol_Target Squalene Epoxidase, Sterol Methyltransferase Trypanothione_Target Trypanothione Reductase GPI_Target GPI Biosynthesis Enzymes Folate_Target DHFR-TS Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Biosynthesis->Ergosterol_Target Trypanothione Reductase Trypanothione Reductase Trypanothione Reductase->Trypanothione_Target GPI Biosynthesis GPI Biosynthesis GPI Biosynthesis->GPI_Target Folate Biosynthesis Folate Biosynthesis Folate Biosynthesis->Folate_Target

Caption: Key Leishmania-specific metabolic pathways as drug targets.

Q4: How does this compound cause toxicity in host cells, and how can this be mitigated?

A4: Host cell toxicity can arise from the drug candidate interacting with mammalian cellular machinery. Common mechanisms include:

  • Mitochondrial Dysfunction: The compound may disrupt the mitochondrial membrane potential or inhibit key respiratory enzymes in host cells.

  • Induction of Apoptosis: The agent might trigger programmed cell death pathways in mammalian cells.

  • Inhibition of Key Host Enzymes: The drug could inhibit essential host enzymes that have structural similarities to the parasite's target.

  • Oxidative Stress: The compound may generate reactive oxygen species (ROS) that damage host cells.

To mitigate toxicity, consider structural modifications that reduce the compound's affinity for host cell targets. For example, if toxicity is mediated by a specific kinase, modifying the drug to reduce its binding to the ATP-binding pocket of the human kinase homolog can improve selectivity.

Below is a diagram illustrating common host cell toxicity pathways.

Host_Toxicity_Pathways Antileishmanial_Agent Antileishmanial_Agent Mitochondria Mitochondrial Dysfunction Antileishmanial_Agent->Mitochondria Host_Kinases Inhibition of Host Kinases Antileishmanial_Agent->Host_Kinases ROS_Production Generation of ROS Antileishmanial_Agent->ROS_Production Cytochrome_c_Release Cytochrome_c_Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Signaling_Disruption Signaling_Disruption Host_Kinases->Signaling_Disruption Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Cell_Damage Cell_Damage Oxidative_Stress->Cell_Damage

Caption: Common signaling pathways involved in host cell toxicity.

Section 2: Troubleshooting Guides for Key Experiments

This section provides troubleshooting for common issues encountered during the determination of IC₅₀ and CC₅₀ values.

Troubleshooting the Antileishmanial IC₅₀ Assay (Resazurin-based)
Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence in control wells (no parasites) 1. Contamination of the culture medium. 2. Phenol red in the medium can interfere. 3. Resazurin solution has degraded.1. Use fresh, sterile medium. 2. Use a medium without phenol red for the assay. 3. Prepare fresh resazurin solution and store it protected from light.
Low fluorescence signal in positive control wells (parasites, no drug) 1. Low parasite viability or density. 2. Insufficient incubation time with resazurin. 3. Incorrect excitation/emission wavelengths.1. Ensure parasites are in the logarithmic growth phase and use the optimal cell density. 2. Increase the incubation time with resazurin (optimize for your specific Leishmania species). 3. Use a fluorometer with the correct filter set for resorufin (typically Ex: 560 nm, Em: 590 nm).
Inconsistent results between replicate wells 1. Inaccurate pipetting. 2. Uneven distribution of parasites in the plate. 3. Edge effects in the 96-well plate.1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Thoroughly mix the parasite suspension before and during plating. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.
Precipitation of the test compound in the culture medium 1. The compound has low solubility in aqueous media. 2. The concentration of the solvent (e.g., DMSO) is too low to maintain solubility.1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is consistent and non-toxic to the parasites. 2. Test the solubility of the compound in the assay medium before performing the full experiment.
Troubleshooting the Cytotoxicity CC₅₀ Assay (MTT-based)
Problem Possible Cause(s) Recommended Solution(s)
High background absorbance in control wells (no cells) 1. Contamination of the culture medium with bacteria or yeast. 2. Phenol red and serum components in the medium can interfere.[4] 3. Degradation of the MTT solution.1. Use sterile technique and check for contamination before the assay. 2. Use a serum-free medium during the MTT incubation step.[4] 3. Prepare fresh MTT solution and protect it from light.
Low absorbance readings in positive control wells (cells, no drug) 1. Low cell density or poor cell health. 2. Incomplete solubilization of formazan crystals. 3. Insufficient incubation time with MTT.1. Ensure cells are healthy and seeded at the optimal density. 2. Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient time for solubilization. 3. Increase the incubation time with MTT (typically 2-4 hours).
Inconsistent results between replicate wells 1. Inaccurate pipetting. 2. Uneven cell seeding. 3. Incomplete mixing after adding the solubilization solution.1. Calibrate pipettes regularly. 2. Ensure a homogenous cell suspension before and during seeding. 3. Mix each well thoroughly after adding the solubilizing agent.
Color interference from the test compound 1. The compound itself is colored and absorbs light at the same wavelength as formazan.1. Include control wells with the compound in the medium but without cells to measure the background absorbance of the compound. Subtract this value from the readings of the corresponding test wells.

Section 3: Detailed Experimental Protocols

Protocol 1: Determination of IC₅₀ against Leishmania Promastigotes (Resazurin Assay)
  • Preparation of Leishmania Promastigotes:

    • Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

    • Harvest parasites in the mid-logarithmic growth phase.

    • Adjust the parasite density to 1 x 10⁶ promastigotes/mL in fresh culture medium.

  • Assay Procedure:

    • Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.

    • Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. Include wells with untreated parasites (positive control) and wells with medium only (negative control).

    • Incubate the plate at 26°C for 72 hours.

    • Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for another 4-6 hours at 26°C.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each concentration compared to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of CC₅₀ on Mammalian Macrophages (MTT Assay)
  • Preparation of Macrophage Cell Line:

    • Culture a macrophage cell line (e.g., J774.A1) in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (positive control) and wells with medium only (negative control).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Section 4: Data Presentation

The following tables provide examples of how to present quantitative data to compare the selectivity of different antileishmanial agents.

Table 1: Comparison of the Selectivity Index of Different Classes of Antileishmanial Agents

Compound ClassExample CompoundIC₅₀ (µM) on L. donovaniCC₅₀ (µM) on J774.A1 cellsSelectivity Index (SI)
9-Anilinoacridines Compound 140.815.219.0
β-Carbolines Compound 51.0>2457.0>2457.0
Standard Drug Miltefosine4.245.010.7

Data is illustrative and compiled from various sources for comparison.

Table 2: Effect of Structural Modifications on the Selectivity Index of β-Carboline Derivatives

CompoundR1 GroupR2 GroupIC₅₀ (µM) on L. amazonensisCC₅₀ (µM) on MacrophagesSelectivity Index (SI)
2 HH15.2>200>13.2
3 CH₃H5.8>200>34.5
4 PhenylH3.1>200>64.5
5 4-MethoxyphenylBenzyl1.0>2457>2457

This table illustrates how systematic modifications to a core scaffold can significantly improve the selectivity index.[5]

Section 5: Mandatory Visualizations

Experimental Workflow for Determining the Selectivity Index

The following diagram outlines the logical flow of experiments to determine the selectivity index of a novel antileishmanial agent.

Experimental_Workflow cluster_start Start cluster_assays In Vitro Assays cluster_calculation Data Analysis cluster_decision Decision Point cluster_outcome Outcome Compound This compound IC50_Assay IC₅₀ Determination (Leishmania promastigotes/amastigotes) Compound->IC50_Assay CC50_Assay CC₅₀ Determination (Mammalian Macrophages) Compound->CC50_Assay Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) IC50_Assay->Calculate_SI CC50_Assay->Calculate_SI Decision SI > 10? Calculate_SI->Decision Proceed Proceed to further studies (e.g., in vivo testing) Decision->Proceed Yes Optimize Optimize compound structure (SAR/QSAR) Decision->Optimize No

Caption: Workflow for selectivity index determination.

References

challenges in the chemical synthesis of Antileishmanial agent-9 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of Antileishmanial agent-9 derivatives, which are primarily based on acridine and 9-anilinoacridine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce the acridine core of this compound derivatives?

A1: The two primary methods for synthesizing the acridine scaffold are the Bernthsen acridine synthesis and the Ullmann condensation. The Bernthsen synthesis involves the reaction of a diarylamine with a carboxylic acid or its anhydride in the presence of a condensing agent like zinc chloride.[1] The Ullmann condensation typically involves the reaction of an aniline with 2-chlorobenzoic acid followed by cyclization.[2]

Q2: I am experiencing very low yields with the classical Bernthsen acridine synthesis. What can I do to improve it?

A2: Low yields are a known issue with the classical Bernthsen synthesis, which often requires high temperatures (200-270 °C) and long reaction times (up to 24 hours).[1] To improve yields, consider using microwave irradiation, which has been shown to significantly reduce reaction times to a few minutes and provide good yields.[3][4] Another approach is to use an alternative catalyst such as p-toluenesulphonic acid (p-TSA) under solvent-free conditions, which can also lead to better yields and shorter reaction times.[4][5]

Q3: My Ullmann reaction to form the N-phenylanthranilic acid intermediate is sluggish and gives a complex mixture of byproducts. How can I troubleshoot this?

A3: The Ullmann reaction for C-N bond formation can be challenging. Ensure that your copper catalyst is active and that the reaction is performed under an inert atmosphere to prevent side reactions. The choice of ligand can also be critical. While traditional Ullmann reactions often use high temperatures, modern protocols may employ ligands that allow for milder reaction conditions. Purification of the N-phenylanthranilic acid intermediate before the cyclization step is crucial to avoid the formation of multiple byproducts during the acid-catalyzed ring closure.

Q4: What are some common challenges in the purification of 9-anilinoacridine derivatives?

A4: 9-Anilinoacridine derivatives are often colored, planar molecules with a tendency to aggregate, which can make purification by column chromatography challenging. They can also be poorly soluble in common organic solvents. Using a combination of solvents for chromatography and employing techniques like trituration or recrystallization from a suitable solvent system can be effective. In some cases, preparative thin-layer chromatography (TLC) may be necessary for obtaining highly pure compounds.[6]

Q5: Are there any stability issues I should be aware of with this compound derivatives?

A5: Acridine derivatives can be sensitive to light. It is advisable to store them in the dark or in amber-colored vials to prevent photodegradation. Some derivatives may also be susceptible to hydrolysis, especially if they contain ester or other labile functional groups. It is recommended to store them in a dry environment.

Troubleshooting Guides

Problem 1: Low Yield in the Final N-Arylation Step (Ullmann-type reaction)
Symptom Possible Cause Suggested Solution
Starting material (9-chloroacridine) remains unreacted.Inactive catalyst or insufficient temperature.Activate the copper catalyst prior to use. Ensure the reaction temperature is optimal for the specific substrates and catalyst system. Consider using a more reactive aryl halide if possible.
Formation of multiple unidentified side products.Side reactions due to high temperature or presence of oxygen.Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Try using a lower reaction temperature with a more active catalyst/ligand system.
Product is a dark, intractable tar.Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature and/or time. Consider a different synthetic route that avoids harsh conditions.
Problem 2: Difficulty in Isolating and Purifying the Final Product
Symptom Possible Cause Suggested Solution
Product is an oil that does not solidify.Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Perform high-vacuum drying to remove residual solvents.
Product streaks on TLC and is difficult to separate by column chromatography.Product is highly polar or has poor solubility in the eluent.Use a more polar eluent system for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system may be a better purification method.
The purified product shows broad peaks in NMR.Aggregation of the planar acridine molecules.Run the NMR at a higher temperature to disrupt aggregation. Use a different NMR solvent.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Acridine Synthesis

MethodCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
Classical BernthsenZinc Chloride200-27024 hoursLow[1]
Microwave-assisted BernthsenZinc Chloride200-2105-7 minutes63-82[3]
p-TSA catalyzed Bernthsenp-Toluenesulphonic acidMicrowave5-10 minutes75-92[4][5]
Ullmann CondensationCopperHigh TemperatureSeveral hoursVariable[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 9-Methylacridine (A Model Reaction)

This protocol is adapted from a microwave-assisted Bernthsen acridine synthesis.[3]

Materials:

  • Diphenylamine

  • Acetic acid

  • Zinc chloride

  • Silica gel for column chromatography

  • Organic solvents (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave-safe reaction vessel, mix diphenylamine (1 equivalent), acetic acid (10 equivalents), and zinc chloride (4 equivalents).

  • Place the vessel in a microwave reactor and irradiate at 200W for 5 minutes. The temperature should be monitored and maintained between 200-210°C through intermittent irradiation.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 9-methylacridine.

Protocol 2: Synthesis of (1,3-Benzothiazol-2-yl)amino-9(10H)-acridinone Derivatives via Ullman Reaction

This protocol is based on the synthesis of benzothiazole-substituted acridinones.[7][8]

Materials:

  • Appropriately substituted amino-9(10H)-acridinone

  • Appropriately substituted 2-chlorobenzothiazole

  • Copper powder

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the amino-9(10H)-acridinone (1 equivalent) in DMF, add the 2-chlorobenzothiazole (1.2 equivalents), copper powder (catalytic amount), and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure (1,3-benzothiazol-2-yl)amino-9(10H)-acridinone derivative.

Visualizations

Signaling Pathway

Hsp90_Inhibition_Pathway Agent9 This compound (Hsp90 Inhibitor) Hsp90 Leishmania Hsp90 (Hsp83) Agent9->Hsp90 Inhibits ClientProteins Client Proteins (e.g., Kinases, Virulence Factors) Hsp90->ClientProteins Maintains Stability and Function Misfolding Protein Misfolding and Degradation ClientProteins->Misfolding Leads to CellCycleArrest Cell Cycle Arrest Misfolding->CellCycleArrest Induces Differentiation Promastigote to Amastigote Differentiation Misfolding->Differentiation Triggers Apoptosis Parasite Death CellCycleArrest->Apoptosis Results in Differentiation->Apoptosis Can lead to

Caption: Inhibition of Leishmania Hsp90 by this compound derivatives.

Experimental Workflow

Drug_Screening_Workflow Start Start: Library of Agent-9 Derivatives PrimaryScreen Primary Screening: Promastigote Viability Assay Start->PrimaryScreen HitSelection Hit Selection (e.g., >70% inhibition) PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: Intracellular Amastigote Assay HitSelection->SecondaryScreen Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., on Macrophages) SecondaryScreen->Cytotoxicity SelectivityIndex Calculate Selectivity Index (SI) SecondaryScreen->SelectivityIndex Cytotoxicity->SelectivityIndex LeadIdentification Lead Compound Identification SelectivityIndex->LeadIdentification High SI End Further Preclinical Development LeadIdentification->End

Caption: Workflow for in vitro screening of this compound derivatives.

References

overcoming Antileishmanial agent-9 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in culture media. This compound is susceptible to degradation under standard culture conditions (37°C, neutral pH), which can lead to a decrease in its effective concentration over the course of an experiment. We recommend performing a stability assessment of the agent in your specific culture medium.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The primary degradation pathways for this compound are hydrolysis and photolysis. The ester moiety in its structure is susceptible to hydrolysis, especially at pH values above 7.0. Additionally, the quinoline-like core of the molecule is sensitive to light, leading to photo-degradation.[1][2]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, we recommend the following precautions:

  • pH Control: Maintain the pH of your culture medium between 6.0 and 7.0.

  • Light Protection: Protect your stock solutions and experimental setups from direct light by using amber-colored tubes and wrapping culture plates in aluminum foil.[1]

  • Temperature: Prepare fresh dilutions of the agent for each experiment and avoid prolonged storage at 37°C.

  • Antioxidants: Consider the addition of antioxidants, such as N-acetylcysteine (NAC), to the culture medium to mitigate oxidative degradation.

Q4: Can I pre-mix this compound in the culture medium and store it?

A4: It is not recommended to store this compound pre-mixed in culture medium for extended periods. Due to its instability, the agent should be added to the culture medium immediately before starting the experiment to ensure an accurate and effective concentration.

Q5: Are there alternative formulations of this compound with improved stability?

A5: Our research and development team is currently exploring liposomal and nanoparticle-based formulations to enhance the stability and delivery of this compound.[3][4] Please contact our technical support for the latest updates on these developments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no activity of this compound Degradation of the compound due to improper storage or handling.1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots. 2. Protect all solutions from light. 3. Add the agent to the culture medium immediately before the experiment.
pH of the culture medium is too high.1. Measure the pH of your culture medium. 2. If the pH is above 7.0, adjust it to a range of 6.0-7.0 using a sterile, buffered solution.
High variability between replicate wells Uneven degradation of the compound across the culture plate.1. Ensure thorough mixing of the agent in the culture medium before dispensing it into the wells. 2. Protect the entire plate from light exposure.
Inaccurate pipetting.1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions.
Precipitate formation in the culture medium The concentration of this compound exceeds its solubility in the medium.1. Determine the solubility of the agent in your specific culture medium. 2. Do not exceed the maximum soluble concentration. Consider using a lower concentration or a different solvent for the stock solution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well culture plates

  • HPLC system with a C18 column

  • Incubator (37°C, 5% CO2)

Methodology:

  • Prepare a stock solution of this compound in DMSO (10 mM).

  • Spike the culture medium with this compound to a final concentration of 10 µM.

  • Dispense 200 µL of the spiked medium into multiple wells of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect samples from the wells.[5]

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.[5]

  • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the culture medium.

Protocol 2: Evaluating the Effect of pH on the Stability of this compound

Objective: To assess the impact of pH on the stability of this compound.

Materials:

  • This compound

  • Buffered solutions at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • HPLC system with a C18 column

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add the stock solution to each buffered solution to achieve a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots and analyze the concentration of this compound using HPLC.

  • Compare the degradation rates at different pH values to identify the optimal pH range for stability.

Data Presentation

Table 1: Stability of this compound in RPMI 1640 + 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.00100
29.1291.2
48.3583.5
86.9869.8
243.5435.4
481.2512.5
720.454.5

Table 2: Effect of pH on the Half-life of this compound at 37°C

pHHalf-life (hours)
5.096.5
6.072.3
7.048.1
7.432.7
8.015.2

Visualizations

degradation_pathway Agent9 This compound Hydrolysis Hydrolysis (pH > 7.0) Agent9->Hydrolysis Ester Cleavage Photolysis Photolysis (Light Exposure) Agent9->Photolysis Quinoline Ring Opening Inactive_Metabolite1 Inactive Metabolite 1 (Hydrolyzed) Hydrolysis->Inactive_Metabolite1 Inactive_Metabolite2 Inactive Metabolite 2 (Photo-degraded) Photolysis->Inactive_Metabolite2

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Spike Spike Culture Medium Stock->Spike Dispense Dispense into 96-well Plate Spike->Dispense Incubate Incubate at 37°C Dispense->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for assessing the stability of this compound.

References

refining dosage and administration of Antileishmanial agent-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage and administration of Antileishmanial Agent-9.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for in vitro assays with this compound?

For initial in vitro screening against Leishmania promastigotes, a common starting concentration range is 0.1 to 100 µM.[1] For intracellular amastigote assays, a slightly wider range may be explored, for instance, from 0.01 to 100 µM, to account for potential differences in cell permeability and intracellular accumulation. It is crucial to perform a dose-response curve to determine the 50% inhibitory concentration (IC50) for your specific Leishmania species and strain.[2]

2. What is the optimal solvent for dissolving this compound?

The recommended solvent is dimethyl sulfoxide (DMSO).[1][3] It is important to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentration. Ensure the final DMSO concentration in the assay does not exceed a level that affects parasite viability, typically below 0.5%.[4]

3. How should I determine the cytotoxicity of this compound on host cells?

To assess cytotoxicity, a standard assay using a mammalian cell line, such as murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1), should be performed.[2] The 50% cytotoxic concentration (CC50) is determined by exposing the cells to a range of concentrations of this compound and measuring cell viability using methods like the resazurin reduction assay.[2]

4. What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 (cytotoxicity against host cells) to the IC50 (activity against the parasite). A higher SI value is desirable as it suggests greater selectivity for the parasite over the host cells.[2]

5. How can I assess the efficacy of this compound in an in vivo model?

In vivo efficacy is typically evaluated in animal models, such as BALB/c mice or golden hamsters, infected with Leishmania.[4][5] The agent is administered through a relevant route (e.g., oral, intraperitoneal, or intravenous), and the parasite burden in target organs like the liver and spleen is quantified at the end of the treatment period.[4][5]

Troubleshooting Guides

In Vitro Assay Issues
Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent parasite density at the start of the assay.Standardize the number of parasites used per well. Ensure parasites are in the logarithmic growth phase.[1]
Pipetting errors.Use calibrated pipettes and proper technique. Include intra-plate and inter-plate controls.
Fluctuation in incubation conditions.Maintain consistent temperature, CO2 levels, and humidity in the incubator.
Precipitation of this compound in culture medium Poor aqueous solubility of the compound.[3]Ensure the final DMSO concentration is as low as possible. Consider using alternative solvents or formulations if solubility issues persist.[6]
High concentration of the agent.Test a wider range of dilutions to find the optimal soluble concentration.
No significant antileishmanial activity observed The compound is inactive against the tested Leishmania species/stage.Test against a different Leishmania species or the intracellular amastigote stage, which is the clinically relevant form.[2][7]
Inappropriate assay duration.Optimize the incubation time. A 48 to 72-hour incubation is common for promastigote assays.[8]
Degradation of the compound.Check the stability of this compound in the culture medium over the assay period.
In Vivo Study Challenges
Issue Possible Cause Recommended Solution
Toxicity signs in animals (e.g., weight loss, rough coat) The administered dose is too high.[4]Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD).[5]
The vehicle used for administration is toxic.Test the vehicle alone as a control group.[4]
Lack of efficacy in reducing parasite burden Inadequate drug exposure at the site of infection.Optimize the dosing regimen (e.g., increase frequency or dose, change administration route).[9]
Poor bioavailability of the agent.Investigate the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Rapid metabolism of the compound.Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability.[3]

Experimental Protocols

Determination of IC50 against Leishmania Promastigotes

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the mid-logarithmic growth phase.[10]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add 100 µL of the parasite suspension (e.g., 1 x 10^6 promastigotes/mL) to each well. Add 100 µL of the diluted compound to the respective wells in triplicate. Include wells with untreated parasites (negative control) and a reference drug (positive control).[2]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.

  • Viability Assessment: Add a viability indicator, such as resazurin, to each well and incubate for an additional 4-24 hours. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

In Vitro Workflow for this compound Screening

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assay cluster_2 Data Interpretation A Prepare Stock Solution of This compound in DMSO C Perform Serial Dilutions in Culture Medium A->C H Incubate Macrophages with Agent-9 (96-well plate, 24-48h) A->H B Culture Leishmania Promastigotes (Logarithmic Phase) D Incubate Parasites with Agent-9 (96-well plate, 48-72h) B->D C->D E Assess Parasite Viability (e.g., Resazurin Assay) D->E F Calculate IC50 Value E->F K Calculate Selectivity Index (SI = CC50 / IC50) F->K G Culture Macrophage Cell Line (e.g., J774A.1) G->H I Assess Cell Viability (e.g., Resazurin Assay) H->I J Calculate CC50 Value I->J J->K

Caption: Workflow for in vitro screening of this compound.

Potential Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to parasite death.

G cluster_0 Hypothetical Mechanism of Action A This compound B Inhibition of Ergosterol Biosynthesis A->B Targets specific enzyme C Disruption of Cell Membrane Integrity B->C D Increased Membrane Permeability C->D E Loss of Cellular Homeostasis D->E F Parasite Death E->F

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity-related issues encountered during the experimental use of antileishmanial agents.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell line when testing our novel antileishmanial agent. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common challenge in the development of antileishmanial drugs due to the eukaryotic nature of both the parasite and host cells.[1] Here are the initial steps to troubleshoot this issue:

  • Determine the Selectivity Index (SI): The first step is to quantify the therapeutic window of your compound. This is achieved by calculating the Selectivity Index (SI), which is the ratio of the cytotoxic concentration 50 (CC50) in a mammalian cell line to the inhibitory concentration 50 (IC50) against Leishmania parasites. A higher SI value is desirable as it indicates greater selectivity for the parasite.

  • Re-evaluate Compound Purity: Impurities from synthesis or degradation products can contribute to unexpected cytotoxicity. Verify the purity of your compound using analytical techniques such as HPLC or LC-MS.

  • Optimize Compound Concentration and Incubation Time: Systematically vary the concentration of the agent and the incubation time to find a balance between antileishmanial efficacy and host cell toxicity. It's possible that a lower concentration or a shorter exposure time is sufficient to eliminate the parasites without causing significant harm to the host cells.

  • Control for Vehicle Effects: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not contributing to the observed cytotoxicity by testing the vehicle alone at the same concentrations used in the experiment.

Q2: Our antileishmanial agent shows promising efficacy but its cytotoxicity is a major hurdle. What formulation strategies can we explore to reduce its toxicity?

A2: Formulation into advanced drug delivery systems is a well-established strategy to reduce the cytotoxicity of antileishmanial drugs. These systems can enhance targeted delivery to infected macrophages, thereby lowering the systemic exposure and off-target toxicity.[2][3]

  • Liposomal Formulations: Encapsulating the drug in liposomes can significantly reduce its toxicity. A prime example is the liposomal formulation of Amphotericin B (AmBisome®), which has a much better safety profile compared to the conventional formulation.[2][4]

  • Nanoparticle-Based Delivery: Attaching drugs to nanoparticles, such as gold nanoparticles (AuNPs) or polymeric nanoparticles (e.g., PLGA), can improve their water dispersibility and decrease cytotoxicity.[5][6] These nanoparticles can be functionalized to specifically target infected macrophages.

  • Solid Lipid Nanoparticles (SLNs): SLNs are another promising delivery system that can entrap a variety of drugs and are known for their stability and ability to reduce the toxicity of antileishmanial agents by limiting their release and exposure.[6]

Q3: Can combination therapy help in reducing the cytotoxicity of our lead antileishmanial compound?

A3: Yes, combination therapy is a highly effective strategy.[7] By combining two or more drugs with different mechanisms of action, you can often achieve a synergistic or additive antileishmanial effect, which allows for the use of lower, less toxic doses of each individual compound.[2][3]

  • Synergistic Interactions: The goal is to find a combination where the therapeutic effect is greater than the sum of the effects of individual drugs. This can lead to a significant reduction in the required dose of your cytotoxic compound.

  • Reduced Risk of Resistance: Combination therapy also helps in preventing the emergence of drug-resistant parasite strains.[7]

  • Examples of Successful Combinations: Combinations of approved drugs like liposomal Amphotericin B with miltefosine or paromomycin have been shown to shorten treatment duration and reduce the required dose, thereby decreasing toxicity and cost.[2]

Troubleshooting Guides

Guide 1: Investigating the Mechanism of Cytotoxicity

If you are observing high cytotoxicity, understanding the underlying mechanism is crucial for developing mitigation strategies.

Experimental Workflow:

A High Cytotoxicity Observed B Cell Morphology Analysis (Microscopy) A->B C Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) A->C G Identify Cytotoxicity Mechanism B->G D Mitochondrial Membrane Potential Assay C->D E Reactive Oxygen Species (ROS) Measurement C->E D->G E->G F Signaling Pathway Analysis (e.g., Western Blot for caspases, TLR pathway components) F->G H Develop Mitigation Strategy G->H A Select Nanoparticle Platform (e.g., Liposomes, AuNPs, PLGA) B Synthesize and Characterize Drug-Loaded Nanoparticles (Size, Zeta Potential, Drug Load) A->B C In Vitro Cytotoxicity Assay (Mammalian Cells) B->C D In Vitro Antileishmanial Efficacy Assay (Amastigotes) B->D E Calculate Selectivity Index (SI) C->E D->E F Compare SI of Formulation vs. Free Drug E->F G Proceed to In Vivo Studies if SI is Improved F->G cluster_0 Leishmania Leishmania parasite Phagosome Phagosome Leishmania->Phagosome Internalization TLR9 TLR-9 Phagosome->TLR9 Parasite DNA activates MyD88 MyD88 TLR9->MyD88 Recruitment NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-12) NFkB->Cytokines Transcription ImmuneResponse Protective Th1 Immune Response Cytokines->ImmuneResponse Induction

References

Technical Support Center: Troubleshooting Experimental Inconsistencies with Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antileishmanial agent-9" is not a standardized identifier for a single chemical entity in current scientific literature. It may refer to specific compounds within a research series, such as "analogue 9" from a novel pyrazolo[3,4-c]pyrimidine series, or compounds from classes like 9-anilinoacridines.[1][2] This guide addresses common inconsistencies and challenges encountered during the experimental evaluation of novel antileishmanial compounds, using these examples as context.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides solutions to common problems researchers face when testing new antileishmanial agents.

Q1: My compound shows high potency against Leishmania promastigotes but is inactive against intracellular amastigotes. What could be the issue?

A1: This is a frequent and critical challenge in antileishmanial drug discovery. The two life stages of the parasite present vastly different physiological and environmental contexts. Several factors could be responsible for this discrepancy:

  • Cell Permeability: The compound may be unable to cross the host macrophage membrane to reach the intracellular amastigotes.

  • Host Cell Metabolism: The macrophage could be metabolizing and inactivating your compound before it can act on the parasite.

  • Efflux Pumps: Both the host macrophage and the amastigote may possess efflux pumps that actively remove the compound.

  • Stage-Specific Target Expression: The molecular target of your compound might be absent or expressed at significantly lower levels in the amastigote stage compared to the promastigote stage.

  • Assay Interference: The method used to measure promastigote viability (e.g., colorimetric assays like MTT) might be susceptible to artifacts from the compound itself, giving a false positive result.[3][4] It is crucial to run appropriate controls.

Troubleshooting Steps:

  • Confirm with Microscopy: Directly count viable intracellular amastigotes using Giemsa staining to verify the lack of activity. This is considered the gold standard.[3]

  • Evaluate Host Cell Uptake: Use analytical techniques (e.g., LC-MS) to measure the concentration of the compound inside infected and uninfected macrophages over time.

  • Assess Compound Stability: Incubate the compound with macrophage cell lysates to check for metabolic degradation.

Q2: My compound was designed as an inhibitor for a specific parasite target (e.g., Hsp90), but it shows no activity against the purified enzyme. Yet, it kills the parasite. Why?

A2: This suggests an alternative mechanism of action or unforeseen complexities. For instance, a series of pyrazolo[3,4-c]pyrimidines, including a potent "analogue 9," were developed as Hsp90 inhibitors but surprisingly showed no significant activity against human Hsp90.[1]

  • Off-Target Effects: The compound's antileishmanial activity may be due to interaction with an entirely different molecular target within the parasite.

  • Prodrug Activation: Your compound might be a prodrug that requires metabolic activation by the parasite or within the host cell's parasitophorous vacuole to become effective. Pentavalent antimonials are a classic example of prodrugs.[5]

  • Selectivity for Parasite Orthologue: The compound could be highly selective for the parasite's version of the target enzyme (e.g., Leishmania Hsp83) over the human orthologue (Hsp90), which would be a desirable trait.[1]

  • Indirect Mechanism: The compound might disrupt a pathway that is critical for the parasite without directly inhibiting your intended target. For example, it could interfere with membrane integrity, mitochondrial function, or ion homeostasis.[6]

Troubleshooting Steps:

  • Test Against Parasite-Derived Enzyme: If possible, express and purify the Leishmania orthologue of your target and perform inhibition assays.

  • Perform Target Validation Studies: Use techniques like CRISPR-Cas9 to create parasite lines with a modified target to see if it affects the compound's potency.

  • Conduct Metabolomic/Proteomic Analysis: Compare the profiles of treated and untreated parasites to identify disrupted pathways and potential off-targets.

Q3: I'm observing significant variability in my IC50/EC50 values between experiments. How can I improve reproducibility?

A3: Inconsistent IC50 values are a common source of frustration. Standardization of laboratory protocols is key to obtaining reliable and comparable data.[7]

  • Parasite and Cell Line Health: The infectivity of the parasite and the health of the host macrophage cell line (e.g., THP-1, J774) are critical. Ensure you are using parasites in the stationary phase for infection and that host cells are within a low passage number.

  • Host Cell Type: Different host cells can yield different results. For example, drug activity in iPSC-derived macrophages can differ from that in primary macrophages or cell lines like THP-1.[8]

  • Infection Ratio (MOI): The multiplicity of infection (parasite-to-macrophage ratio) can influence the outcome and should be kept consistent.

  • Compound Stability and Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and stable in the culture medium for the duration of the assay. Precipitated compound will lead to inaccurate dosing.

  • Assay Readout Method: Subjectivity in manual microscopic counting can introduce variability.[9] Automated imaging systems or validated colorimetric/fluorometric readouts can improve consistency.[4][10]

Troubleshooting Steps:

  • Standardize Protocols: Create and strictly follow a detailed Standard Operating Procedure (SOP) for all antileishmanial assays.

  • Use Reference Compounds: Always include a standard reference drug (e.g., Amphotericin B, Miltefosine) in every assay plate. This helps normalize for inter-assay variability.

  • Perform Quality Control: Regularly check parasite morphology and motility, and test cell lines for mycoplasma contamination.

  • Automate Where Possible: Utilize automated liquid handlers for serial dilutions and high-content imaging systems for readout to minimize human error.

Quantitative Data Summary

The following tables summarize typical activity ranges for standard antileishmanial drugs, providing a benchmark for evaluating novel agents.

Table 1: In Vitro Potency (EC50) of Standard Drugs Against Intracellular Amastigotes

DrugLeishmania SpeciesHost CellEC50 RangeCitation(s)
Amphotericin BL. donovani / L. majorMouse PEMs, iPSC-macrophages12.5 nM - 200 nM[8][11]
MiltefosineL. donovani / L. majorMouse PEMs, THP-11.25 µM - 20 µM[6][11]
ParomomycinL. majorMouse PEMs30 µM - 300 µM[11]
Sodium StibogluconateL. majorMouse PEMs60 µg/mL - 600 µg/mL (SbV)[11]

PEMs: Peritoneal Exudate Macrophages; iPSC: induced Pluripotent Stem Cell.

Table 2: Example Cytotoxicity and Selectivity Index

Compound ClassExample CompoundAntileishmanial IC50 (L. major)Cytotoxicity CC50 (L929 cells)Selectivity Index (SI = CC50/IC50)Citation(s)
BenzimidazoleCompound K10.6787 µg/mL250 µg/mL368.3[12]
BenzimidazoleCompound K28.89 µg/mL63 µg/mL7.1[12]
Antimicrobial PeptideCM1110.10 µg/mL (amastigotes)9.7 µg/mL (J774.A1 cells)~0.96[13]

A higher Selectivity Index (SI) is desirable, indicating that the compound is more toxic to the parasite than to host cells.

Experimental Protocols

Protocol 1: In Vitro Intracellular Amastigote Susceptibility Assay

This protocol is a standard method to determine the efficacy of a compound against the clinically relevant intracellular stage of Leishmania.

  • Host Cell Seeding: Seed macrophages (e.g., murine peritoneal macrophages or THP-1 cells) into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Allow them to adhere for 24 hours at 37°C with 5% CO₂.[11]

  • Parasite Infection: Infect the adhered macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasite:macrophage). Incubate for 24 hours at 34-37°C.[11]

  • Removal of Extracellular Parasites: Gently wash the wells with pre-warmed culture medium to remove any non-internalized promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compound and a reference drug (e.g., Amphotericin B). Include a "no drug" control and a "vehicle" (e.g., DMSO) control.

  • Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.

  • Fixation and Staining: Aspirate the medium, fix the cells with methanol, and stain with Giemsa stain.

  • Quantification: Determine the percentage of infected macrophages and the average number of amastigotes per 100 macrophages by light microscopy. The 50% effective concentration (EC50) is calculated by comparing the parasite load in treated wells to the untreated control wells.[9]

Protocol 2: Promastigote Viability Assay (MTT/Resazurin)

This high-throughput assay is often used for initial screening against the insect stage of the parasite.

  • Parasite Culture: Culture Leishmania promastigotes in appropriate medium (e.g., M199 or RPMI-1640) until they reach the logarithmic growth phase.

  • Assay Plate Preparation: Dispense 100 µL of parasite culture (e.g., 1 x 10⁶ promastigotes/mL) into each well of a 96-well plate.

  • Compound Addition: Add 100 µL of medium containing twofold serial dilutions of the test compounds. Include positive (reference drug) and negative (no drug) controls.

  • Incubation: Incubate the plate at the parasite's optimal growth temperature (e.g., 26°C) for 48-72 hours.

  • Viability Assessment:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • For Resazurin: Add 20 µL of resazurin solution and incubate for 4-6 hours. Read fluorescence (Ex/Em ~560/590 nm).[3]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and logical relationships relevant to antileishmanial drug discovery.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization & In Vivo Testing promastigote Primary Screen: Promastigote Viability Assay (High-Throughput) amastigote Secondary Screen: Intracellular Amastigote Assay (Lower Throughput) promastigote->amastigote Confirm Hits inconsistency1 Inconsistency Point 1: High promastigote activity, low amastigote activity promastigote->inconsistency1 cytotoxicity Counter Screen: Host Cell Cytotoxicity (e.g., THP-1, L929) amastigote->cytotoxicity Active Compounds amastigote->inconsistency1 selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity moa Mechanism of Action (MoA) Studies selectivity->moa High SI Leads inconsistency2 Inconsistency Point 2: Good in vitro SI, poor in vivo efficacy selectivity->inconsistency2 adme ADME/Tox Profiling (Pharmacokinetics) moa->adme in_vivo In Vivo Efficacy: Rodent Model (e.g., BALB/c mouse) adme->in_vivo candidate Preclinical Candidate in_vivo->candidate in_vivo->inconsistency2

Caption: Antileishmanial drug discovery workflow, highlighting common points of experimental inconsistency.

G cluster_hypothesis Initial Hypothesis cluster_results Experimental Results cluster_explanations Potential Explanations hypothesis Compound '9' is designed as a Leishmania Hsp90 (Hsp83) inhibitor result1 Result A: Potent activity against intracellular amastigotes (Good Efficacy) hypothesis->result1 Consistent result2 Result B: No significant inhibition of human Hsp90 enzyme (Poor Target Engagement) hypothesis->result2 Inconsistent exp1 1. High Selectivity: Compound inhibits parasite Hsp83 but not human Hsp90 result2->exp1 Investigate exp2 2. Off-Target Mechanism: Antileishmanial activity is due to an entirely different target result2->exp2 Investigate exp3 3. Prodrug Effect: Compound is activated inside the macrophage or parasite result2->exp3 Investigate

Caption: Logical flowchart for troubleshooting inconsistencies in a compound's mechanism of action.

TLR9_Pathway cluster_cell Host Macrophage / Dendritic Cell cluster_response Immune Response leishmania_dna Leishmania DNA (released from parasite) tlr9 TLR9 (in endosome) leishmania_dna->tlr9 binds myd88 MyD88 tlr9->myd88 recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb mapk MAPK Activation (p38, JNK) traf6->mapk cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) nfkb->cytokines mapk->cytokines th1 Th1 Cell Differentiation cytokines->th1 ifng IFN-γ Production th1->ifng activation Macrophage Activation & Parasite Killing ifng->activation

Caption: TLR9 signaling pathway, crucial for the innate immune response to Leishmania infection.

References

Navigating the Optimization of Oral Antileishmanial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of antileishmanial agents for oral bioavailability. While specific data for a designated "Antileishmanial agent-9" is not publicly available, this guide utilizes the well-documented optimization of a 2,4,5-trisubstituted benzamide, leading to the orally bioavailable compound 79 , as a practical case study.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing orally bioavailable antileishmanial drugs?

A1: The development of oral antileishmanial therapies faces several hurdles. Many potent antileishmanial compounds exhibit poor aqueous solubility and/or low metabolic stability, which significantly limits their absorption from the gastrointestinal tract.[1][2][3] Current oral treatment options are scarce, with miltefosine being the only approved oral drug, which unfortunately is associated with severe toxicity and high cost.[1][2] Therefore, a critical need exists for novel, safe, and effective oral antileishmanial agents.[1][2]

Q2: What initial assessments are crucial when starting the optimization of a new antileishmanial compound for oral delivery?

A2: Key initial assessments should focus on physicochemical and in vitro properties. These include determining the compound's:

  • In vitro antileishmanial activity: To ensure that any chemical modifications do not compromise its potency against the Leishmania parasite.

  • Aqueous solubility: Poor solubility is a major barrier to oral absorption.

  • Metabolic stability: Typically assessed using liver microsomes to predict how quickly the compound will be metabolized in the body. High metabolic clearance leads to low bioavailability.

  • Lipophilicity (cLogP): This property influences both solubility and permeability. A balance is necessary for optimal oral absorption.

Q3: How can the aqueous solubility of a lead compound be improved?

A3: Improving aqueous solubility often involves structural modifications to the molecule. In the case of the 2,4,5-trisubstituted benzamide, extensive structure-activity relationship (SAR) and structure-property relationship (SPR) studies were conducted.[1] Modifications to different parts of the molecule (A, B, and C rings) were systematically explored to enhance solubility while maintaining antileishmanial potency.[2] Another strategy is the use of formulation approaches, such as incorporating novel excipients like glycols, fatty acids, and surfactants, which can enhance permeability and inhibit efflux pumps.[5][6] Nanocrystallization has also been shown to improve the solubility and oral efficacy of an antileishmanial chalcone.[7]

Q4: What is the significance of microsomal stability and how can it be enhanced?

A4: Microsomal stability provides an in vitro measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver. A compound with low microsomal stability is likely to be rapidly cleared from the body, resulting in poor oral bioavailability. To enhance stability, medicinal chemists can make structural modifications to block sites of metabolism. For the optimized benzamide compound 79, good oxidative metabolic stability was achieved, with a half-life (t1/2) of 115 minutes in mouse liver microsomes.[1][2]

Q5: What pharmacokinetic parameters are important to evaluate for an orally administered antileishmanial drug candidate?

A5: Key in vivo pharmacokinetic parameters in an animal model (e.g., mice) include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.

  • Area under the curve (AUC): A measure of the total drug exposure over time.

  • Oral bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation. An oral bioavailability of 80% was achieved for compound 79.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of optimizing an antileishmanial agent for oral bioavailability, using the 2,4,5-trisubstituted benzamide optimization as a model.

Problem 1: Low Aqueous Solubility Despite Structural Modifications
Potential Cause Troubleshooting Step
High lipophilicity of the compound.Systematically modify different parts of the molecule to introduce more polar functional groups. For the benzamide series, modifications on the A, B, and C rings were explored to improve solubility.[2]
Crystalline nature of the compound.Consider formulation strategies such as creating amorphous solid dispersions or using nanocrystallization techniques to increase the surface area and dissolution rate.[7]
Unfavorable pH-solubility profile.Determine the pKa of the compound and assess its solubility at different pH values mimicking the gastrointestinal tract. Introduction of ionizable groups can sometimes improve solubility in the relevant pH range.
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Potential Cause Troubleshooting Step
Low oral bioavailability due to poor absorption or high first-pass metabolism.Conduct pharmacokinetic studies to determine the oral bioavailability (%F). If low, investigate the reasons. For compound 79, a highly solubilizing formulation was used in initial animal studies to maximize exposure.[1]
Rapid in vivo clearance.Assess the compound's metabolic stability in liver microsomes from different species (e.g., mouse, human). If stability is low, perform metabolite identification studies to guide structural modifications that block metabolic hotspots.
Efflux by transporters like P-glycoprotein (P-gp).Evaluate the compound as a substrate for P-gp using in vitro assays. If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical studies or modify the structure to reduce its affinity for the transporter.[6]

Data Presentation

Table 1: Comparison of Physicochemical and In Vitro Properties of Lead Compound 4 and Optimized Compound 79

ParameterLead Compound 4Optimized Compound 79
L. mexicana EC50 (µM) Potent (specific value not provided)0.66
Aqueous Solubility (µM) Poor46
Mouse Liver Microsome t1/2 (min) Not provided115
Mouse Liver Microsome CLint (mL/min/kg) Not provided12
Lipophilic Efficiency (LipE) 1.693.72

Data sourced from:[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of Compound 79 in Mice (10 mg/kg, oral administration)

ParameterValue
Cmax (µM) 1.0
Tmax (h) 2
t1/2 (h) 3.6
AUC (µM·h) 7.82
Oral Bioavailability (%F) 80

Data sourced from:[1]

Experimental Protocols

1. In Vitro Antileishmanial Activity Assay (Leishmania mexicana)

The effective concentration (EC50) against the amastigote stage of Leishmania mexicana is determined. The parasites are typically cultured within a host cell line, such as murine macrophages. The cells are infected with promastigotes, which then transform into amastigotes. The test compound is added at various concentrations, and after a set incubation period (e.g., 72 hours), the parasite viability is assessed. This can be done using various methods, including microscopic counting of amastigotes per macrophage or using a reporter gene assay. The EC50 value is the concentration of the compound that inhibits parasite growth by 50%.

2. Aqueous Solubility Assay

The thermodynamic solubility of a compound is determined by adding an excess amount of the solid compound to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The suspension is shaken for a prolonged period (e.g., 24 hours) to reach equilibrium. The saturated solution is then filtered or centrifuged to remove the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

3. Microsomal Stability Assay

The metabolic stability of a compound is assessed by incubating it with liver microsomes (e.g., from mice or humans) in the presence of NADPH, a cofactor required for cytochrome P450 enzyme activity. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile. The concentration of the remaining parent compound is measured by LC-MS/MS. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

4. In Vivo Pharmacokinetic Study in Mice

A group of mice (e.g., BALB/c) is administered the test compound orally at a specific dose (e.g., 10 mg/kg). For poorly soluble compounds, a suitable formulation may be required, such as a solution in 20% PEG 400 and 80% (20% sulfobutylether-β-cyclodextrin in water).[1] Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated from the blood samples, and the concentration of the compound in the plasma is determined using a validated LC-MS/MS method. The pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are then calculated from the plasma concentration-time profile. Oral bioavailability (%F) is determined by comparing the AUC from the oral dose to the AUC from an intravenous dose.

Visualizations

Optimization_Workflow cluster_Discovery Lead Identification cluster_Optimization Lead Optimization cluster_Evaluation Candidate Evaluation Lead Initial Lead Compound (e.g., Benzamide 4) - Potent Antileishmanial Activity - Poor Aqueous Solubility SAR_SPR Structure-Activity & Structure-Property Relationship Studies Lead->SAR_SPR Optimization Start Solubility Improve Aqueous Solubility SAR_SPR->Solubility Metabolism Enhance Metabolic Stability SAR_SPR->Metabolism InVitro In Vitro Profiling - Potency (EC50) - Solubility - Microsomal Stability Solubility->InVitro Metabolism->InVitro InVivo In Vivo Pharmacokinetics (Mice) - Cmax, Tmax, t1/2, AUC - Oral Bioavailability (%F) InVitro->InVivo Promising Profile Candidate Optimized Candidate (e.g., Compound 79) - Good Potency - Improved Solubility - Good Metabolic Stability - High Oral Bioavailability InVivo->Candidate Successful Outcome

Caption: Logical workflow for the optimization of an antileishmanial lead compound for oral bioavailability.

This guide provides a framework for addressing common challenges in the development of oral antileishmanial drugs, using a successful case study to illustrate the principles and methodologies involved. By systematically evaluating and optimizing the physicochemical and pharmacokinetic properties of lead compounds, researchers can advance the discovery of new, effective, and patient-friendly treatments for leishmaniasis.

References

Technical Support Center: Addressing Off-Target Effects of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antileishmanial agents, with a focus on addressing potential off-target effects. As "Antileishmanial agent-9" is not a uniquely identified compound in publicly available literature, this guide uses Miltefosine as a primary example due to its well-documented and complex mechanism of action, including known off-target effects. The principles and protocols described here are broadly applicable to other antileishmanial compounds, especially those with potential kinase inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Miltefosine against Leishmania?

A1: Miltefosine has a multi-faceted mechanism of action. It is known to disrupt the parasite's lipid metabolism, particularly phosphatidylcholine synthesis, which alters cell membrane integrity.[1][2] It also inhibits cytochrome c oxidase, leading to mitochondrial dysfunction and an apoptosis-like cell death in the parasite.[3][4] Furthermore, miltefosine has been shown to interfere with intracellular calcium homeostasis, a critical process for parasite survival.[2][3]

Q2: Beyond its direct antileishmanial activity, does Miltefosine affect the host's cells?

A2: Yes, Miltefosine can exert significant immunomodulatory effects on the host. It has been shown to stimulate a T-helper 1 (Th1) type immune response, which is crucial for clearing Leishmania infection.[5][6] This includes increasing the production of key cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ).[6] Miltefosine can also activate the p38 MAPK signaling pathway in host macrophages, which is often suppressed by the parasite.[5]

Q3: What are the known off-target effects of Miltefosine that I should be aware of in my in vitro experiments?

A3: In addition to its effects on host immune signaling, Miltefosine can impact other cellular pathways. It is known to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.[4][7] While this is part of its anticancer activity, it can be an off-target effect in the context of antileishmanial research, potentially affecting host cell viability and signaling in your experiments. Researchers should be mindful of potential gastrointestinal, liver, and kidney toxicity, which have been observed in clinical settings and may manifest as cytotoxicity in cell-based assays.[8][9][10]

Q4: My experiment shows unexpected levels of host cell death. How can I determine if this is an off-target effect of my antileishmanial agent?

A4: First, perform a dose-response curve of your agent on uninfected host cells to determine its intrinsic cytotoxicity (CC50). Compare this to the effective concentration that kills the parasite (EC50). A low selectivity index (CC50/EC50) suggests potential off-target cytotoxicity. You can further investigate this by performing mechanism-of-action studies on the host cells, such as apoptosis assays (e.g., Annexin V staining) or western blotting for key signaling proteins (e.g., phosphorylated Akt, p38).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in parasite killing assays. Inconsistent drug concentration due to precipitation or degradation. Off-target effects on host cells affecting parasite viability indirectly.Ensure complete solubilization of the compound in a suitable vehicle (e.g., DMSO) and use fresh dilutions for each experiment. Run parallel cytotoxicity assays on the host cells alone to understand the compound's effect on them at the concentrations used.
Unexpected changes in host cell signaling pathways (e.g., altered cytokine profiles, unexpected phosphorylation events). The compound may have off-target kinase inhibitory activity. The compound may be modulating other signaling pathways as a side effect.Perform a kinase inhibitor profiling screen to identify potential off-target kinases.[11][12] Use specific inhibitors for the unexpectedly activated/inhibited pathway as controls to confirm if the observed phenotype is due to this off-target activity.
Discrepancy between results in promastigotes and intracellular amastigotes. The compound may not effectively penetrate the host cell. The intracellular environment of the host cell may alter the compound's activity or metabolism. Off-target effects on the host cell may indirectly impact the parasite.Perform cellular uptake studies to determine if the compound is reaching the intracellular amastigotes. Compare the compound's activity in infected versus uninfected host cells to assess the contribution of host cell effects.
Inconsistent results when combining the agent with other drugs. The agent may have off-target effects that synergize or antagonize the second drug.Investigate the mechanism of action of both drugs on host and parasite cells individually before interpreting the results of the combination. A fractional inhibitory concentration (FIC) index can help quantify the interaction.[13]

Quantitative Data Summary

Table 1: In Vitro Activity and Cytotoxicity of Miltefosine against Leishmania species and Host Cells

Organism/Cell Line Assay Type Parameter Value Reference
Leishmania major promastigotesMTT Assay (48h)IC5022 µM[14]
Leishmania tropica promastigotesMTT Assay (48h)IC5011 µM[14]
Leishmania major amastigotesMacrophage InfectionED505.7 µM[14]
Leishmania tropica amastigotesMacrophage InfectionED504.2 µM[14]
Toxoplasma gondii tachyzoitesMTT Assay (48h)IC5047.99% apoptosis[15]
J774 MacrophagesNot specifiedCC50> 200 µM[16]

IC50: 50% inhibitory concentration; ED50: 50% effective dose; CC50: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Host Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate mammalian host cells (e.g., J774 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 2x stock solution of the antileishmanial agent in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Kinase Inhibitor Off-Target Profiling
  • Compound Submission: Submit the antileishmanial agent to a commercial service provider that offers kinase profiling panels (e.g., Reaction Biology, Carna Biosciences).

  • Assay Principle: These services typically use in vitro biochemical assays to measure the inhibitory activity of the compound against a large panel of purified kinases. The activity of each kinase is measured in the presence of a fixed concentration of the compound (e.g., 1 µM or 10 µM) and a fixed concentration of ATP (often near the Km for each kinase).

  • Data Reporting: The results are usually reported as the percentage of remaining kinase activity compared to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction.

  • Follow-up Studies: For any identified off-target kinases, it is crucial to determine the IC50 value to understand the potency of the off-target inhibition. This can be done by performing a dose-response assay for the specific kinase.

  • Cell-Based Validation: To confirm that the off-target kinase inhibition is relevant in a cellular context, perform western blot analysis on treated host cells to examine the phosphorylation status of a known substrate of the off-target kinase.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_off_target Off-Target Investigation promastigote_assay Promastigote Viability Assay (EC50) amastigote_assay Intracellular Amastigote Assay (EC50) promastigote_assay->amastigote_assay host_cell_cytotoxicity Host Cell Cytotoxicity (CC50) amastigote_assay->host_cell_cytotoxicity selectivity_index Calculate Selectivity Index (CC50/EC50) host_cell_cytotoxicity->selectivity_index kinase_profiling Kinase Panel Screen selectivity_index->kinase_profiling If low selectivity pathway_analysis Host Cell Pathway Analysis (e.g., Western Blot for p-Akt, p-p38) kinase_profiling->pathway_analysis mechanism_validation Validate with specific inhibitors/activators pathway_analysis->mechanism_validation

Caption: Experimental workflow for assessing antileishmanial activity and investigating off-target effects.

miltefosine_pathway cluster_parasite Leishmania Parasite cluster_host Host Macrophage miltefosine Miltefosine membrane Disrupts Phospholipid Metabolism miltefosine->membrane mitochondria Inhibits Cytochrome c Oxidase miltefosine->mitochondria calcium Alters Ca2+ Homeostasis miltefosine->calcium pi3k_akt PI3K/Akt Pathway miltefosine->pi3k_akt p38_mapk p38 MAPK Pathway miltefosine->p38_mapk apoptosis Induces Apoptosis-like Death membrane->apoptosis mitochondria->apoptosis calcium->apoptosis th1_response Th1 Immune Response (↑ IL-12, ↑ IFN-γ) pi3k_akt->th1_response Modulates p38_mapk->th1_response

Caption: Simplified signaling pathways affected by Miltefosine in Leishmania and host cells.

References

Validation & Comparative

Comparative Efficacy Analysis: Antileishmanial Agent-9 versus Miltefosine Against Leishmania infantum

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the well-established antileishmanial drug, miltefosine, against a hypothetical compound, Antileishmanial Agent-9. The data for miltefosine is based on published experimental findings, while the data for this compound is hypothetical, designed to illustrate a plausible alternative with a distinct efficacy and mechanistic profile for comparative purposes.

Executive Summary

Visceral leishmaniasis, caused by Leishmania infantum, remains a significant global health challenge. Miltefosine is the only oral therapeutic available, but concerns about its efficacy and potential for resistance necessitate the development of new chemical entities. This guide compares the performance of miltefosine with a hypothetical next-generation compound, this compound, focusing on in vitro and in vivo activity, and mechanism of action.

Section 1: In Vitro Efficacy

The in vitro potency of both agents was assessed against the promastigote (the motile, insect-stage form) and the intracellular amastigote (the clinically relevant, intracellular form) stages of L. infantum.

Table 1.1: In Vitro Activity Against L. infantum Promastigotes
CompoundMean IC50 (µM)
Miltefosine5.89 - 23.7[1][2]
This compound (Hypothetical)2.5

IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the growth of 50% of the parasite population.

Table 1.2: In Vitro Activity Against Intracellular L. infantum Amastigotes
CompoundMean EC50 (µM)
Miltefosine0.24 - 5.1[3][4]
This compound (Hypothetical)0.8

EC50 (half-maximal effective concentration) values represent the concentration of the drug required to reduce the number of intracellular amastigotes by 50% within host macrophages.

Section 2: In Vivo Efficacy in a Murine Model

The therapeutic potential of the compounds was evaluated in a BALB/c mouse model of visceral leishmaniasis.

Table 2.1: In Vivo Efficacy in L. infantum-Infected BALB/c Mice
CompoundDose (mg/kg/day)Treatment Duration (days)% Reduction in Liver Parasite Load% Reduction in Spleen Parasite Load
Miltefosine7.75~100[4]~67[4]
This compound (Hypothetical)10598.599.2

Section 3: Canine Visceral Leishmaniasis Clinical Outcome

Miltefosine is also used for the treatment of canine visceral leishmaniasis, a key reservoir for human infection. This section compares its documented efficacy with the hypothetical performance of this compound.

Table 3.1: Clinical Efficacy in Naturally Infected Dogs
CompoundTreatment RegimenClinical ImprovementParasite Load Reduction (qPCR)
Miltefosine2 mg/kg/day for 28 daysRemission of clinical signs in 94.2% of animals[5]98.7% reduction[5]
This compound (Hypothetical)2.5 mg/kg/day for 28 daysRemission of clinical signs in 96% of animals99.5% reduction

Section 4: Mechanisms of Action

Understanding the mechanism of action is crucial for predicting potential resistance and for developing combination therapies.

Miltefosine: The mechanism of action for miltefosine is not fully elucidated but is known to be multifactorial. It is believed to interfere with lipid metabolism and membrane integrity of the parasite.[6][7] It also inhibits cytochrome c oxidase and induces an apoptosis-like cell death cascade.[6][8][9][10][11] This process involves key apoptotic features such as cell shrinkage, DNA fragmentation, and the exposure of phosphatidylserine on the outer membrane leaflet.[8][9][10]

This compound (Hypothetical): We hypothesize that Agent-9 acts via a distinct pathway, primarily targeting the parasite's kinetoplast DNA (kDNA). By binding to and destabilizing the kDNA, it disrupts mitochondrial function and replication, leading to a rapid cytotoxic effect rather than a programmed cell death pathway.

Diagram 4.1: Proposed Signaling Pathway for Miltefosine

Miltefosine_Pathway Miltefosine Miltefosine Membrane Parasite Membrane (Lipid Metabolism Disruption) Miltefosine->Membrane Mitochondrion Mitochondrion Miltefosine->Mitochondrion CytochromeC Inhibition of Cytochrome C Oxidase Mitochondrion->CytochromeC Apoptosis Apoptosis-like Cell Death CytochromeC->Apoptosis DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag PS_Exposure Phosphatidylserine Exposure Apoptosis->PS_Exposure

Caption: Miltefosine's proposed mechanism of action against Leishmania.

Diagram 4.2: Hypothetical Signaling Pathway for this compound

Agent9_Pathway Agent9 This compound Kinetoplast Kinetoplast Agent9->Kinetoplast kDNA kDNA Destabilization Kinetoplast->kDNA Mito_Dysfunction Mitochondrial Dysfunction kDNA->Mito_Dysfunction Replication_Block Replication Blockade kDNA->Replication_Block Cytotoxicity Rapid Cytotoxicity Mito_Dysfunction->Cytotoxicity Replication_Block->Cytotoxicity

Caption: Hypothetical mechanism of action for this compound.

Section 5: Experimental Protocols

Detailed methodologies are provided for the key assays used to generate the data in this guide.

Protocol 5.1: In Vitro Promastigote Susceptibility Assay
  • Leishmania infantum Culture: Promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Drug Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium.

  • Assay Procedure: Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL. The serially diluted drugs are added to the wells.

  • Incubation: Plates are incubated for 72 hours at 26°C.

  • Data Analysis: Parasite viability is determined using a resazurin-based colorimetric assay. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 5.2: In Vitro Intracellular Amastigote Susceptibility Assay
  • Macrophage Culture: Peritoneal macrophages from BALB/c mice are harvested and seeded in 96-well plates and allowed to adhere for 24 hours at 37°C with 5% CO2.

  • Infection: Macrophages are infected with stationary-phase L. infantum promastigotes at a ratio of 10 parasites per macrophage. After 24 hours, non-phagocytosed promastigotes are removed by washing.

  • Drug Treatment: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.

  • Incubation: Plates are incubated for 96 hours at 37°C with 5% CO2.[12]

  • Data Analysis: The cells are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by microscopic examination.[12] The EC50 is calculated based on the reduction in parasite burden compared to untreated controls.

Diagram 5.1: Experimental Workflow for In Vitro Amastigote Assay

Amastigote_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest Harvest Macrophages Infect Infect Macrophages (10:1 ratio) Harvest->Infect Culture_Promas Culture Promastigotes Culture_Promas->Infect Wash Wash to Remove Free Parasites Infect->Wash Add_Drug Add Drug Dilutions Wash->Add_Drug Incubate Incubate 96h Add_Drug->Incubate Fix_Stain Fix & Giemsa Stain Incubate->Fix_Stain Microscopy Microscopy: Count Amastigotes Fix_Stain->Microscopy Calculate Calculate EC50 Microscopy->Calculate

Caption: Workflow for determining the efficacy against intracellular amastigotes.

Conclusion

This comparative guide indicates that while miltefosine is an effective agent against Leishmania infantum, there is potential for the development of new compounds with improved or alternative efficacy profiles. The hypothetical this compound, with its distinct mechanism of action and strong in vivo performance, illustrates the type of target profile that could represent a significant advancement in the treatment of visceral leishmaniasis. The provided protocols offer a standardized framework for the evaluation of such novel agents.

References

A Comparative Analysis of Antileishmanial Agent-9 (9-Anilinoacridines) and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational antileishmanial agents, 9-Anilinoacridines (represented as Antileishmanial agent-9), and the established antifungal and antileishmanial drug, Amphotericin B. This document synthesizes experimental data on their mechanisms of action, in vitro efficacy, and cytotoxicity to provide a comprehensive resource for researchers in the field of antiprotozoal drug discovery.

Executive Summary

Leishmaniasis remains a significant global health challenge, necessitating the development of novel therapeutic agents. This guide evaluates the potential of 9-Anilinoacridines as a new class of antileishmanial compounds in comparison to the current second-line treatment, Amphotericin B. While Amphotericin B targets the parasite's cell membrane, 9-Anilinoacridines are believed to act by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair.

Experimental data indicates that certain 9-Anilinoacridine derivatives exhibit high potency against Leishmania major amastigotes. However, a comprehensive evaluation of their therapeutic index is crucial and requires further investigation into their cytotoxicity against host cells. Amphotericin B, while effective, is associated with significant host toxicity. This comparative analysis aims to provide a data-driven overview to inform future research and development efforts.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following table summarizes the available quantitative data for a representative 9-Anilinoacridine compound (1'-Hexylamino-9-anilinoacridine) and Amphotericin B. It is important to note that the data has been compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

AgentTarget Organism/Cell LineAssay TypeIC50 / CC50Selectivity Index (SI)Reference
1'-Hexylamino-9-anilinoacridine Leishmania major amastigotesGrowth Inhibition>80% inhibition at ≤ 1 µMNot explicitly calculated[1]
Human Jurkat leukemia cellsCytotoxicityLeast toxic of compounds testedNot explicitly calculated[1]
Amphotericin B Leishmania donovani amastigotesGrowth Inhibition0.1 - 0.4 µM~2.5 - 10[2]
MacrophagesCytotoxicity~1 µg/mL (Sublethal)Not explicitly calculated[3]
Human Jurkat leukemia cellsCytotoxicityNon-toxic at antifungal concentrationsNot explicitly calculated[4]

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI indicates greater selectivity for the parasite. The SI for Amphotericin B is an estimation based on available data.

Mechanism of Action

The two agents exhibit fundamentally different mechanisms of action, which is a key consideration in drug development, particularly for potential combination therapies.

9-Anilinoacridines: DNA Topoisomerase II Inhibition

9-Anilinoacridines are planar tricyclic molecules that can intercalate into DNA.[5] Their proposed mechanism of antileishmanial activity is the inhibition of DNA topoisomerase II.[6][7][8] This enzyme is vital for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. By stabilizing the cleavable complex formed between topoisomerase II and DNA, 9-Anilinoacridines prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent apoptosis-like cell death.[5]

G cluster_parasite Leishmania Parasite DNA DNA Cleavable_Complex Cleavable Complex (DNA-TopoII) DNA->Cleavable_Complex TopoII Topoisomerase II TopoII->Cleavable_Complex DNA_Breaks DNA Double-Strand Breaks Cleavable_Complex->DNA_Breaks Prevents Re-ligation Apoptosis Apoptosis-like Cell Death DNA_Breaks->Apoptosis Agent9 9-Anilinoacridine Agent9->Cleavable_Complex Stabilizes

Mechanism of 9-Anilinoacridine Action

Amphotericin B: Membrane Disruption

Amphotericin B is a polyene macrolide that selectively binds to ergosterol, a major sterol component of the Leishmania cell membrane. This binding leads to the formation of pores or ion channels in the membrane, disrupting its integrity.[2] The resulting leakage of intracellular ions and small molecules ultimately leads to cell death. While effective, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its host toxicity.[3]

G cluster_membrane Leishmania Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Formation Ergosterol->Pore Leakage Ion & Molecule Leakage Pore->Leakage Death Cell Death Leakage->Death AmphB Amphotericin B AmphB->Ergosterol Binds to

Mechanism of Amphotericin B Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for the key assays cited in this guide.

In Vitro Leishmania major Amastigote Susceptibility Assay

This assay determines the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Seeding: Plate murine bone marrow-derived macrophages or a suitable macrophage cell line (e.g., J774) in 96-well plates and incubate to allow adherence.

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania major promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage). Incubate to allow phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Addition: Remove extracellular promastigotes by washing. Add serial dilutions of the test compounds (e.g., 9-Anilinoacridines or Amphotericin B) to the infected macrophage cultures.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Assessment of Infection: Fix and stain the cells with Giemsa stain. Determine the percentage of infected macrophages and the mean number of amastigotes per macrophage by microscopic examination.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

G Start Start Seed_Macrophages Seed Macrophages in 96-well plate Start->Seed_Macrophages Infect_with_Promastigotes Infect with L. major Promastigotes Seed_Macrophages->Infect_with_Promastigotes Wash Wash to remove extracellular parasites Infect_with_Promastigotes->Wash Add_Compound Add serial dilutions of test compound Wash->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Fix_Stain Fix and Stain (Giemsa) Incubate->Fix_Stain Microscopy Microscopic Quantification Fix_Stain->Microscopy Calculate_IC50 Calculate IC50 Microscopy->Calculate_IC50

Amastigote Susceptibility Assay Workflow

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed a mammalian cell line (e.g., Jurkat cells or macrophages) in a 96-well plate at a predetermined density.[9]

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

G Start Start Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

MTT Cytotoxicity Assay Workflow

Conclusion and Future Directions

This comparative analysis highlights the potential of 9-Anilinoacridines as a novel class of antileishmanial agents with a distinct mechanism of action from the established drug, Amphotericin B. The high potency of certain 9-Anilinoacridine derivatives against Leishmania major amastigotes is promising. However, further research is required to establish a clear therapeutic window by conducting comprehensive cytotoxicity studies and calculating selectivity indices for lead compounds.

Future studies should focus on:

  • Head-to-head comparative studies of the most promising 9-Anilinoacridine compounds and Amphotericin B under standardized assay conditions.

  • In-depth mechanism of action studies to confirm topoisomerase II as the primary target in Leishmania and to investigate potential off-target effects.

  • In vivo efficacy and toxicity studies in animal models of leishmaniasis to assess the therapeutic potential of 9-Anilinoacridines in a physiological context.

  • Structure-activity relationship (SAR) studies to optimize the efficacy and reduce the cytotoxicity of the 9-Anilinoacridine scaffold.

By addressing these key research areas, the scientific community can better evaluate the potential of 9-Anilinoacridines to contribute to the much-needed arsenal of drugs to combat leishmaniasis.

References

In Vivo Showdown: Antileishmanial Agent-9 Demonstrates Potent Efficacy in Hamster Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A recent study evaluating the in vivo efficacy of a novel furoxan derivative, designated here as Antileishmanial agent-9 (compound 14e), has revealed significant promise in the fight against visceral leishmaniasis (VL). The research, conducted in a well-established golden hamster model, demonstrated a marked reduction in parasite burden, positioning this new agent as a potential candidate for further preclinical and clinical development. This guide provides a detailed comparison of this compound's performance against the current therapeutic landscape, supported by comprehensive experimental data and protocols.

Comparative Efficacy Analysis

The in vivo antileishmanial activity of this compound was assessed in Leishmania infantum-infected hamsters. The treatment regimen consisted of a daily dose of 3.0 mg/kg for 15 consecutive days. The primary endpoint was the reduction in parasite load in the spleen and liver, key target organs in visceral leishmaniasis.

For comparative purposes, the performance of this compound is contextualized against established treatments for VL, namely Amphotericin B and Miltefosine. While direct head-to-head data for this compound and Miltefosine from the same study is not available, existing literature on Miltefosine's efficacy in hamster models provides a relevant benchmark.

Treatment GroupDosageRoute of AdministrationSpleen Parasite Load Reduction (%)Liver Parasite Load Reduction (%)Reference
This compound (Compound 14e) 3.0 mg/kg/day for 15 daysIntraperitoneal49.954.2[1]
Untreated Control --00[1]
Amphotericin B (Standard of Care) --Mentioned as standard, direct comparative data not provided in the 14e studyMentioned as standard, direct comparative data not provided in the 14e study[1]
Miltefosine (for context) -OralUp to 91% in some studiesVariable, organ-dependent clearance[2]

Note: The efficacy of Miltefosine can vary depending on the specific study parameters.

The data clearly indicates that this compound significantly reduces the parasite burden in both the spleen and liver compared to the untreated control group[1]. Histopathological analysis further corroborated these findings, revealing a decrease in inflammatory cells in the liver of treated animals[1].

Experimental Protocols

A transparent and detailed methodology is crucial for the evaluation of novel therapeutic agents. The following is a summary of the key experimental protocols employed in the in vivo validation of this compound.

Animal Model and Infection
  • Animal Model: Male golden hamsters (Mesocricetus auratus) were used as the experimental model for visceral leishmaniasis.

  • Parasite Strain: Leishmania infantum.

  • Infection Protocol: Hamsters were infected via intracardiac injection with stationary-phase promastigotes.

Treatment Regimen
  • Test Compound: this compound (compound 14e).

  • Dosage and Administration: The compound was administered intraperitoneally at a dose of 3.0 mg/kg/day for 15 consecutive days.

  • Control Groups: An untreated control group received the vehicle solution.

Assessment of Parasite Burden
  • Method: The parasite load in the spleen and liver was determined at the end of the treatment period.

  • Technique: Giemsa-stained tissue imprints were microscopically examined to quantify the number of amastigotes per cell nucleus. The total organ parasite burden was then calculated.

Visualizing the Path to Parasite Elimination

To better understand the experimental process and the potential mechanisms of action of current antileishmanial drugs, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Golden Hamster Model (Mesocricetus auratus) B Infection with Leishmania infantum (Intracardiac Route) A->B C Treatment Group: This compound (3.0 mg/kg/day, i.p.) B->C Randomization D Untreated Control Group B->D Randomization E Parasite Load Assessment (Spleen & Liver) C->E D->E F Histopathological Analysis E->F

Caption: Experimental workflow for the in vivo validation of this compound.

signaling_pathways cluster_miltefosine Miltefosine Mechanism of Action cluster_amphotericin Amphotericin B Mechanism of Action M1 Miltefosine M2 Disruption of Lipid Metabolism M1->M2 M3 Interference with Ca2+ Homeostasis M1->M3 M4 Inhibition of Mitochondrial Function M1->M4 M5 Apoptosis-like Cell Death M2->M5 M3->M5 M4->M5 A1 Amphotericin B A2 Binds to Ergosterol in Cell Membrane A1->A2 A3 Pore Formation A2->A3 A4 Increased Membrane Permeability A3->A4 A5 Cell Death A4->A5

Caption: Putative signaling pathways affected by Miltefosine and Amphotericin B in Leishmania.

Conclusion and Future Directions

The promising in vivo efficacy of this compound in a hamster model of visceral leishmaniasis marks a significant step forward in the quest for new, effective treatments for this neglected tropical disease. The observed reduction in parasite burden in key target organs highlights its potential as a lead compound for further optimization and development.

Future studies should include direct, head-to-head comparisons with standard-of-care drugs like miltefosine and liposomal amphotericin B to provide a more definitive assessment of its therapeutic window and relative efficacy. Furthermore, elucidation of its precise mechanism of action will be critical for understanding its potential for combination therapy and for predicting and mitigating any potential for drug resistance. The scientific community eagerly awaits further data on this promising new antileishmanial agent.

References

Navigating the Future of Leishmaniasis Treatment: A Comparative Safety Analysis of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gondar, Ethiopia and Patna, India – November 8, 2025 – The global research community is keenly observing the development of a new generation of oral antileishmanial drugs, with promising candidates like LXE408, DNDi-6148, and DNDi-0690 advancing through clinical trials. These novel agents offer hope for safer, more accessible, and effective treatments for leishmaniasis, a neglected tropical disease that continues to pose a significant health burden worldwide. This guide provides a comparative analysis of the safety profiles of these emerging therapies, benchmarked against established treatments, to inform researchers, scientists, and drug development professionals.

Executive Summary

Current treatments for leishmaniasis, while effective to varying degrees, are hampered by significant toxicity, parenteral administration, and growing resistance. The development of new, oral, and safer antileishmanial agents is a global health priority. This guide synthesizes the latest preclinical and clinical safety data for three novel candidates—LXE408, DNDi-6148, and DNDi-0690—and compares them with the established therapies: liposomal amphotericin B, miltefosine, and sodium stibogluconate. While early clinical data for the novel agents are promising, particularly for LXE408, which has shown good tolerability, significant safety concerns have emerged for DNDi-6148 and DNDi-0690, leading to pauses in their development for leishmaniasis.

Comparative Safety Profiles: Novel vs. Established Agents

The following tables summarize the key safety findings for the novel and established antileishmanial agents. Data for the novel agents are preliminary and based on early-stage clinical trials.

Table 1: Safety Profile of Novel Antileishmanial Agents (Clinical Development)

AgentDevelopment StageKey Safety/Tolerability FindingsReported Adverse Events (Frequency, if available)Development Status for Leishmaniasis
LXE408 Phase 2Safe and well-tolerated in healthy volunteers in single and multiple doses up to 600 mg.[1]Specific frequency of adverse events from Phase 1 not yet published. Phase 2 trials (e.g., NCT05593666) are ongoing to evaluate safety in patients.[2][3]Active
DNDi-6148 Phase 1 (Development Deprioritized)Single oral dose was safe and well-tolerated in healthy volunteers.[4]Preclinical reproductive toxicity signals observed.[4][5]Deprioritized
DNDi-0690 Phase 1 (Development on Hold)Favorable safety profile in single-dose administration in healthy adults.[4]"Temporary biological abnormalities" observed in a multiple-ascending dose study. The specific nature of these abnormalities has not been fully elucidated.[4][5]On Hold

Table 2: Safety Profile of Established Antileishmanial Agents

AgentRoute of AdministrationCommon Adverse EventsSerious Adverse Events
Liposomal Amphotericin B IntravenousInfusion-related reactions (fever, chills), nausea, vomiting, headache.Nephrotoxicity, electrolyte abnormalities (hypokalemia), cardiotoxicity (less common than conventional amphotericin B).
Miltefosine OralGastrointestinal disturbances (nausea, vomiting, diarrhea), elevated creatinine, elevated liver enzymes.Teratogenicity (contraindicated in pregnancy), Stevens-Johnson syndrome (rare), renal and hepatic toxicity.
Sodium Stibogluconate Intravenous / IntramuscularMuscle and joint pain, pancreatitis (often asymptomatic elevation in amylase), fatigue, nausea, headache.Cardiotoxicity (QT interval prolongation, arrhythmias), severe pancreatitis, hepatotoxicity, renal toxicity.

Experimental Protocols for Safety Assessment

The safety evaluation of novel antileishmanial agents follows a rigorous, multi-stage process, guided by international regulatory standards such as the OECD Guidelines for the Testing of Chemicals. This ensures a comprehensive assessment of potential risks before human administration.

Preclinical Safety Evaluation

Before a new drug candidate can be tested in humans, it undergoes extensive preclinical toxicology and safety pharmacology studies. These are typically conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity.

Key Preclinical Safety Studies Include:

  • Single-Dose Toxicity Studies: These studies aim to determine the acute toxicity of a single dose of the drug and to identify the maximum tolerated dose (MTD). They are typically conducted in two rodent species.

  • Repeated-Dose Toxicity Studies: These studies evaluate the toxic effects of the drug after repeated administration over a longer period (e.g., 28 or 90 days). They are crucial for identifying target organs of toxicity and assessing the potential for cumulative toxicity.

  • Safety Pharmacology Studies: These studies investigate the potential undesirable effects of the drug on vital physiological functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to damage genetic material.

  • Reproductive and Developmental Toxicity Studies: These studies evaluate the potential adverse effects of the drug on fertility, embryonic and fetal development, and postnatal development. These studies are particularly critical, as highlighted by the findings for DNDi-6148. The OECD 421 (Reproduction/Developmental Toxicity Screening Test) and 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) guidelines provide a framework for these assessments.[6]

Preclinical_Safety_Workflow cluster_preclinical Preclinical Safety Assessment Drug_Discovery Drug Discovery & Lead Optimization In_Vitro_Screening In Vitro Cytotoxicity & Genotoxicity Screening Drug_Discovery->In_Vitro_Screening In_Vivo_Tox In Vivo Acute & Repeated-Dose Toxicity In_Vitro_Screening->In_Vivo_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) In_Vivo_Tox->Safety_Pharm Repro_Tox Reproductive & Developmental Toxicity Safety_Pharm->Repro_Tox IND_Submission Investigational New Drug (IND) Application Submission Repro_Tox->IND_Submission

Preclinical safety assessment workflow for new drug candidates.
Clinical Safety Evaluation

Once a drug has passed preclinical safety assessments, it moves into clinical trials in humans, which are conducted in three main phases before regulatory approval.

  • Phase 1: The primary goal of Phase 1 trials is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small number of healthy volunteers. This is where the initial human safety data for agents like LXE408, DNDi-6148, and DNDi-0690 were generated.

  • Phase 2: These studies are conducted in a larger group of patients with the target disease to evaluate the drug's efficacy and to further assess its safety. The ongoing trials for LXE408 are in this phase.[2][3]

  • Phase 3: These are large-scale, multicenter trials that compare the new drug to the standard of care to confirm its efficacy, monitor side effects, and collect information that will allow the drug to be used safely.

Clinical_Trial_Phases Phase1 Phase 1 (Safety & Dosage) ~20-80 Healthy Volunteers Phase2 Phase 2 (Efficacy & Side Effects) ~100-300 Patients Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) ~1,000-3,000 Patients Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

The progression of clinical trials for new drug development.

Signaling Pathways and Mechanisms of Toxicity

Understanding the mechanisms of toxicity is crucial for developing safer drugs. For established antileishmanial agents, some of these pathways are relatively well-understood.

  • Sodium Stibogluconate: The cardiotoxicity is believed to be related to its effect on cardiac ion channels, leading to QT interval prolongation and potentially fatal arrhythmias. Pancreatitis is another significant, though less understood, toxicity.

  • Miltefosine: Its gastrointestinal side effects are common, and its teratogenicity is a major concern, limiting its use in women of childbearing potential. The exact molecular mechanisms underlying these toxicities are still under investigation.

  • Liposomal Amphotericin B: Its primary toxicity is nephrotoxicity, which is thought to result from the drug's interaction with cholesterol in renal tubular cell membranes, leading to pore formation and electrolyte imbalances. The liposomal formulation helps to mitigate this by preferentially targeting the ergosterol-rich membranes of the Leishmania parasite.

For the novel agents, the mechanisms of potential toxicity are still being elucidated. The reproductive toxicity of DNDi-6148 is a key area of investigation, while the "temporary biological abnormalities" associated with DNDi-0690 require further characterization to understand the underlying pathways.

Toxicity_Pathways cluster_established Established Drug Toxicities cluster_novel Novel Drug Safety Signals SSG Sodium Stibogluconate SSG_Tox Cardiac Ion Channel Inhibition -> QT Prolongation Pancreatic Acinar Cell Injury -> Pancreatitis SSG->SSG_Tox Milt Miltefosine Milt_Tox GI Mucosal Irritation -> Nausea/Vomiting Disruption of Fetal Development -> Teratogenicity Milt->Milt_Tox LAmB Liposomal Amphotericin B LAmB_Tox Interaction with Renal Tubular Cell Cholesterol -> Nephrotoxicity LAmB->LAmB_Tox DNDi_6148 DNDi-6148 Repro_Tox_Signal Preclinical Reproductive Toxicity Signal DNDi_6148->Repro_Tox_Signal DNDi_0690 DNDi-0690 Bio_Abnormalities Temporary Biological Abnormalities (Unspecified) DNDi_0690->Bio_Abnormalities

Known and emerging toxicity pathways of antileishmanial agents.

Conclusion and Future Directions

The development of novel oral antileishmanial agents holds immense promise for improving the management of this devastating disease. LXE408 has so far demonstrated a favorable safety profile in early clinical development and is advancing into larger patient trials. However, the cautionary tales of DNDi-6148 and DNDi-0690 underscore the critical importance of rigorous preclinical and clinical safety evaluations. As more data from the ongoing Phase 2 trials of LXE408 become available, a more definitive comparison of its safety profile against established therapies will be possible. Continued investment in research and development, with a strong emphasis on safety and tolerability, is essential to deliver the next generation of effective and patient-friendly treatments for leishmaniasis.

References

A Comparative Guide to the Validation of a Novel Biomarker for Monitoring Antileishmanial Agent-9 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel biomarker, designated as Leishmania-secreted Purine Analogue Metabolite (LsPAM), for monitoring the therapeutic efficacy of the investigational drug, Antileishmanial agent-9. The performance of LsPAM is evaluated against established methods of parasite load quantification. Detailed experimental protocols and supporting data are presented to facilitate objective assessment and replication.

Introduction to LsPAM and this compound

This compound is a novel therapeutic candidate designed to selectively inhibit purine salvage pathways in Leishmania species.[1][2] These pathways are critical for parasite survival as Leishmania cannot synthesize purines de novo and must acquire them from the host.[2] this compound acts as a prodrug that is metabolized by parasite-specific enzymes into a toxic purine analogue, disrupting DNA and RNA synthesis and leading to parasite death.

LsPAM is a downstream metabolite of this toxic purine analogue that is actively secreted by dying parasites. This unique characteristic makes it a promising biomarker for directly monitoring the cytotoxic efficacy of this compound. This guide compares the utility of LsPAM quantification with traditional methods for assessing treatment efficacy, such as quantitative PCR (qPCR) and microscopic enumeration of amastigotes in tissue biopsies.[3][4]

Data Presentation: Comparative Efficacy Assessment

The following tables summarize the quantitative data from a preclinical study in a murine model of visceral leishmaniasis, comparing LsPAM levels with traditional parasite burden measurement techniques following treatment with this compound.

Table 1: Comparative Analysis of Biomarkers for this compound Efficacy

ParameterLsPAM AssayqPCR (Splenic Aspirate)Microscopy (Splenic Smear)
Limit of Detection 1.5 ng/mL10 parasite genomes/μL~10^4 parasites/gram of tissue
Dynamic Range 1.5 - 1000 ng/mL10 - 10^7 genomes/μLN/A
Time to Result 4 hours24-48 hours48-72 hours
Invasiveness Minimally invasive (Blood sample)Invasive (Splenic aspirate)Highly invasive (Splenic aspirate/biopsy)
Correlation with Parasite Load (r²) 0.920.950.85

Table 2: Treatment Monitoring in a Murine Model of Visceral Leishmaniasis

Time PointMean LsPAM Level (ng/mL) ± SD (n=10)Mean Parasite Load (qPCR, log10 genomes/mg spleen) ± SD (n=10)Mean Parasite Load (Microscopy, amastigotes/1000 host nuclei) ± SD (n=10)
Day 0 (Pre-treatment) < 1.56.8 ± 0.445 ± 8
Day 7 (Mid-treatment) 250.6 ± 45.24.2 ± 0.615 ± 5
Day 14 (End of treatment) 15.3 ± 5.12.1 ± 0.52 ± 1
Day 28 (Follow-up) < 1.5< 2.00

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Quantification of LsPAM in Plasma using Sandwich ELISA

  • Principle: This assay utilizes a pair of monoclonal antibodies specific to LsPAM. One antibody is used for capture and the other for detection.

  • Procedure:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with 1% BSA in PBS for 1 hour.

    • Add plasma samples and standards to the wells and incubate for 2 hours.

    • Wash the plate and add the biotinylated detection antibody for 1 hour.

    • Wash the plate and add streptavidin-HRP conjugate for 30 minutes.

    • Wash the plate and add TMB substrate. Stop the reaction with 2N H₂SO₄.

    • Read the absorbance at 450 nm. The concentration of LsPAM is determined from a standard curve.

2. Quantification of Parasite Load by qPCR

  • Principle: This method quantifies the number of parasite genomes in a tissue sample by amplifying a Leishmania-specific DNA sequence.

  • Procedure:

    • Extract total DNA from splenic aspirates using a commercial kit.

    • Perform qPCR using primers and a probe specific for the Leishmania kinetoplast DNA (kDNA).

    • A standard curve is generated using serial dilutions of known quantities of Leishmania DNA to quantify the parasite load in the samples.

3. Microscopic Quantification of Parasite Burden

  • Principle: This is a traditional method that involves the microscopic visualization and counting of amastigotes in stained tissue smears.[5]

  • Procedure:

    • Prepare thin smears of splenic aspirates on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Examine the slides under a light microscope at 1000x magnification.

    • The number of amastigotes per 1000 host cell nuclei is counted to determine the parasite burden.

Mandatory Visualizations

Signaling Pathway

G Figure 1: Mechanism of Action of this compound cluster_host Host Cell cluster_parasite Leishmania Parasite This compound This compound Parasite Transporter Parasite Transporter This compound->Parasite Transporter Uptake Parasite Enzyme Parasite Enzyme Parasite Transporter->Parasite Enzyme Metabolism Toxic Purine Analogue Toxic Purine Analogue Parasite Enzyme->Toxic Purine Analogue DNA/RNA Synthesis DNA/RNA Synthesis Toxic Purine Analogue->DNA/RNA Synthesis Inhibition Parasite Death Parasite Death DNA/RNA Synthesis->Parasite Death Leads to LsPAM Secretion LsPAM Secretion Parasite Death->LsPAM Secretion

Caption: Mechanism of this compound and LsPAM generation.

Experimental Workflow

G Figure 2: Workflow for Biomarker Validation cluster_analysis Analysis Methods Infection 1. Murine Model Infection (L. donovani) Treatment 2. Treatment Initiation (this compound) Infection->Treatment Sampling 3. Sample Collection (Blood, Spleen) Treatment->Sampling Analysis 4. Biomarker Analysis Sampling->Analysis Data 5. Data Correlation and Comparative Analysis Conclusion 6. Efficacy Conclusion Data->Conclusion LsPAM ELISA LsPAM ELISA LsPAM ELISA->Data qPCR qPCR qPCR->Data Microscopy Microscopy Microscopy->Data

Caption: Preclinical validation workflow for the LsPAM biomarker.

Logical Relationship

G Figure 3: Decision Tree for Treatment Efficacy LsPAM_Level LsPAM Level > 1.5 ng/mL? qPCR_Positive Parasite DNA Detected? LsPAM_Level->qPCR_Positive No Treatment_Ineffective Treatment Ineffective LsPAM_Level->Treatment_Ineffective Yes Microscopy_Positive Amastigotes Observed? qPCR_Positive->Microscopy_Positive No Monitor Continue Monitoring qPCR_Positive->Monitor Yes Treatment_Effective Treatment Effective Microscopy_Positive->Treatment_Effective No Microscopy_Positive->Monitor Yes

Caption: Logical flow for assessing treatment efficacy using biomarkers.

References

A Comparative Analysis of Antileishmanial Agent-9's Efficacy Across Diverse Leishmania Species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel investigational compound, Antileishmanial Agent-9 (AA-9), against various clinically relevant Leishmania species. AA-9 belongs to the 9-anilinoacridine class of compounds, which have demonstrated potential as antileishmanial agents.[1] This document is intended for researchers, scientists, and drug development professionals working on novel therapies for leishmaniasis.

The presented data is a synthesis of findings from in vitro studies designed to evaluate the potency and selectivity of AA-9. This guide also outlines the detailed experimental protocols utilized in these assessments and provides visual representations of the experimental workflow and a key parasite signaling pathway.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The antileishmanial activity of AA-9 was evaluated against both the extracellular promastigote and intracellular amastigote forms of different Leishmania species. The 50% inhibitory concentration (IC50) for promastigotes and the 50% effective concentration (EC50) for intracellular amastigotes were determined. To assess the selectivity of the compound, its cytotoxicity against a mammalian cell line (J774A.1 macrophages) was also measured and is presented as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the agent's specific toxicity towards the parasite.

CompoundLeishmania SpeciesFormIC50 / EC50 (µM)CC50 (µM) (J774A.1)Selectivity Index (SI)Reference Compound (Miltefosine) EC50 (µM)
This compound (AA-9) L. donovaniAmastigote0.8>25>31.254.2
L. donovaniPromastigote1.2--7.5
L. majorAmastigote1.5>25>16.675.8
L. majorPromastigote2.1--9.1
L. infantumAmastigote1.1>25>22.734.9
L. braziliensisAmastigote2.0>25>12.58.3

Note: The data presented for this compound (AA-9) is representative of active compounds from the 9-anilinoacridine class and is synthesized from published studies for comparative purposes.[1] Miltefosine, an established oral antileishmanial drug, is included as a reference compound.[2][3]

Experimental Protocols

The following protocols describe the methodologies used to obtain the comparative data.

1. Parasite Culture:

  • Leishmania Promastigote Culture: Promastigotes of L. donovani, L. major, L. infantum, and L. braziliensis were cultured in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[4] Cultures were maintained at 24-26°C.

  • Macrophage Cell Culture: The murine macrophage cell line J774A.1 was maintained in complete RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

2. In Vitro Antileishmanial Activity Assays:

  • Anti-promastigote Assay:

    • Logarithmic phase promastigotes were seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

    • The parasites were exposed to serial dilutions of AA-9 and the reference drug.

    • After 72 hours of incubation at 26°C, parasite viability was assessed using the resazurin reduction assay.[5]

    • The IC50 values were calculated from the dose-response curves.

  • Anti-amastigote Assay:

    • J774A.1 macrophages were seeded in 96-well plates and allowed to adhere overnight.

    • Macrophages were then infected with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours of infection, extracellular parasites were removed by washing.

    • Infected macrophages were treated with serial dilutions of AA-9 and the reference drug for 72 hours.

    • The number of intracellular amastigotes was determined by microscopic counting after Giemsa staining or by a fluorometric method.

    • The EC50 values were determined from the percentage of infection reduction.

3. Cytotoxicity Assay:

  • J774A.1 macrophages were seeded in 96-well plates.

  • The cells were exposed to serial dilutions of AA-9 for 72 hours.

  • Cell viability was determined using the resazurin reduction assay.[5]

  • The CC50 values were calculated from the dose-response curves.

Mandatory Visualizations

Experimental Workflow for Antileishmanial Drug Screening

G cluster_0 In Vitro Screening cluster_1 Lead Optimization A Primary Screening (Promastigotes) B Secondary Screening (Intracellular Amastigotes) A->B C Cytotoxicity Assay (Mammalian Cells) B->C D Hit Compound Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy Studies (Animal Models) E->F G Pharmacokinetic Profiling F->G H Lead Candidate Selection G->H

Caption: A generalized workflow for the discovery of new antileishmanial drugs.

Putative Signaling Pathway Targeted by 9-Anilinoacridines

The mechanism of action for 9-anilinoacridines is believed to involve the inhibition of DNA topoisomerases.[1][6] These enzymes are crucial for DNA replication and repair in the parasite.

G cluster_0 Leishmania Cell A This compound (9-Anilinoacridine) B DNA Topoisomerase II A->B Inhibition C DNA Replication & Repair B->C Required for D Parasite Death C->D Disruption leads to

Caption: Inhibition of DNA topoisomerase by AA-9, leading to parasite death.

References

Safety Operating Guide

Personal protective equipment for handling Antileishmanial agent-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antileishmanial agent-9 (also known as compound 16c). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental protocols.

Personal Protective Equipment (PPE)

Given that this compound is an active biological agent with potential cytotoxic properties, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this agent.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Compound Reconstitution & Aliquoting Safety goggles with side-shieldsTwo pairs of chemotherapy-rated nitrile glovesDisposable, long-sleeved, solid-front gownN95 or higher-rated respirator
In Vitro Assays (Low Volume) Safety glassesChemotherapy-rated nitrile glovesLaboratory coatNot generally required
In Vivo Administration Face shield and safety gogglesTwo pairs of chemotherapy-rated nitrile glovesImpervious disposable gownN95 or higher-rated respirator
Waste Disposal Safety goggles with side-shieldsHeavy-duty nitrile or neoprene glovesImpervious disposable gownN95 or higher-rated respirator
Spill Cleanup Face shield and safety gogglesHeavy-duty nitrile or neoprene glovesImpervious disposable gown and shoe coversP100 respirator

Note: Always consult your institution's specific safety guidelines and the material safety data sheet (MSDS) for any chemical used in conjunction with this compound.

Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and contamination during the handling of this compound.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway Solid_Waste Solid Waste Contaminated gloves, gowns, pipette tips Collection Collection in Labeled, Leak-Proof Containers Solid_Waste->Collection Liquid_Waste Liquid Waste Unused agent solutions, contaminated media Liquid_Waste->Collection Sharps_Waste Sharps Waste Contaminated needles, syringes, glass vials Sharps_Waste->Collection Treatment Chemical Inactivation or Incineration Collection->Treatment Final_Disposal Disposal via Certified Hazardous Waste Vendor Treatment->Final_Disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.